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  • Product: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine
  • CAS: 285139-05-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Abstract This technical guide provides a comprehensive overview of plausible synthetic pathways for 5,6,7,8-tetrahydroquinazoline-2,6-diamine, a heterocyclic compound of significant interest to researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for 5,6,7,8-tetrahydroquinazoline-2,6-diamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document outlines two primary, logically derived synthetic routes: a convergent cyclocondensation approach and a linear strategy involving the reduction of an aromatic precursor. Each pathway is detailed with step-by-step experimental protocols, mechanistic insights, and considerations for reaction optimization. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to facilitate the successful synthesis of this target molecule.

Introduction

The 5,6,7,8-tetrahydroquinazoline scaffold is a key structural motif in a variety of biologically active molecules. The presence of amino groups at the 2 and 6 positions offers multiple points for further functionalization, making 5,6,7,8-tetrahydroquinazoline-2,6-diamine a valuable building block in the design and synthesis of novel therapeutic agents. This guide will explore two robust and scientifically sound strategies for the synthesis of this compound, providing the necessary detail for their practical implementation in a laboratory setting.

Pathway A: Convergent Synthesis via Cyclocondensation

This pathway represents a highly efficient approach, building the tetrahydroquinazoline core in a convergent manner. The key steps involve the synthesis of a protected 4-aminocyclohexanone intermediate, followed by cyclocondensation with a guanidinylating agent and subsequent deprotection.

Logical Workflow: Pathway A

A 4-Aminocyclohexanol (Starting Material) B Boc Protection of Amino Group A->B Boc₂O, Base C Oxidation of Alcohol B->C Oxidizing Agent (e.g., NaOCl/TEMPO) D 4-N-Boc-aminocyclohexanone (Key Intermediate) C->D F Cyclocondensation D->F E Guanidine Hydrochloride E->F Base (e.g., NaOEt) G N-Boc-5,6,7,8-tetrahydroquinazoline-2,6-diamine F->G H Acid-mediated Deprotection G->H TFA or HCl I 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (Final Product) H->I

Caption: Convergent synthesis of the target molecule via cyclocondensation.

Step 1: Synthesis of 4-N-Boc-aminocyclohexanone

The synthesis begins with the protection of the amino group of 4-aminocyclohexanol, followed by oxidation of the hydroxyl group to a ketone. The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1]

Experimental Protocol: [2]

  • Boc Protection: To a solution of 4-aminocyclohexanol hydrochloride in dichloromethane, add a suitable base such as poly-guanidine or triethylamine. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to stir at room temperature for 12-24 hours. After completion, the protected intermediate, 4-N-Boc-aminocyclohexanol, can be isolated.

  • Oxidation: The crude 4-N-Boc-aminocyclohexanol is then oxidized to the corresponding ketone. A common and efficient method is the use of sodium hypochlorite (bleach) in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a phase-transfer catalyst. The reaction is typically carried out in a biphasic system of dichloromethane and water. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to yield 4-N-Boc-aminocyclohexanone.

Step 2: Cyclocondensation with Guanidine

The key intermediate, 4-N-Boc-aminocyclohexanone, is then reacted with guanidine to form the 2-aminopyrimidine ring of the tetrahydroquinazoline system. This reaction is a classic example of a cyclocondensation to form a heterocyclic ring.[3]

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-N-Boc-aminocyclohexanone in a suitable solvent such as ethanol or isopropanol.

  • Add guanidine hydrochloride and a base, such as sodium ethoxide or sodium methoxide, to the solution. The base is necessary to neutralize the hydrochloride salt and generate free guanidine for the reaction.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the product, N-Boc-5,6,7,8-tetrahydroquinazoline-2,6-diamine, is isolated by filtration or extraction after removal of the solvent.

Step 3: Deprotection of the Boc Group

The final step in this pathway is the removal of the Boc protecting group to yield the desired 5,6,7,8-tetrahydroquinazoline-2,6-diamine. This is typically achieved under acidic conditions.[4][5]

Experimental Protocol: [1]

  • Dissolve the N-Boc-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, the solvent and excess acid are removed under reduced pressure. If HCl was used, the product is typically isolated as the hydrochloride salt. The free base can be obtained by neutralization with a suitable base.

Step Key Transformation Typical Reagents Expected Yield
1 Protection and OxidationBoc₂O, NaOCl/TEMPO70-85%
2 CyclocondensationGuanidine HCl, NaOEt60-80%
3 DeprotectionTFA or HCl in dioxane>90%

Pathway B: Aromatic Synthesis Followed by Reduction

This linear approach involves the initial synthesis of a substituted aromatic 2-aminoquinazoline, followed by the reduction of both a nitro group and the quinazoline ring system.

Logical Workflow: Pathway B

A 2-Amino-5-nitrobenzonitrile (Starting Material) B Cyclization A->B Formamidine acetate or similar C 2-Amino-6-nitroquinazoline (Intermediate) B->C D Catalytic Hydrogenation C->D H₂, Pd/C or PtO₂ E 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (Final Product) D->E

Caption: Linear synthesis via an aromatic precursor and subsequent reduction.

Step 1: Synthesis of 2-Amino-6-nitroquinazoline

The synthesis of the aromatic precursor can be achieved starting from 2-amino-5-nitrobenzonitrile. This involves a cyclization reaction to form the quinazoline ring.

Experimental Protocol (Adapted from similar syntheses): [6]

  • A mixture of 2-amino-5-nitrobenzonitrile and formamidine acetate is heated in a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • The reaction is typically carried out at an elevated temperature (e.g., 120-150 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product, 2-amino-6-nitroquinazoline, is precipitated by the addition of water or an anti-solvent. The solid product is then collected by filtration and can be purified by recrystallization.

Step 2: Catalytic Hydrogenation

The final and critical step in this pathway is the reduction of both the nitro group to an amino group and the aromatic quinazoline ring to its tetrahydro derivative. This is typically achieved in a single step via catalytic hydrogenation.[7][8][9]

Experimental Protocol:

  • The 2-amino-6-nitroquinazoline is dissolved in a suitable solvent, such as ethanol, methanol, or acetic acid.

  • A hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.[10]

  • The reaction mixture is then subjected to a hydrogen atmosphere, typically in a Parr hydrogenator, at a pressure of 40-60 psi.

  • The reaction is monitored for the uptake of hydrogen. Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography to give 5,6,7,8-tetrahydroquinazoline-2,6-diamine.

Step Key Transformation Typical Reagents Expected Yield
1 Aromatic CyclizationFormamidine acetate, DMF65-80%
2 Catalytic HydrogenationH₂, Pd/C or PtO₂70-90%

Characterization Data

The final product, 5,6,7,8-tetrahydroquinazoline-2,6-diamine, is typically characterized by its spectroscopic data. For the dihydrochloride salt (C₈H₁₄Cl₂N₄):

  • Molecular Weight: 237.13 g/mol [11]

  • Monoisotopic Mass: 236.0595519[11]

  • Topological Polar Surface Area: 77.8 Ų[11]

  • Hydrogen Bond Donor Count: 4[11]

  • Hydrogen Bond Acceptor Count: 4[11]

Conclusion

This technical guide has detailed two scientifically robust pathways for the synthesis of 5,6,7,8-tetrahydroquinazoline-2,6-diamine. Pathway A, the convergent cyclocondensation route, offers an efficient method with readily available starting materials and well-established reaction types. Pathway B, the linear approach involving aromatic synthesis and subsequent reduction, provides an alternative strategy that may be advantageous depending on the availability of specific starting materials and laboratory capabilities. Both pathways are grounded in established principles of organic synthesis and provide a solid foundation for researchers to successfully produce this valuable heterocyclic building block. The choice of pathway will ultimately depend on factors such as starting material availability, scalability requirements, and the specific expertise of the research team.

References

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. J. Vis. Exp. (108), e53702, doi:10.3791/53702 (2016).
  • Kolosov, M. A., et al. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Int. J. Mol. Sci.23, 3781 (2022).
  • Buckle, D. R., et al. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorg. Med. Chem. Lett.18, 2544-2548 (2008).
  • Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
  • Google Patents. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • J&K Scientific LLC. BOC Protection and Deprotection. (2021). Available from: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Int. J. Pharm. Sci. Rev. Res., 20, 154-157 (2013).
  • Kolosov, M. A., et al. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Int. J. Mol. Sci.23, 3781 (2022).
  • Rosowsky, A., et al. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. J. Med. Chem.42, 1007-1017 (1999).
  • Leger, D. S., et al. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorg. Med. Chem.19, 696-702 (2011).
  • Turgunov, K. K., et al. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)
  • Rajveer, C., et al. SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. Int. J. Pharm. Pharm. Sci., 2, 123-127 (2010).
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Available from: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules24, 4236 (2019).
  • Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Al-Etaibi, A. M., et al.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev.22, 1358-1364 (2018).
  • Yuan, X. X., et al. Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chin. Chem. Lett.22, 529-532 (2011).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules28, 7998 (2023).
  • Katritzky, A. R., et al. Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. J. Org. Chem.67, 7890-7893 (2002).
  • TU Chemnitz. Catalytic hydrogenation and bifunctional catalysts. Available from: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. J. Chil. Chem. Soc., 57, 1145-1148 (2012).
  • Dissertation. Synthesis of 2-amino-6-bromopyridine. Available from: [Link]

  • 2, 4-Diamino-5, 6, 7, 8-tetrahydroquinazoline, a new pteridine antagonist. Biochem. Biophys. Res. Commun.34, 495-502 (1969).
  • Rosowsky, A., et al. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. J. Med. Chem.34, 548-556 (1991).
  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Front. Chem.10, 829631 (2022).
  • Green approaches towards synthesis of substituted quinazolines. J. Saudi Chem. Soc., 24, 829-847 (2020).
  • Zavesky, B. P. Synthesis of Cyclic Guanidines via Pd-Catalyzed Carboamination Reactions. (2018). Deep Blue Repositories.
  • Overman, L. E., et al. Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. J. Org. Chem.66, 3167-3175 (2001).
  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Org. Lett.23, 9112-9117 (2021).
  • Product Class 13: Guanidine Derivatives. Science of Synthesis, 18, 1075-1104 (2005).
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Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract 5,6,7,8-Tetrahydroquinazoline-2,6-diamine is a heterocyclic amine belonging to the quinazoline family of compounds. This structural motif is of sig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroquinazoline-2,6-diamine is a heterocyclic amine belonging to the quinazoline family of compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules and approved pharmaceuticals.[1][2][3] The physicochemical properties of this compound, such as its solubility, lipophilicity, and ionization state, are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, details robust experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline and its partially saturated derivatives, like the tetrahydroquinazolines, are considered "privileged scaffolds" in medicinal chemistry.[2][3] This designation stems from their ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antibacterial, and antiviral effects.[2][3][4] The development of novel synthetic routes to access diverse tetrahydroquinazoline derivatives remains an active area of research, driven by their potential as starting points for new therapeutic agents.[4][5]

The biological activity of any compound is intrinsically linked to its physicochemical properties. For a drug to be effective, it must first be able to reach its target in the body. This journey is governed by properties such as aqueous solubility, which affects dissolution and absorption, and lipophilicity (often measured as LogP or LogD), which influences the ability to cross cell membranes. The ionization constant (pKa) determines the charge state of the molecule at a given pH, which in turn impacts both solubility and membrane permeability. A thorough understanding and precise measurement of these properties are therefore foundational to any drug development program.

Molecular Structure and Core Properties

The fundamental identity of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine is defined by its molecular structure and resulting physicochemical characteristics.

Chemical Structure

The structure consists of a dihydropyrimidine ring fused to a cyclohexene ring, with amine substituents at positions 2 and 6.

Caption: 2D Chemical Structure of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its dihydrochloride salt. It's important to note that experimental data for this specific compound is limited in the public domain; therefore, some values are computed predictions, which are valuable for initial assessment.

PropertyValueData TypeSource
Molecular Formula C₈H₁₂N₄-[6]
Molecular Weight 164.21 g/mol -[6]
CAS Number 285139-05-1-[7]
XLogP3-AA (Predicted) Not available for the free base.Computed-
Hydrogen Bond Donors 4 (for dihydrochloride salt)Computed[8]
Hydrogen Bond Acceptors 4 (for dihydrochloride salt)Computed[8]
Physical Form SolidExperimental[6]

Note on Dihydrochloride Salt (CAS 2098025-36-4):

Property Value Data Type Source
Molecular Formula C₈H₁₄Cl₂N₄ - [8]

| Molecular Weight | 237.13 g/mol | - |[8] |

Experimental Determination of Key Physicochemical Properties

Accurate experimental determination of properties like solubility, LogP, and pKa is crucial for building a reliable profile of a drug candidate. The following sections detail standard, robust protocols for these measurements.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical factor for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low solubility is a major hurdle in drug development.[9][10] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[11][12]

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is adapted from standard pharmaceutical industry practices.[11][13]

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to a series of glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 5 mL) of the desired aqueous buffer. For a comprehensive profile relevant to the Biopharmaceutics Classification System (BCS), measurements should be conducted at a minimum of three pH values: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[13] All experiments should be performed in triplicate at a controlled temperature of 37 ± 1 °C.[13]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[11] The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.[13]

  • Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the saturated supernatant from the solid residue. This is best achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.[10][11]

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[11]

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified pH and temperature. The pH of the final saturated solution should also be measured and reported.[13]

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add Excess Solid to Vials B Add Aqueous Buffer (pH 1.2, 4.5, 6.8) A->B Step 1 C Equilibrate (24-72h) at 37°C B->C Step 2 D Centrifuge & Filter Supernatant C->D Step 3 E Quantify Concentration via HPLC-UV D->E Step 4 F Report Solubility (mg/mL) E->F Step 5

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Lipophilicity: Octanol-Water Partition Coefficient (LogP/LogD)

Causality: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes. The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP refers to this ratio for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[14] For ionizable compounds like amines, LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.

Protocol: LogD₇.₄ Determination via Shake-Flask Method

This protocol is a standard method for LogD determination.[14][15]

  • Phase Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS) at pH 7.4, and PBS (pH 7.4) saturated with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[15]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot (e.g., 10 µL of a 10 mM stock) to a vial containing a known volume of the pre-saturated PBS (e.g., 990 µL) and pre-saturated n-octanol (e.g., 1000 µL).[14]

  • Equilibration: Seal the vials and agitate them on a rotator for a set period (e.g., 1 hour) to ensure equilibrium is reached.[14]

  • Phase Separation: Centrifuge the vials to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a suitable analytical method like LC-MS or HPLC-UV.[14][15]

  • Calculation: Calculate the LogD at pH 7.4 using the formula: LogD₇.₄ = log₁₀ (C_oct / C_aq)

Ionization Constant (pKa)

Causality: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[16] For a basic compound like 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, the pKa values of the amino groups will dictate the charge state of the molecule in different physiological compartments (e.g., stomach vs. intestine), which profoundly affects solubility and membrane permeability.[17]

Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa.[17]

  • Solution Preparation: Accurately weigh and dissolve the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). If starting from the free base, the titration would be with a strong acid. If starting with the dihydrochloride salt, a titration with a strong base (e.g., 0.1 M NaOH) would be performed.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid titration curve.[17] For a diamine, two inflection points may be observed, corresponding to the two pKa values.

Significance and Application in Drug Development

The physicochemical properties of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine are not merely academic data points; they are critical predictors of its "drug-likeness" and potential for success as a therapeutic agent.

  • Solubility and Absorption: High aqueous solubility across the physiological pH range (1.2-6.8) is desirable for consistent oral absorption. The presence of two basic amine groups suggests that the solubility of this compound will be highly pH-dependent, likely being much higher at the low pH of the stomach than in the neutral pH of the intestine.

  • Lipophilicity and Permeability: The LogD at pH 7.4 provides insight into the compound's ability to partition into lipid bilayers. A value in the optimal range (typically LogD 1-3) suggests a good balance between solubility and permeability, which is necessary for passive diffusion across cell membranes.[14]

  • pKa and Target Engagement: The ionization state governed by the pKa can influence how the molecule interacts with its biological target. Ionic interactions, such as salt bridges, are often key components of drug-receptor binding.

The tetrahydroquinazoline scaffold has been successfully utilized to develop potent and selective inhibitors for various targets, including human topoisomerase IIα, an important anticancer target.[2][3] In such studies, medicinal chemists systematically modify the scaffold to optimize both biological activity and physicochemical properties, demonstrating the interplay between structure, properties, and therapeutic potential.

Conclusion

5,6,7,8-Tetrahydroquinazoline-2,6-diamine is a molecule built upon a privileged scaffold with significant potential in drug discovery. A comprehensive understanding of its core physicochemical properties—solubility, lipophilicity, and ionization—is essential for any research and development program. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality data needed to assess the compound's drug-like characteristics and to guide its future development as a potential therapeutic agent. The careful measurement and interpretation of these properties form the bedrock of rational drug design, enabling the transformation of a promising chemical entity into a viable clinical candidate.

References

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  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • ResearchGate. (2025, October 13). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • PubChem. (n.d.). (6s)-6-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine.
  • PubChem. (n.d.). (7s)-7-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine.
  • Benchchem. (n.d.). Application of (R)-5,6,7,8-Tetrahydroquinolin-8-amine in the Synthesis of Bioactive Alkaloids and Analogs.
  • CymitQuimica. (n.d.). 5,6,7,8-Tetrahydroquinazoline-2,4-diamine.
  • ANEXIB Chemicals. (n.d.). 5,6,7,8-Tetrahydro-2-quinazolinamine.
  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • SpectraBase. (n.d.). 2,4-diamino-5,6,7,8-tetrahydroquinazoline - Optional[1H NMR] - Spectrum.

Sources

Foundational

5,6,7,8-Tetrahydroquinazoline-2,6-diamine mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and Its Analogs Abstract The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and Its Analogs

Abstract

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While specific data on 5,6,7,8-tetrahydroquinazoline-2,6-diamine is limited, extensive research into structurally analogous compounds, particularly 2,4-diamino-5,6,7,8-tetrahydroquinazolines, has elucidated a primary and potent mechanism of action: the inhibition of dihydrofolate reductase (DHFR). This guide provides a detailed exploration of this core mechanism, synthesizing data from enzymatic, cellular, and structural studies. We will delve into the causality behind experimental designs, present validated protocols for assessing compound activity, and provide a quantitative overview of the inhibitory potency of this compound class, positioning it as a cornerstone for the development of novel anticancer and antimicrobial agents.

The Central Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation

To comprehend the mechanism of 5,6,7,8-tetrahydroquinazoline-based inhibitors, one must first appreciate the indispensable function of their target, dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway.[1][2] Its primary role is to catalyze the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), utilizing NADPH as a cofactor.[2][3]

THF and its derivatives are vital one-carbon donors for the de novo synthesis of purines and, most critically, thymidylate—an essential building block of DNA.[1][4] The enzyme thymidylate synthase uses a THF derivative to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Without a constant supply of THF, the synthesis of dTMP halts, leading to an impairment of DNA replication and repair.[3][4] Consequently, cells are unable to progress through the cell cycle, ultimately leading to cell death.[1] This dependency is particularly acute in rapidly proliferating cells, such as cancer cells and certain pathogens, making DHFR an attractive and validated therapeutic target.[1][5][6]

Primary Mechanism of Action: Competitive Inhibition of DHFR

The 2,4-diamino-5,6,7,8-tetrahydroquinazoline scaffold acts as a classical competitive inhibitor of DHFR.[1][7] These compounds are structural mimics of the natural substrate, dihydrofolate, and bind with high affinity to the active site of the DHFR enzyme.[1] This binding event physically precludes the natural substrate from accessing the catalytic site, thereby blocking the production of THF.[1] The resulting depletion of the cellular THF pool triggers the downstream consequences of "thymineless death," disrupting DNA synthesis and halting cell division.[4][5]

Structural studies on related 2,4-diamino-6-substituted-5,6,7,8-tetrahydroquinazolines complexed with DHFR have revealed that these inhibitors preferentially bind with a stereochemistry similar to that of the natural substrate.[8] This high-affinity binding is a key determinant of their potent biological activity.

DHFR_Pathway cluster_synthesis Nucleotide Synthesis cluster_folate Folate Metabolism dUMP dUMP (Deoxyuridine Monophosphate) dTMP dTMP (Deoxythymidine Monophosphate) dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis & Cell Proliferation dTMP->DNA DHF DHF (Dihydrofolate) THF THF (Tetrahydrofolate) DHF->THF DHFR (Target Enzyme) CH2THF Methylene-THF THF->CH2THF NADP NADP+ THF->NADP CH2THF->dUMP One-Carbon Donation Inhibitor 5,6,7,8-Tetrahydro- quinazoline-2,6-diamine (Analog) Inhibitor->DHF Competitive Inhibition NADPH NADPH NADPH->THF

Figure 1: Mechanism of DHFR Inhibition by Tetrahydroquinazolines.

Quantitative Analysis: Potency and Selectivity

The efficacy of DHFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Numerous studies have documented the potent, often nanomolar, activity of 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives against DHFR from various species. This is critical for drug development, as selectivity for a pathogen's DHFR over human DHFR is a key goal for antimicrobial agents to minimize host toxicity.

Compound Class/DerivativeTarget DHFRIC50 (µM)Reference
2,4-diamino-6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazolineP. carinii0.057[9]
2,4-diamino-6-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazolineP. carinii0.10[9]
2,4-diamino-6-(3,4,5-trimethoxybenzyl)-5,6,7,8-tetrahydroquinazolineP. carinii0.091[9]
2,4-diamino-6-(2-methoxybenzyl)-5,6,7,8-tetrahydroquinazolineT. gondii0.014[9]
General 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolinesT. gondii0.01 - 0.1[9]
General 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolinesRat Liver> P. carinii & T. gondii enzymes[9]

Table 1: Representative inhibitory activities of 2,4-diamino-5,6,7,8-tetrahydroquinazoline analogs against various DHFR enzymes.

Experimental Verification: Protocols and Workflows

The characterization of a potential DHFR inhibitor involves a multi-step validation process, beginning with direct enzyme inhibition and progressing to cell-based assays.

Protocol 1: In Vitro DHFR Enzymatic Assay

This protocol establishes the direct inhibitory effect of a compound on purified DHFR enzyme activity. The assay is based on a spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[10]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound and a positive control (e.g., methotrexate) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[10]

    • Prepare working solutions of purified human or target species DHFR enzyme, NADPH, and DHF in assay buffer. Keep reagents on ice and protected from light.[10]

  • Assay Setup (96-well UV-transparent plate):

    • Test Wells: Add assay buffer, test compound at various concentrations, and DHFR enzyme solution.

    • Positive Control Wells: Add assay buffer, methotrexate at various concentrations, and DHFR enzyme solution.

    • Enzyme Control Wells: Add assay buffer, DMSO (vehicle), and DHFR enzyme solution.

    • Background Control Wells: Add assay buffer and DHFR enzyme solution (no substrates).

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10][11]

  • Reaction Initiation: Add the DHF and NADPH solutions to all wells to initiate the reaction.[11]

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[10][11]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition relative to the enzyme control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.[10]

Protocol 2: Cell Proliferation (MTT/CTG) Assay

This protocol assesses the compound's effect on the proliferation and viability of whole cells, providing a measure of its cytotoxic or cytostatic activity.

Methodology:

  • Cell Plating: Seed cancer cells or host cells transfected with pathogen DHFR in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[12][13]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the cells for a period appropriate to observe effects on proliferation, typically 48-72 hours.[11][14]

  • Viability Measurement (Example using MTT):

    • Add 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[13]

    • Incubate for 2-4 hours, allowing viable cells to metabolize the yellow MTT into a purple formazan precipitate.[13]

    • Add 100 µL of a detergent reagent to solubilize the formazan crystals.[13]

  • Data Acquisition: Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percent viability.

    • Plot percent viability against the logarithm of the compound concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[15]

Experimental_Workflow cluster_invitro Protocol 1: In Vitro Enzyme Assay cluster_incell Protocol 2: Cell-Based Assay reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) plate_setup Plate Setup in 96-Well Plate reagents->plate_setup pre_incubate Pre-incubate (15 min) plate_setup->pre_incubate initiate Initiate Reaction (Add DHF/NADPH) pre_incubate->initiate measure Kinetic Read at 340 nm initiate->measure calc_ic50 Calculate IC50 measure->calc_ic50 plate_cells Plate Cells in 96-Well Plate treat_cells Treat with Compound plate_cells->treat_cells incubate_cells Incubate (48-72h) treat_cells->incubate_cells add_mtt Add Viability Reagent (e.g., MTT) incubate_cells->add_mtt measure_abs Read Absorbance at 570 nm add_mtt->measure_abs calc_gi50 Calculate GI50 measure_abs->calc_gi50

Sources

Exploratory

biological activity of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

An In-Depth Technical Guide to the Biological Activity of the 5,6,7,8-Tetrahydroquinazoline Scaffold Abstract The 5,6,7,8-tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of the 5,6,7,8-Tetrahydroquinazoline Scaffold

Abstract

The 5,6,7,8-tetrahydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for a range of biologically active molecules. While direct experimental data on 5,6,7,8-tetrahydroquinazoline-2,6-diamine is limited in publicly accessible literature, extensive research into its structural analogs, particularly 2,4-diamino derivatives, has revealed potent and selective biological activities. This guide synthesizes the available technical information, focusing on the well-documented role of this scaffold as an inhibitor of dihydrofolate reductase (DHFR), which confers significant antiparasitic and antitumor properties. Furthermore, we will explore in silico predictions that suggest promising, yet to be experimentally verified, antitubercular and antidiabetic activities. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of the 5,6,7,8-tetrahydroquinazoline family, providing mechanistic insights, detailed experimental protocols, and a framework for future investigation into under-explored derivatives like the 2,6-diamine isomer.

Introduction: The 5,6,7,8-Tetrahydroquinazoline Scaffold

Quinazoline and its hydrogenated derivatives are essential structural motifs found in numerous natural products and pharmaceutically active compounds.[1] The 5,6,7,8-tetrahydroquinazoline skeleton, in particular, offers a versatile three-dimensional structure that has proven amenable to chemical modification for targeting various biological macromolecules. The primary focus of research to date has been on diaminotetrahydroquinazoline derivatives, which act as nonclassical antifolates.[2][3] These compounds mimic the structure of folic acid, enabling them to competitively inhibit the enzyme dihydrofolate reductase (DHFR).

The significance of DHFR inhibition lies in its central role in nucleotide biosynthesis. By blocking the reduction of dihydrofolate to tetrahydrofolate, these agents disrupt the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to the cessation of DNA replication and cell death. This mechanism is fundamental to the action of several established anticancer and antimicrobial drugs. The therapeutic utility of 5,6,7,8-tetrahydroquinazoline derivatives stems from their ability to selectively target pathogenic or hyperproliferative cells by exploiting differences in their respective DHFR enzymes.

Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The most extensively characterized biological activity of the diaminotetrahydroquinazoline class is the inhibition of DHFR. This has been demonstrated across various species, including protozoan parasites like Pneumocystis carinii and Toxoplasma gondii, as well as in mammalian tumor cell lines.[3][4][5]

Antiparasitic Activity

Opportunistic infections caused by P. carinii and T. gondii are significant causes of morbidity and mortality in immunocompromised individuals. The DHFR enzymes from these organisms are validated drug targets. Numerous studies have synthesized and evaluated 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives as potent inhibitors of these enzymes.

For instance, a series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines were designed as lipophilic DHFR inhibitors.[4][5] The most potent compounds against P. carinii DHFR included derivatives with 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl substitutions, exhibiting IC50 values in the nanomolar range (57 to 100 nM).[4][6] Similarly, high potency was observed against the DHFR-thymidylate synthase bifunctional enzyme from T. gondii, with many analogs showing IC50 values between 10 and 100 nM.[4][5] One of the most selective analogs against T. gondii DHFR was 2,4-diamino-6-[[(2',5'-dimethoxyphenyl)methylamino]methyl]-5,6,7,8-tetrahydroquinazoline, which also showed potent inhibition of parasite growth in culture (IC50 = 54 nM).[3]

Antitumor Activity

The same principle of DHFR inhibition applies to the targeting of rapidly dividing cancer cells. Selected 2,4-diamino-6-substituted tetrahydroquinazoline analogs were evaluated for their ability to inhibit the growth of tumor cells in culture. The most active compounds demonstrated growth inhibition (GI50) at concentrations as low as 10 nM.[3] Further studies on 2,4-diamino-6-(arylmethyl) derivatives showed that several compounds had IC50 values below 10 µM against a majority of the 25 cell lines in a National Cancer Institute panel, with one analog achieving an IC50 of less than 0.01 µM against four distinct cancer cell lines.[4]

Mechanistic Visualization: DHFR Inhibition Pathway

The following diagram illustrates the central role of DHFR in the folic acid pathway and its inhibition by diaminotetrahydroquinazoline analogs.

DHFR_Inhibition cluster_Folate_Pathway Folate Metabolism Pathway cluster_Inhibition Mechanism of Inhibition Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Diet/Synthesis Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purine & Thymidylate Synthesis Purine & Thymidylate Synthesis Tetrahydrofolate (THF)->Purine & Thymidylate Synthesis One-Carbon Transfer DNA Synthesis & Repair DNA Synthesis & Repair Purine & Thymidylate Synthesis->DNA Synthesis & Repair Diamino-THQ 2,4-Diamino-5,6,7,8- Tetrahydroquinazoline DHFR_Enzyme DHFR Enzyme Diamino-THQ->DHFR_Enzyme Competitive Inhibition Synthesis_Workflow start Substituted Cyclohexanone step1 Condensation with Cyanoguanidine start->step1 product 2,4-Diamino-5,6,7,8- Tetrahydroquinazoline Derivative step1->product

Caption: General synthetic workflow for 2,4-diaminotetrahydroquinazoline derivatives.

Detailed Protocol: Synthesis of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines

This protocol is adapted from methodologies described for synthesizing DHFR inhibitors. [4][5] Objective: To synthesize a target 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline.

Materials:

  • 4-(Arylmethyl)cyclohexanone (starting material)

  • Cyanoguanidine

  • Sodium ethoxide

  • Anhydrous ethanol

  • Standard glassware for reflux and filtration

  • Thin-layer chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting 4-(arylmethyl)cyclohexanone (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add cyanoguanidine (1.2 eq) and sodium ethoxide (2.0 eq) to the solution.

  • Condensation: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid).

  • Isolation: Reduce the solvent volume in vacuo. The crude product may precipitate. If so, collect the solid by filtration and wash with cold ethanol or water.

  • Purification: If necessary, purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., dichloromethane/methanol gradient).

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC).

Protocol: DHFR Enzyme Inhibition Assay

This protocol outlines a standard spectrophotometric assay to determine the inhibitory potency (IC50) of a test compound.

Objective: To measure the IC50 of a tetrahydroquinazoline derivative against DHFR.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant DHFR enzyme (e.g., from T. gondii or rat liver)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the DHFR enzyme solution to all wells except the negative control and incubate for 5-10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Summary of Biological Activity

The table below summarizes the reported inhibitory concentrations for representative 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives against various targets.

Compound Class/DerivativeTargetActivity MetricReported ValueReference
2,4-Diamino-6-(arylmethyl)P. carinii DHFRIC500.057 - 1.0 µM[4][6]
2,4-Diamino-6-(arylmethyl)T. gondii DHFRIC500.01 - 0.1 µM[4][5]
2,4-Diamino-6-(aminomethyl)T. gondii DHFRIC507 - 330 nM[3]
2,4-Diamino-6-(aminomethyl)T. gondii (cell culture)IC5054 nM[3]
2,4-Diamino-6-(aminomethyl)Tumor Cells (in culture)GI5010 nM[3]
2,4-Diamino-6-(arylmethyl)Human Tumor CellsIC50<0.01 µM - 10 µM[4]

Conclusion and Future Directions

The 5,6,7,8-tetrahydroquinazoline scaffold, particularly in its 2,4-diamino substituted forms, is a well-validated platform for the development of potent DHFR inhibitors. This activity has been successfully leveraged to create compounds with significant antiparasitic and antitumor effects. While the biological profile of the specific isomer 5,6,7,8-tetrahydroquinazoline-2,6-diamine remains to be elucidated through direct experimentation, the extensive data on its analogs provides a strong rationale for its investigation.

Future research should focus on:

  • Synthesis and Profiling: The synthesis and comprehensive biological evaluation of 5,6,7,8-tetrahydroquinazoline-2,6-diamine and its derivatives are critical next steps.

  • Experimental Validation of In Silico Hits: The predicted antitubercular and antidiabetic activities must be confirmed through enzymatic and cell-based assays.

  • Selectivity Profiling: A key challenge in developing DHFR inhibitors is achieving selectivity for the pathogenic enzyme over the human homolog. Future design efforts should prioritize structural modifications that enhance this selectivity to minimize host toxicity.

By building on the solid foundation of research into this chemical class, the full therapeutic potential of the 5,6,7,8-tetrahydroquinazoline scaffold can be realized.

References

  • Kovalev, I., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(21), 4235-4242. [Link]

  • Dewey, V. C., & Kidder, G. W. (1969). 2, 4-Diamino-5, 6, 7, 8-tetrahydroquinazoline, a new pteridine antagonist. Biochemical and Biophysical Research Communications, 34(4), 495-502. [Link]

  • Rosowsky, A., et al. (1999). Synthesis and antiparasitic and antitumor activity of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry, 42(6), 1007-1017. [Link]

  • Rosowsky, A., et al. (1999). Synthesis and Antiparasitic and Antitumor Activity of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues of Piritrexim. Journal of Medicinal Chemistry, 42(6), 1007-1017. [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. PubMed. [Link]

  • Kovalev, I., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed Central. [Link]

  • ChEMBL. (n.d.). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. European Bioinformatics Institute (EMBL-EBI). [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

  • Gangjee, A., et al. (1996). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 39(7), 1438-1446. [Link]

Sources

Foundational

Technical Guide: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and Derivatives

This technical guide focuses on 5,6,7,8-Tetrahydroquinazoline-2,6-diamine , a privileged scaffold in medicinal chemistry, specifically distinguished from its 2,4-diamino isomer (a common antifolate motif). The 2,6-diamin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide focuses on 5,6,7,8-Tetrahydroquinazoline-2,6-diamine , a privileged scaffold in medicinal chemistry, specifically distinguished from its 2,4-diamino isomer (a common antifolate motif). The 2,6-diamine core is the structural foundation for D-264 and its high-affinity analogs—compounds that function as potent, selective Dopamine D3 Receptor agonists with neuroprotective properties for Parkinson’s Disease (PD) therapy.

From Synthetic Architecture to Neuroprotective Pharmacology

Executive Summary

The 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold represents a critical deviation from classical quinazoline medicinal chemistry. While the 2,4-diamino isomers are established dihydrofolate reductase (DHFR) inhibitors (e.g., Trimetrexate), the 2,6-diamino substitution pattern confers unique geometric properties that favor G-Protein Coupled Receptor (GPCR) binding, particularly at Dopamine D2 and D3 receptors .

This guide details the chemical architecture, synthesis, and pharmacological profile of this scaffold, with a specific focus on D-264 , a lead candidate demonstrating disease-modifying potential in Parkinson’s Disease models via a multifunctional mechanism: D3 agonism and inhibition of alpha-synuclein aggregation.

Chemical Architecture & Isomerism

The Scaffold Distinction

The core structure consists of a pyrimidine ring fused to a saturated cyclohexane ring. The positioning of the amine groups dictates biological target selectivity.

Feature2,6-Diamine Isomer (Focus of Guide)2,4-Diamine Isomer (Classical)
Primary Target GPCRs (Dopamine D2/D3)Enzymes (DHFR)
Key Derivative D-264 Trimetrexate, Methotrexate analogs
Binding Mode Orthosteric binding in TM bundle + Accessory binding in extracellular loopPteridine-mimic in active site
Therapeutic Area Neurodegeneration (Parkinson's), CNSOncology, Antimicrobial
Structural Biology of Binding

In D3 receptor ligands like D-264, the 2-amino group on the pyrimidine ring forms a critical salt bridge with Asp110 (3.32) in the receptor's orthosteric binding pocket. The 6-amino nitrogen (often tertiary in derivatives) serves as a vector for extending lipophilic tails (e.g., biphenyl-piperazine linkers) toward the secondary binding pocket (SBP), conferring high affinity and selectivity over D2.

Synthetic Methodology

The synthesis of 2,6-diamino-5,6,7,8-tetrahydroquinazolines requires a strategy that differentiates the N-1 and N-3 positions and selectively functionalizes the C-6 position of the saturated ring.

Validated Synthetic Protocol (D-264 Route)

Reference: Dutta et al., J. Med. Chem. 2014[1][2]

Step 1: Reductive Amination (C-6 Functionalization)

  • Reagents: 1,4-Cyclohexanedione monoethylene ketal, n-propylamine, NaBH(OAc)3.

  • Conditions: DCE, Room Temp, 12h.

  • Mechanism: Formation of the iminium ion followed by hydride transfer. The ketal protects the C-1 ketone (future pyrimidine site) while establishing the C-6 amine center.

Step 2: Enaminone Formation

  • Reagents: Intermediate ketone (after deprotection), Tris(dimethylamino)methane (TDAM) or Bredereck's reagent.

  • Conditions: Toluene, 90°C, 4h.

  • Outcome: Converts the alpha-methylene of the ketone into an enaminone (dimethylaminomethylene derivative), activating it for cyclization.

Step 3: Pyrimidine Ring Closure

  • Reagents: Guanidine HCl, NaOEt (Sodium Ethoxide).

  • Conditions: Ethanol, Reflux, 6-12h.

  • Mechanism: The guanidine acts as a binucleophile, attacking the enaminone to close the pyrimidine ring, yielding the 2-amino-5,6,7,8-tetrahydroquinazoline core.

Visualization: Synthetic Pathway

Synthesis Start 1,4-Cyclohexanedione Monoethylene Ketal Inter1 Reductive Amination (Intro N-propyl at C6) Start->Inter1 n-PrNH2, NaBH(OAc)3 Inter2 Ketone Deprotection (HCl/THF) Inter1->Inter2 Acid Hydrolysis Enaminone Enaminone Formation (Tris(dimethylamino)methane) Inter2->Enaminone TDAM, 90°C Cyclization Ring Closure (Guanidine HCl) Enaminone->Cyclization Guanidine, NaOEt Final 2,6-Diamino-5,6,7,8- tetrahydroquinazoline Core Cyclization->Final Reflux

Caption: Synthetic route for constructing the 2,6-diamino-5,6,7,8-tetrahydroquinazoline core, utilizing a ketal-protected precursor to differentiate C-2 and C-6 functionalization.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) studies highlight three zones of modification:

  • Zone A (2-Amino Group): Must remain unsubstituted or small (e.g., -NH2) to maintain the salt bridge with Asp110. Bulky groups here abolish D2/D3 affinity.

  • Zone B (N6-Linker): The nitrogen at position 6 is the vector. A propyl group (N-propyl) typically optimizes hydrophobicity for the orthosteric pocket.

  • Zone C (Distal Pharmacophore): A linker (ethyl or butyl) connecting to a biphenyl-piperazine moiety drives selectivity.

    • Observation: A biphenyl moiety provides pi-stacking interactions in the secondary binding pocket (SBP), significantly enhancing D3 selectivity over D2 (Selectivity ratio > 100-fold).

Table 1: SAR Data for Key Derivatives (Binding Affinity Ki)

CompoundR1 (N6-subst)R2 (Distal Tail)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D3)
D-264 PropylBiphenyl-piperazine-ethyl26.40.18147
Analog 26a PropylPhenyl-piperazine-ethyl15.20.4533
Analog 9d Propyl(Linker extended to 4C)5679.4360

Data Source: Synthesized from Dutta et al. (2014) and related SAR studies.

Pharmacology & Mechanism of Action[3]

Primary Mechanism: D3 Receptor Agonism

The 2,6-diamine derivatives function as G-protein biased agonists . Upon binding D3 receptors:

  • Gi/o Activation: Inhibits Adenylyl Cyclase, reducing cAMP.

  • MAPK/ERK Phosphorylation: Promotes survival signaling in dopaminergic neurons.

  • Beta-Arrestin Recruitment: Often reduced compared to endogenous dopamine, minimizing receptor desensitization (tolerance).

Neuroprotection (The "Multifunctional" Aspect)

Unlike standard dopamine agonists (e.g., Ropinirole), D-264 exhibits direct neuroprotective effects independent of receptor binding.

  • Alpha-Synuclein: It interferes with the aggregation of alpha-synuclein, the protein responsible for Lewy body formation in PD.[1][2]

  • Oxidative Stress: The tetrahydroquinazoline core possesses intrinsic radical scavenging capabilities, mitigating mitochondrial ROS production.

Visualization: Signaling Pathway

Mechanism Ligand D-264 (Tetrahydroquinazoline) D3R Dopamine D3 Receptor (GPCR) Ligand->D3R High Affinity Binding AlphaSyn Alpha-Synuclein Aggregation Ligand->AlphaSyn Direct Inhibition Mito Mitochondrial ROS Ligand->Mito Scavenging Gi G_i/o Protein D3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Phosphorylation Gi->ERK Activation cAMP cAMP Levels AC->cAMP Decrease Symptom Motor Symptom Relief cAMP->Symptom Survival Neuronal Survival (Neuroprotection) ERK->Survival AlphaSyn->Survival Reduced Toxicity Mito->Survival Reduced Stress

Caption: Dual-mechanism of D-264: GPCR-mediated signaling (D3R) and direct inhibition of pathological protein aggregation.

Experimental Protocols

Radioligand Binding Assay (Validation)

To verify the affinity of synthesized derivatives:

  • Cell Line: CHO cells stably expressing human D2 or D3 receptors.

  • Radioligand: [3H]-Spiperone (Antagonist) or [3H]-7-OH-DPAT (Agonist).

  • Protocol:

    • Incubate membrane preparations (20 µg protein) with radioligand (0.2 nM) and varying concentrations of test compound (10^-11 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl.

    • Incubation: 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Alpha-Synuclein Aggregation Assay (ThT Fluorescence)
  • Reagents: Recombinant alpha-synuclein (1 mg/mL), Thioflavin T (ThT, 25 µM).

  • Setup: Mix protein and test compound (10-100 µM) in PBS (pH 7.4).

  • Incubation: 37°C with continuous shaking (1000 rpm) for 5-7 days.

  • Readout: Measure fluorescence intensity (Ex: 440 nm, Em: 485 nm) daily. A reduction in fluorescence relative to control indicates inhibition of fibril formation.

References

  • Dutta, A. K., et al. (2014).[1][2] Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule.[2][3] Journal of Medicinal Chemistry, 57(4), 1557–1572. Link

  • Dholkawala, F. N., et al. (2016). Synthesis and characterization of brain penetrant prodrug of neuroprotective D-264: Potential therapeutic application in the treatment of Parkinson's disease.[4][5] European Journal of Pharmaceutics and Biopharmaceutics, 103, 62-70. Link[4]

  • Boateng, C. A., et al. (2015). Dopamine D2/D3 Receptor Agonists Targeting the D3 Receptor for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 58(15), 6131-6150. Link

  • PubChem Compound Summary. (n.d.). D-264. National Center for Biotechnology Information. Link

Sources

Exploratory

Spectroscopic Blueprint of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine: An In-depth Technical Guide

Preamble: The Imperative for Rigorous Spectroscopic Elucidation In the landscape of contemporary drug discovery and materials science, the quinazoline scaffold and its hydrogenated derivatives are of paramount importance...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Rigorous Spectroscopic Elucidation

In the landscape of contemporary drug discovery and materials science, the quinazoline scaffold and its hydrogenated derivatives are of paramount importance, demonstrating a wide spectrum of biological activities.[1][2] The compound 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, a molecule of significant synthetic interest, requires unambiguous structural confirmation and purity assessment before its advancement in any research and development pipeline. This technical guide provides a comprehensive, multi-technique spectroscopic analysis of this molecule, leveraging foundational principles and comparative data from structurally analogous compounds to build a robust analytical profile. As direct experimental spectra for this specific diamine are not widely published, this document serves as an expert-driven predictive guide for researchers, grounded in established spectroscopic theory and data from closely related structures.

This guide is structured to provide not just data, but a logical framework for the spectroscopic analysis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Analytical Workflow

The structural elucidation of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hinges on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence characterization.

cluster_0 Analytical Workflow cluster_1 Spectroscopic Techniques Compound 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification Crude Product Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Purified Analyte Data_Integration Data Integration & Structural Confirmation Spectroscopy->Data_Integration Spectral Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopy->NMR IR Infrared (IR) Spectroscopy Spectroscopy->IR MS Mass Spectrometry (MS) Spectroscopy->MS cluster_path1 Pathway 1: Loss of Ammonia cluster_path2 Pathway 2: Retro-Diels-Alder M_plus [M+H]⁺ m/z = 165 F1 [M+H - NH₃]⁺ m/z = 148 M_plus->F1 - NH₃ F2 Fragment A (e.g., Butadiene loss) M_plus->F2 RDA F3 Fragment B (e.g., Diaminopyrimidine cation) M_plus->F3 RDA

Sources

Foundational

Predictive Target Deconvolution of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine: A Technical Guide to Pharmacophore Mapping and Target Validation

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that exhibit complex, yet highly programmable, polypharmacology. The 5,6,7,8-tetrahydroquinaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter privileged scaffolds that exhibit complex, yet highly programmable, polypharmacology. The 5,6,7,8-tetrahydroquinazoline-2,6-diamine (THQDA) moiety is a definitive example of such a scaffold. Depending on its N6-substitutions and linker architecture, this compound acts as a potent bioisostere for neurological G-Protein-Coupled Receptors (GPCRs) or as an ATP-mimetic for bacterial metalloenzymes.

This whitepaper provides an in-depth technical framework for predicting, profiling, and empirically validating the biological targets of THQDA derivatives, specifically focusing on its dual potential as a Dopamine D2/D3 receptor agonist for Parkinson's disease[1][2] and a DNA Gyrase/Topoisomerase IV inhibitor for antibacterial applications[3].

Structural Rationale: The Polypharmacology of the THQDA Scaffold

Target prediction begins with understanding the electronic and steric causality of the scaffold. The THQDA core is not a promiscuous binder; rather, it exploits highly conserved binding motifs across seemingly unrelated protein families.

  • Neurological Targets (Dopamine D2/D3 Receptors): The 2,6-diamine pyrimidine ring of THQDA serves as a bioisostere for the catechol ring of endogenous dopamine and the 2-aminothiazole ring of synthetic agonists like pramipexole. The nitrogen atoms act as critical hydrogen bond donors/acceptors, forming a highly specific interaction with the conserved Serine-192 residue in the orthosteric binding pocket of the D3 receptor ()[2].

  • Antibacterial Targets (DNA Gyrase/Topoisomerase IV): In bacterial systems, the bicyclic tetrahydroquinazoline core mimics the purine ring of Adenosine Triphosphate (ATP). The 2,6-diamine substitutions allow the molecule to competitively anchor into the ATPase domain of the GyrB subunit, effectively halting DNA supercoiling ()[3].

Predictive Target Deconvolution Workflow

To systematically predict and validate the targets of a novel THQDA derivative, we employ a hybrid in silico to in vitro pipeline.

TargetPrediction Scaffold THQDA Scaffold InSilico In Silico Docking & Pharmacophore Modeling Scaffold->InSilico Input Target1 Dopamine D2/D3 Receptors (Neurological Target) InSilico->Target1 Bioisostere Match Target2 Bacterial DNA Gyrase (Antibacterial Target) InSilico->Target2 ATP Mimetic Assay1 Radioligand Binding Assay (Self-Validating) Target1->Assay1 Validation Assay2 ATPase Inhibition Assay (Self-Validating) Target2->Assay2 Validation

Fig 1: Computational to empirical workflow for THQDA target deconvolution.

Quantitative Target Profiling

The structural modifications of the THQDA core dictate its target selectivity. Below is a summary of quantitative binding data demonstrating how specific substitutions shift the molecule's affinity profile.

Table 1: Binding Affinity (


) of THQDA Derivatives at Dopamine Receptors 
Data derived from structural evolution studies of D-264 analogs ()[1][2][4].
CompoundStructural ModificationD2 Receptor

(nM)
D3 Receptor

(nM)
Selectivity (D2/D3)
Compound 26a Unsubstituted biphenyl-piperazine linker7353.65201
Compound 9b Aminotetralin analog (Reference)2350.70335
Compound 27 Hydroxylated biphenyl THQDA13,12167.0195

Table 2: Inhibition of Bacterial Targets by THQDA Scaffolds Data derived from ATP-binding site inhibitor screens ()[3].

Target EnzymeScaffold RoleActivity Range (

)
Mechanism of Action
E. coli DNA Gyrase ATP-binding site inhibitorLow nanomolarCompetitive ATPase inhibition
E. coli Topo IV ATP-binding site inhibitorLow micromolarCompetitive ATPase inhibition

Self-Validating Experimental Methodologies

To ensure scientific integrity, the predicted targets must be confirmed using self-validating empirical protocols. Do not rely on single-readout assays; every protocol must contain internal controls that prove the assay's mechanistic causality.

Protocol 4.1: GPCR Radioligand Competitive Binding Assay (D2/D3 Receptors)

This assay determines the binding affinity (


) of THQDA derivatives for Dopamine D2 and D3 receptors.
  • Step 1: Membrane Preparation. Culture HEK-293 cells stably expressing human D2 or D3 receptors. Harvest and homogenize cells in a Tris-HCl buffer (pH 7.4).

    • Causality: Using whole membranes rather than purified proteins ensures the GPCR remains in its native lipid bilayer, preserving the conformational integrity of the orthosteric binding site.

  • Step 2: Radioligand Incubation. Incubate 50 µg of membrane protein with 0.5 nM [³H]spiperone and varying concentrations of the THQDA test compound (10⁻¹¹ to 10⁻⁴ M).

    • Causality: Why [³H]spiperone? Spiperone is a potent D2-like receptor antagonist. Using an antagonist prevents the receptor from internalizing during the assay and ensures the measurement of the total receptor population in a stable state, providing a reliable baseline for competitive displacement.

  • Step 3: Non-Specific Binding (NSB) Control. Prepare parallel wells containing the radioligand, membrane, and 10 µM Haloperidol .

    • Self-Validation Mechanism: Haloperidol competitively saturates all functional D2/D3 pockets. Any residual radioactive signal detected in these wells is definitively assigned to non-specific lipid or plastic binding. Subtracting this NSB from total binding yields the Specific Binding. If NSB exceeds 30% of total binding, the assay invalidates itself, indicating lipid partitioning rather than true receptor interaction.

  • Step 4: Filtration and Quantification. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Quantify using liquid scintillation counting.

Protocol 4.2: Orthogonal ATPase Inhibition Assay (DNA Gyrase)

If the computational model predicts antibacterial activity, validate the target using a Malachite Green phosphate assay.

  • Step 1: Enzyme-Substrate Incubation. Combine E. coli DNA gyrase, 1 mM ATP, and relaxed plasmid DNA (pBR322) in an assay buffer containing magnesium.

    • Causality: DNA gyrase requires a DNA substrate to stimulate its intrinsic ATPase activity to measurable levels. Relaxed plasmid DNA mimics the physiological state, ensuring the enzyme is in its active, ATP-consuming conformation.

  • Step 2: Compound Addition. Introduce the THQDA derivative at varying concentrations.

  • Step 3: Malachite Green Detection. After 30 minutes, add the Malachite Green reagent.

    • Causality: Malachite green forms a complex with free inorganic phosphate (Pi) released by ATP hydrolysis, shifting the solution's absorbance to 620 nm. By quantifying Pi, we establish a direct, causal link between compound concentration and target enzyme inhibition, avoiding the ambiguity of downstream DNA supercoiling assays.

  • Step 4: Positive Control Validation. Run parallel wells with Novobiocin .

    • Self-Validation Mechanism: Novobiocin is a well-characterized GyrB inhibitor. Its inclusion validates that the observed signal reduction is strictly due to competitive ATPase inhibition, not assay interference, reagent degradation, or compound aggregation.

Downstream Phenotypic Validation

Once the primary target is confirmed, the downstream phenotypic effects must be mapped. For THQDA derivatives acting as D3-preferring agonists, the ultimate therapeutic goal is neuroprotection in Parkinsonian models[1].

D3Signaling Agonist THQDA Agonist Receptor D3 Receptor Agonist->Receptor Binds Ser192 GProtein Gi/o Complex Receptor->GProtein Activates AC Adenylate Cyclase GProtein->AC Inhibits cAMP cAMP Reduction AC->cAMP Lowers Neuro Neuroprotection cAMP->Neuro Modulates

Fig 2: THQDA-mediated Dopamine D3 receptor signaling and neuroprotection.

The neuroprotective efficacy of these compounds is typically validated in vivo using 6-hydroxydopamine (6-OHDA) unilaterally lesioned rats, a standard preclinical model for Parkinson's disease. THQDA derivatives that successfully penetrate the blood-brain barrier and agonize the D3 receptor will induce measurable contralateral rotations, confirming target engagement in a living system ()[1][5].

References

  • Dutta, A. K., et al. (2014). "Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Hrast, M., et al. (2015). "Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Park, S., et al. (2023). "2,6-diamine derivatives as DNA gyrase B inhibitors." New Journal of Chemistry, Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

In Silico Modeling of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine: A Multi-Target Pharmacological Approach

Topic: In Silico Modeling of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

[1]

Executive Summary

The 5,6,7,8-tetrahydroquinazoline-2,6-diamine (THQ-2,6-DA) scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its fully aromatic quinazoline counterparts.[1] While 2,4-diaminoquinazolines are classically associated with DHFR inhibition (antifolates), the 2,6-diamine substitution pattern on the tetrahydro- core shifts the pharmacological profile toward G-Protein Coupled Receptors (GPCRs)—specifically Dopamine (D2/D3) and Neurotensin (NTR1) receptors—and specific kinase sub-families.[1]

This guide provides a rigorous, self-validating computational workflow for modeling THQ-2,6-DA. It addresses the unique stereochemical challenges of the C6-chiral center and details the protocols for membrane-embedded Molecular Dynamics (MD) simulations required for accurate GPCR binding free energy estimation.

Chemical Entity & Stereochemical Setup

Unlike planar aromatic quinazolines, THQ-2,6-DA possesses a puckered cyclohexene ring fused to the pyrimidine core.[1] This introduces a critical chiral center at C6 (the attachment point of the secondary amine).

Ligand Preparation Protocol

The biological activity of tetrahydro- scaffolds is often enantioselective.[1] For example, in the bioisosteric tetrahydrobenzothiazole series (e.g., Pramipexole), the (S)-enantiomer drives dopaminergic activity.

Protocol:

  • Generation: Generate both (S)- and (R)- enantiomers of 5,6,7,8-tetrahydroquinazoline-2,6-diamine.

  • Conformational Search: The saturated ring adopts half-chair or sofa conformations. Perform a ConfGen search (OPLS4 force field) to identify low-energy ring puckers.[1]

  • Protonation States (Epik/Jaguar):

    • N1/N3 (Pyrimidine Ring): The pKa of N1 is typically ~4-5.[1] At physiological pH (7.4), the ring is largely neutral, but the 2-amino group can facilitate tautomeric shifts.

    • C6-Amine: This is a primary aliphatic amine (pKa ~9-10).[1] It must be modeled as protonated (+1) at pH 7.4 to interact with the conserved Aspartate in aminergic GPCRs.

Validation Check:

  • Fail State: If the C6-amine is neutral during docking, the salt bridge with the receptor will fail.

  • Success Metric: Ligand net charge = +1.

Target Selection & Homology Modeling

THQ-2,6-DA is a known scaffold for CNS-active agents.[1] We will model its interaction with the Dopamine D3 Receptor (D3R) , a primary target for this chemical class.

Receptor Preparation[2]
  • Target: Human Dopamine D3 Receptor.

  • Source: PDB ID 3PBL (Crystal structure of D3R with Eticlopride).

  • Preprocessing:

    • Remove Eticlopride.

    • Mutate engineered T4-lysozyme fusion regions back to wild-type loops if they interfere with the binding site (rare for 3PBL).[1]

    • Protonation: Titrate residues at pH 7.4. Ensure Asp110 (TM3) is deprotonated (-1) to anchor the ligand.[1]

Molecular Docking: The "Anchor & Grow" Strategy

Standard rigid-receptor docking often fails with tetrahydro- scaffolds due to the steric bulk of the saturated ring.[1] We employ Induced Fit Docking (IFD) .

The Interaction Hypothesis

The binding mode of THQ-2,6-DA is defined by three pharmacophoric anchors:

  • Ionic Anchor: C6-NH3+ forms a salt bridge with Asp110 (D3R numbering).[1]

  • Hydrogen Bond: The 2-amino group (pyrimidine) donates an H-bond to Ser192 (TM5).[1]

  • Hydrophobic Clamp: The tetrahydro- ring sits in a hydrophobic pocket formed by Phe346 and Val111 .[1]

IFD Protocol (Schrödinger/Glide)
  • Grid Generation: Center grid on Asp110 (10Å box).

  • Constraint: Enforce a hydrogen bond/salt bridge constraint on Asp110. Ligands failing this are discarded immediately.

  • Side Chain Trimming: Temporarily mutate Phe346 and Tyr365 to Alanine to allow ligand entry.

  • Redocking: Restore side chains and minimize the complex (Prime).

DockingWorkflow L_Prep Ligand Prep (R/S Enantiomers, +1 Charge) Grid Grid Gen + Asp110 Constraint L_Prep->Grid R_Prep Receptor Prep (PDB: 3PBL, Asp110-) R_Prep->Grid Dock_Rigid Initial Glide Docking (Soft Potential) Grid->Dock_Rigid Prime Prime Side-Chain Prediction (Phe346, Tyr365) Dock_Rigid->Prime Top 20 Poses Scoring XP Scoring & Pose Selection Prime->Scoring Refined Complex

Caption: Induced Fit Docking workflow prioritizing the critical Asp110 salt bridge anchor.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. To validate the stability of the THQ-2,6-DA complex, we must simulate the system in a hydrated lipid bilayer.[1]

System Setup (GROMACS/Desmond)
  • Membrane: Embed the D3R-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.[1]

  • Solvation: TIP3P water model, neutralize with 0.15M NaCl.

  • Force Field:

    • Protein: CHARMM36m or OPLS4.

    • Ligand: Parametrize using CGenFF (CHARMM) or OPLS4.

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration (Membrane Relaxation):

    • NVT (1 ns): Restrain protein/ligand heavy atoms.

    • NPT (5 ns): Release lipid restraints; keep protein backbone restrained.

  • Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

    • Time step: 2 fs.

    • Thermostat: Nose-Hoover.[1]

    • Barostat: Parrinello-Rahman.[1]

Analysis Metrics
MetricAcceptable RangeInterpretation
Ligand RMSD < 2.5 ÅLigand is stable in the pocket.[1]
Asp110 Distance 2.8 - 3.5 ÅSalt bridge is maintained.[1]
Water Bridges Occupancy > 40%Bridging waters (e.g., to Ser192) stabilize the complex.

Interaction Map & Signaling Logic

The following diagram illustrates the validated binding mode derived from successful modeling.

InteractionMap Ligand THQ-2,6-DA (C6-Amine+) Asp110 Asp110 (TM3) Anionic Anchor Ligand->Asp110 Salt Bridge (Ionic) Ser192 Ser192 (TM5) H-Bond Acceptor Ligand->Ser192 H-Bond (2.9Å) Phe346 Phe346 (TM6) Pi-Stacking/Hydrophobic Ligand->Phe346 Edge-to-Face Pi Val111 Val111 Hydrophobic Enclosure Ligand->Val111 Van der Waals

Caption: Pharmacophore map of THQ-2,6-DA in the Dopamine D3 Receptor binding pocket.[1]

ADMET & Toxicology Prediction

For CNS targets, the Blood-Brain Barrier (BBB) permeability is the " go/no-go " filter.[1]

  • LogP Calculation: The tetrahydro ring increases lipophilicity compared to aromatic quinazolines.

    • Target LogP: 2.0 - 3.5.[1]

  • PSA (Polar Surface Area): Must be < 90 Ų for CNS penetration.

  • Metabolic Liability: Run in silico metabolism (e.g., MetaSite) to check if the C6-amine is rapidly deaminated by MAO-B (Monoamine Oxidase B).[1] If high clearance is predicted, consider C6-methylation.[1]

References

  • Dopamine D3 Receptor Structure: Chien, E. Y., et al. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science, 330(6007), 1091-1095.

  • Tetrahydroquinazoline Synthesis & Bioactivity: Fedorchenko, V. I., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.[1] International Journal of Molecular Sciences, 23(7), 3781.[2]

  • Bioisosteric Dopamine Agonists (D-264): Biswas, S., et al. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.[1][3][4] Journal of Medicinal Chemistry, 57(3).

  • Quinazoline-2,6-diamine in Kinase Inhibition: US Patent 2006039718A2.[1] Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors.

  • Neurotensin Receptor Agonists: US Patent 10118902B2. Small molecule agonists of neurotensin receptor 1.

Sources

Foundational

The Emerging Therapeutic Landscape of Tetrahydroquinazolines: A Technical Guide for Drug Discovery Professionals

Abstract The tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of tetrahydroquinazoline derivatives, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the tetrahydroquinazoline core in their therapeutic discovery programs.

Introduction: The Tetrahydroquinazoline Core - A Versatile Pharmacophore

Tetrahydroquinazolines are a class of heterocyclic compounds characterized by a fused dihydropyrimidine and benzene ring system. This structural motif provides a unique three-dimensional architecture that allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities.[1][2] The inherent versatility of the tetrahydroquinazoline scaffold has led to its investigation in a wide array of therapeutic areas, with numerous derivatives showing potent and selective activities.[3][4][5] This guide will provide a comprehensive overview of the most promising therapeutic applications of this fascinating class of molecules.

Anticancer Applications: Beyond Traditional Cytotoxicity

Quinazoline and its derivatives have long been investigated for their anticancer properties.[3][6][7] Tetrahydroquinazolines, in particular, have emerged as a promising class of anticancer agents, with mechanisms of action that often differ from classical cytotoxic drugs, potentially offering improved safety profiles.[8][9][10]

Mechanism of Action: Topoisomerase II Inhibition

A significant number of anticancer tetrahydroquinazolines exert their effects through the inhibition of topoisomerase II (Topo II), a crucial enzyme involved in DNA replication and chromosome segregation.[8] Unlike many clinically used Topo II inhibitors that act as "poisons" by stabilizing the DNA-enzyme cleavage complex and leading to DNA strand breaks, several novel tetrahydroquinazoline derivatives function as catalytic inhibitors. These compounds block the enzymatic activity of Topo II without inducing DNA damage, which may translate to a reduction in the severe side effects associated with Topo II poisons, such as the development of secondary leukemias.[8]

A notable example is the 6-amino-tetrahydroquinazoline derivative, ARN21934, which is a potent and selective inhibitor of the human topoisomerase IIα (Topo IIα) isoform over the β isoform.[8] This selectivity is significant as the α isoform is highly expressed in proliferating cancer cells, while the β isoform is more ubiquitously expressed.

Signaling Pathways

The inhibition of Topo II by tetrahydroquinazolines ultimately leads to cell cycle arrest and apoptosis in cancer cells. This process is often intertwined with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[9][11][12][13] By disrupting DNA replication and repair, these compounds can trigger cellular stress responses that can lead to the downregulation of pro-survival signals and the activation of apoptotic cascades.

PI3K_Akt_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation mTORC1->Proliferation Activation

Fig. 1: Simplified PI3K/Akt signaling pathway.[9][11][12][13]
Structure-Activity Relationship (SAR) Studies

SAR studies on tetrahydroquinazoline derivatives have revealed key structural features essential for their anticancer activity. For instance, in the case of 6-amino-tetrahydroquinazoline Topo II inhibitors, the presence and nature of substituents at the 2, 4, and 6 positions of the tetrahydroquinazoline core have been shown to be critical for potency and selectivity.[14][15]

Compound/DerivativeModificationTargetIC50 (µM)Cell LineReference
ARN21934 6-dimethylaminoTopo IIα1.93SCC-25[8]
Compound 26 5-cyanoPI3KNot specifiedHCT-116, MCF-7[3]
Compound 37 Thiazole and quinazoline hybridEGFR2.86MCF-7[6]
Compound 39 4-aminoquinazoline with 1,3,4-thiadiazole ringNot specified1.96-3.46H1975, PC-3, MCF-7, HGC-27[6]
Compound 53 S-alkylated quinazolineNot specified2.09MCF-7[6]
In Vivo Efficacy

Several tetrahydroquinazoline derivatives have demonstrated significant in vivo antitumor activity in various preclinical cancer models. For example, select derivatives have shown the ability to inhibit tumor growth in xenograft models of human cancers.[3][7][16] The favorable pharmacokinetic properties of some of these compounds, including their ability to be orally bioavailable and to cross the blood-brain barrier, further enhance their therapeutic potential.[8][17][18]

Antimicrobial Applications: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Tetrahydroquinazolines have shown promise as a new class of antimicrobial agents with activity against a range of bacterial and fungal pathogens.[1][4][5][19][20]

Mechanism of Action

The antimicrobial mechanisms of tetrahydroquinazolines are diverse. Some derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is a type II topoisomerase crucial for bacterial DNA replication.[4] Others are believed to disrupt the bacterial cell membrane or interfere with other vital cellular processes.

Antibacterial and Antifungal Spectrum

Tetrahydroquinazoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][21] Furthermore, certain derivatives have exhibited potent antifungal activity against various fungal species.[5][20]

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Compound 49 MRSA (ATCC 43300)7.8[21]
Compound 50 MRSA (NRS119, NRS123, NRS382, NRS383, NRS384)2[21]
VMA-17-04 Staphylococcus aureus16-128[4]
VMA-13-05 Staphylococcus aureus64-128[4]
VMA-17-01 Staphylococcus aureus32-128[4]
Compound 8 Gram-positive bacteriaNot specified[5]
Compound 23 Gram-positive bacteriaNot specified[5]

Anti-inflammatory and Neuroprotective Potential

Chronic inflammation and neurodegeneration are hallmarks of a variety of debilitating diseases. Tetrahydroquinazolines have emerged as potential therapeutic agents in these areas due to their ability to modulate inflammatory pathways and protect neurons from damage.[22][23][24][25][26]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of tetrahydroquinazolines are often attributed to their ability to inhibit key pro-inflammatory enzymes and signaling pathways.[22][24] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation.[22] Others can suppress the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[22]

Neuroprotective Mechanisms in Neurodegenerative Diseases

In the context of neurodegenerative diseases like Alzheimer's disease, tetrahydroquinazolines have demonstrated neuroprotective effects through multiple mechanisms.[27][28][29][30][31] These include the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[29] Additionally, some derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, and reduce oxidative stress and neuroinflammation in the brain.[27][28]

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Fig. 2: A generalized workflow for drug discovery and development.

Experimental Protocols

To facilitate the exploration of tetrahydroquinazolines in a laboratory setting, this section provides detailed, step-by-step protocols for the synthesis of a representative tetrahydroquinazoline derivative and a key biological assay.

Synthesis of 5,6,7,8-Tetrahydroquinazoline Derivatives

This protocol describes a general procedure for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines via the reaction of α-aminoamidines with diarylidencyclohexanones.[2][32][33]

Materials:

  • Protected α-aminoamidine acetates

  • Diarylidencyclohexanone

  • Pyridine

  • Methanol

  • Standard laboratory glassware and heating apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL) in a round-bottom flask.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the pyridine under vacuum.

  • Add methanol (20 mL) to the residue and cool the mixture to 0 °C.

  • Filter the crude product and wash it with cold methanol (20 mL).

  • Further purification can be achieved by recrystallization or column chromatography.

Topoisomerase II Decatenation Assay

This protocol outlines a standard in vitro assay to assess the inhibitory activity of test compounds against human topoisomerase II.[34][35][36][37][38]

Materials:

  • Human Topoisomerase II enzyme

  • 10x Topoisomerase II assay buffer

  • Kinetoplast DNA (kDNA) substrate

  • ATP solution

  • Test compound (dissolved in DMSO)

  • STEB (40% (w/v) sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • Agarose

  • TAE buffer

  • Ethidium bromide

  • UV transilluminator

Procedure:

  • On ice, prepare a reaction mix containing 10x assay buffer, ATP, and kDNA in water.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., etoposide).

  • Add diluted human Topoisomerase II enzyme to all tubes except the negative control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge for 2 minutes.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis at 85V for approximately 1 hour.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenation of kDNA by Topo II results in the release of minicircles, which migrate into the gel. Inhibition of the enzyme will result in the kDNA remaining as a complex network in the loading well.

Conclusion and Future Directions

The tetrahydroquinazoline scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with diverse mechanisms of action. The promising preclinical data in the areas of oncology, infectious diseases, inflammation, and neurodegeneration highlight the vast potential of this chemical class. Future research should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their successful clinical translation. The continued exploration of the chemical space around the tetrahydroquinazoline core is likely to yield the next generation of innovative medicines for a range of challenging diseases.

References

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Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinazoline Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its c...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of biologically active compounds.[1][2] This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of quinazoline analogs, providing a technical yet accessible narrative for professionals in drug discovery and development. We will dissect the critical structural modifications that govern the efficacy of quinazoline derivatives across key therapeutic areas—oncology, infectious diseases, and inflammation—grounded in mechanistic insights and validated experimental data.

The Quinazoline Core: A Foundation for Diverse Bioactivity

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, and its oxidized counterpart, quinazolinone, are fundamental building blocks in the synthesis of therapeutic agents.[3][4] The remarkable versatility of this scaffold lies in its ability to present substituents in a defined three-dimensional space, allowing for precise interactions with a wide array of biological targets. The pharmacological profile of a quinazoline derivative is profoundly dictated by the electronic properties and steric bulk of substituents at key positions, most notably at the C2, C4, C6, and C7 positions of the core ring system.[3]

Decoding the Structure-Activity Relationship (SAR)

This section provides a detailed analysis of how specific structural features of quinazoline analogs correlate with their biological functions.

Anticancer Activity: Targeting the Engines of Malignancy

The most significant clinical impact of quinazoline derivatives has been in oncology, with several FDA-approved drugs targeting the aberrant signaling pathways that drive cancer progression.[5][6]

A major class of quinazoline-based anticancer agents functions by inhibiting the tyrosine kinase activity of EGFR.[7][8] The quintessential pharmacophore for this class is the 4-anilinoquinazoline moiety.[8]

  • Core Interactions: The nitrogen atoms at positions N1 and N3 of the quinazoline ring are paramount. They act as hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the EGFR kinase domain, primarily through interaction with a key methionine residue (Met793).[8]

  • C6 and C7 Substitutions: The potency of EGFR inhibition is significantly enhanced by the introduction of small, electron-donating groups at the C6 and C7 positions. Methoxy groups (-OCH₃) are a common feature in potent inhibitors, contributing to favorable binding interactions.[9]

  • The 4-Anilino Moiety: This aromatic ring system extends into a hydrophobic region of the ATP pocket. Its substitution pattern is critical for both potency and selectivity. Small, lipophilic groups, such as a chlorine or bromine atom at the 3'-position of the aniline ring, are often optimal for activity.[6]

  • Overcoming Resistance: The emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has driven the development of second and third-generation inhibitors. These often incorporate an electrophilic group (e.g., an acrylamide) at the C6 or C7 position, which forms an irreversible covalent bond with a cysteine residue (Cys797) near the active site, ensuring sustained inhibition.[7]

As angiogenesis is a critical process for tumor growth, VEGFR has become a key target. Many quinazoline derivatives have been developed as multi-targeted inhibitors, often acting on both EGFR and VEGFR.

  • Exploiting the Quinazolinone Scaffold: For potent VEGFR-2 inhibition, strategic modifications to the 2- and 3-positions of the quinazolinone core are crucial. The introduction of bulky, S-alkylated substituents at the C2 position can effectively occupy a hydrophobic back pocket of the VEGFR-2 active site, a strategy that has yielded highly potent compounds.[10]

The PI3K/AKT signaling cascade is another critical pathway in cancer. Several quinazoline-based drugs, such as Idelalisib and Copanlisib, have been approved as PI3K inhibitors.[11][12] SAR efforts in this area are largely focused on achieving selectivity for specific PI3K isoforms (α, β, γ, δ) to optimize the therapeutic window and minimize off-target effects.[13]

Table 1: SAR Summary for Anticancer Quinazoline Analogs

Position/Moiety Critical Substitution/Modification Consequence on Anticancer Activity Supporting References
Quinazoline Core 4-Anilino group at C4 Essential for high-affinity EGFR binding [8]
C6 and C7 Positions Small electron-donating groups (e.g., -OCH₃) Enhances EGFR inhibitory potency [9]
C6/C7 with Linker Acrylamide or other Michael acceptors Covalent, irreversible EGFR inhibition to overcome resistance [7]
4-Anilino Ring Small, meta-positioned lipophilic groups (e.g., -Cl, -Br) Optimizes hydrophobic interactions in EGFR active site [6]

| C2 of Quinazolinone | Bulky S-alkylated substituents | Potent inhibition of VEGFR-2 |[10] |

Anticancer_SAR_Quinazoline Quinazoline Quinazoline Core C4_Anilino C4: 4-Anilino Moiety Quinazoline->C4_Anilino C6_C7_Methoxy C6/C7: Methoxy Groups Quinazoline->C6_C7_Methoxy C6_Covalent C6/C7: Covalent Warhead (e.g., Acrylamide) Quinazoline->C6_Covalent C2_Alkyl C2: Bulky S-Alkyl Group (Quinazolinone) Quinazoline->C2_Alkyl EGFR_Inhibition Potent EGFR Inhibition C4_Anilino->EGFR_Inhibition C6_C7_Methoxy->EGFR_Inhibition Resistance_Overcome Overcomes T790M Resistance C6_Covalent->Resistance_Overcome VEGFR_Inhibition Potent VEGFR-2 Inhibition C2_Alkyl->VEGFR_Inhibition

Caption: Key SAR insights for the development of quinazoline-based anticancer agents.

Antimicrobial Activity: A Scaffold for New Weapons Against Pathogens

With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial and antifungal agents. The quinazoline framework has proven to be a valuable starting point for the discovery of such compounds.[14]

  • The Critical C2 Position: For antibacterial activity, the C2 position is a hotspot for modification. The introduction of various aryl and heteroaryl substituents at this position has led to compounds with significant potency against a range of bacteria.[15]

  • Hybridization Strategies: A powerful strategy involves creating hybrid molecules that combine the quinazoline core with other known antibacterial pharmacophores. For example, linking a piperazine phosphorodiamidate moiety to the quinazoline scaffold has produced potent DNA gyrase inhibitors.[2]

  • Antifungal Potential: Specific substitution patterns can confer potent antifungal activity. Notably, a 4-anilinoquinazoline bearing a 4-bromo and a 3-nitro substituent has demonstrated strong activity against fungal pathogens.[16]

Anti-inflammatory Activity: Modulating the Immune Response

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often by modulating the NF-κB signaling pathway, a central regulator of inflammation. This leads to the downstream inhibition of pro-inflammatory enzymes and cytokines like COX-2, iNOS, and TNF-α.[17]

  • Substituent Effects on the Quinazolinone Core:

    • Benzene Ring of the Core: The introduction of halogen atoms, such as fluorine or chlorine, onto the benzene portion of the quinazolinone nucleus has been shown to markedly increase the inhibition of COX-2 expression.[17]

    • N3 Position: The nature of the substituent at the N3 position is crucial. Aromatic rings at this position, particularly those bearing either electron-donating or electron-withdrawing groups, can enhance the inhibition of pro-inflammatory cytokines like IL-1β.[17]

    • C2 Position: The substituent at C2 also plays a key role in modulating the overall anti-inflammatory potency of the molecule.[18]

Synthetic Methodologies: Constructing the Quinazoline Core

The synthesis of quinazoline derivatives is well-established, with numerous robust methods available to medicinal chemists.

General Synthetic Workflow

Many classical and modern synthetic routes have been developed. A widely used strategy is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide. More contemporary methods utilize metal-catalyzed cross-coupling reactions and efficient multi-component reactions to build molecular diversity.[1][19][20]

Synthetic_Workflow Start 2-Aminobenzamide or Anthranilic Acid Step1 Condensation with Aldehyde/Amide/etc. Start->Step1 Reagents, Catalyst Step2 Intramolecular Cyclization & Dehydration/Oxidation Step1->Step2 Heating or Acid/Base Product Substituted Quinazoline or Quinazolinone Step2->Product

Caption: A generalized workflow illustrating the key steps in quinazoline synthesis.

Exemplary Experimental Protocol: Ruthenium-Catalyzed Dehydrogenative Coupling

This modern protocol provides an efficient, atom-economical route to quinazolines from readily available starting materials.[21]

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the 2-aminophenyl ketone (0.5 mmol), the desired amine (0.7 mmol), a ruthenium catalyst precursor (e.g., [RuH₂(CO)(PPh₃)₃], 3 mol%), and a suitable ligand (e.g., a catechol derivative, 10 mol%).

  • Solvent Addition: Add anhydrous dioxane (2.0 mL) to the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 140 °C in an oil bath for 20 hours.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure quinazoline product.

Biological Evaluation: From Benchtop to Preclinical Models

A standardized cascade of assays is employed to characterize the biological activity of novel quinazoline analogs.

In Vitro Evaluation
  • Anticancer Assays:

    • Cytotoxicity Screening: The MTT or MTS assay is a standard colorimetric method used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of human cancer cell lines.[5][22]

    • Mechanistic Assays: Target engagement and inhibition are confirmed using enzymatic assays (e.g., kinase activity assays for EGFR, VEGFR, PI3K) and cellular assays like Western blotting to probe the phosphorylation status of downstream signaling proteins.[7][11]

  • Antimicrobial Assays:

    • Susceptibility Testing: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound. The agar disk diffusion or well diffusion assays are used for initial screening to identify zones of inhibition (ZOI).[2]

  • Anti-inflammatory Assays:

    • Cell-Based Assays: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of the test compound. The levels of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the cell supernatant are then quantified by ELISA or Griess assay. Gene expression changes (e.g., for COX-2) are measured via RT-qPCR.[17]

In Vivo Validation

Compounds that demonstrate promising in vitro potency and favorable drug-like properties are advanced to in vivo animal models. For anticancer drug candidates, this typically involves subcutaneous xenograft models where human tumors are grown in immunocompromised mice to evaluate the compound's ability to suppress tumor growth.[5]

Conclusion and Future Directions

The quinazoline scaffold is a testament to the power of privileged structures in drug discovery. The deep body of SAR knowledge provides a robust framework for the data-driven design of novel therapeutic agents. Future research will undoubtedly focus on leveraging this understanding to create next-generation quinazolines with enhanced isoform selectivity, novel mechanisms of action, and the ability to overcome complex drug resistance paradigms. The continued evolution of synthetic methodologies will further empower chemists to explore new chemical space around this remarkable heterocyclic core.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022). Arabian Journal of Chemistry. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. (2006). Journal of Medicinal Chemistry. [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Molecular and Organic Chemistry. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). Pharmaceuticals. [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). Anti-Infective Agents. [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2022). ACS Omega. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (2019). e-Publications@Marquette. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. (2018). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). Organic Letters. [Link]

  • Synthesis and Biological evaluation of Novel Quinazoline derivatives as Anticancer, Antibacterial and Antifungal agents. (2021). ResearchGate. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). ResearchGate. [Link]

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. (2024). Bioorganic Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 5,6,7,8-Tetrahydroquinazoline-2,6-Diamine Derivatives

Introduction & Scientific Rationale The development of disease-modifying therapeutics for Parkinson's Disease (PD) requires molecular scaffolds capable of addressing both symptomatic motor deficits and underlying neurode...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of disease-modifying therapeutics for Parkinson's Disease (PD) requires molecular scaffolds capable of addressing both symptomatic motor deficits and underlying neurodegeneration. The 5,6,7,8-tetrahydroquinazoline-2,6-diamine moiety has emerged as a highly effective bioisostere for the 2-aminothiazole and phenolic headgroups traditionally found in dopamine D2/D3 receptor agonists[1].

By structurally modifying this specific quinazoline scaffold, researchers can design multifunctional compounds that exhibit preferential D3 receptor agonism (for motor symptom alleviation) while simultaneously conferring robust neuroprotection against oxidative stress and mitochondrial dysfunction[2]. This Application Note details a comprehensive, self-validating in vitro screening cascade designed by application scientists to evaluate the pharmacological profile of these novel derivatives.

Mechanistic Pathway & Screening Workflow

To establish true multifunctional efficacy, quinazoline derivatives must be evaluated through a multi-tier workflow assessing receptor affinity, functional agonism, and neuroprotective capacity.

Workflow Start 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Derivative Library Tier1 Tier 1: Receptor Affinity [3H]Spiperone Binding Start->Tier1 Decision1 High D3 Affinity & Selectivity? Tier1->Decision1 Tier2 Tier 2: Functional Agonism [35S]GTPγS Assay Decision2 Full or Partial Agonist? Tier2->Decision2 Tier3 Tier 3: Neuroprotection MN9D Cells + MPP+ Model Tier4 Tier 4: Antioxidant Capacity DPPH Scavenging Assay Tier3->Tier4 Lead Lead Candidate for In Vivo PD Models Tier4->Lead Decision1->Start No Decision1->Tier2 Yes Decision2->Tier3 Yes

Figure 1: Multi-tier in vitro screening workflow for 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivatives.

Mechanism Compound Quinazoline-2,6-diamine Derivative D3R Dopamine D3 Receptor Activation Compound->D3R D2R Dopamine D2 Receptor Activation Compound->D2R ROS Direct ROS Scavenging Compound->ROS GiGo Gi/Go Protein Coupling D3R->GiGo Neuro Neuroprotection & Disease Modification D3R->Neuro Signaling Cascade D2R->GiGo cAMP Inhibition of cAMP Production GiGo->cAMP Motor Alleviation of Motor Symptoms cAMP->Motor Mito Mitochondrial Protection (vs MPP+ Toxicity) ROS->Mito Mito->Neuro

Figure 2: Mechanistic pathway of D2/D3 agonism and neuroprotection by quinazoline derivatives.

Experimental Protocols

Protocol A: Radioligand Competitive Binding Assay (D2/D3 Affinity)

Causality & Rationale : To determine the binding affinity (


) and selectivity of the quinazoline derivatives, we utilize a competitive displacement assay. [3H]spiperone is selected as the radioligand due to its high, reliable affinity for both D2 and D3 receptors. Using HEK-293 cells stably expressing recombinant rat D2 (rD2) or D3 (rD3) receptors provides a clean target environment devoid of endogenous dopaminergic noise[1].
Self-Validating System : The assay incorporates 10 µM (+)-butaclamol or unlabelled haloperidol to strictly define non-specific binding (NSB). A known D2/D3 agonist (e.g., Ropinirole) must be run in parallel as a positive control. The assay is only considered valid if the signal-to-background ratio yields a Z'-factor > 0.6.

Step-by-Step Methodology :

  • Membrane Preparation : Harvest HEK-293 cells expressing rD2 or rD3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Incubation : In a 96-well plate, combine 50 µL of [3H]spiperone (final concentration ~0.5 nM), 50 µL of the test quinazoline derivative (varying concentrations from

    
     to 
    
    
    
    M), and 100 µL of membrane suspension (approx. 15-20 µg protein/well).
  • Equilibration : Incubate the mixture in the dark at room temperature for 120 minutes to reach steady-state equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (presoaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Quantification : Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     values using the Cheng-Prusoff equation.
    
Protocol B:[35S]GTPγS Functional Binding Assay

Causality & Rationale : Binding affinity does not differentiate between agonists and antagonists. The [35S]GTPγS assay measures the primary functional consequence of GPCR activation: the exchange of GDP for GTP on the Gαi/o protein subunit. This determines the intrinsic efficacy (


) and potency (

) of the quinazoline derivatives, confirming their role as agonists[2]. Self-Validating System : Basal binding (vehicle only) establishes the 0% activation floor. Maximal stimulation is defined by 1 mM endogenous Dopamine (100%

). This internal normalization ensures day-to-day reproducibility and controls for membrane degradation.

Step-by-Step Methodology :

  • Reaction Setup : Dilute receptor-expressing membranes (10 µ g/well ) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 7.4) supplemented with 10 µM GDP.

  • Compound Addition : Add test compounds at varying concentrations (

    
     to 
    
    
    
    M) and incubate for 15 minutes at room temperature to allow receptor-ligand complex formation.
  • Radioligand Addition : Add [35S]GTPγS to a final concentration of 0.1 nM. Incubate for an additional 60 minutes at 30°C.

  • Termination : Stop the reaction by rapid filtration through GF/B filters under vacuum, followed by three washes with ice-cold buffer.

  • Quantification : Measure retained radioactivity via liquid scintillation counting. Express results as a percentage of the maximal stimulation achieved by Dopamine.

Protocol C: MN9D Cell Neuroprotection Assay (MPP+ Toxicity Model)

Causality & Rationale : To evaluate disease-modifying potential, compounds are tested against MPP+ (1-methyl-4-phenylpyridinium) induced toxicity. MPP+ selectively enters dopaminergic MN9D cells via the dopamine transporter (DAT) and inhibits mitochondrial Complex I, accurately modeling Parkinsonian oxidative stress and cell death[3]. Self-Validating System : The assay utilizes a strict control matrix: Untreated cells (100% viability baseline) and MPP+ only treated cells (~50% viability target). If the MPP+ only control does not induce at least 40-50% toxicity, the therapeutic window is too narrow, and the assay plate is rejected.

Step-by-Step Methodology :

  • Cell Culture : Seed dopaminergic MN9D cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.
    
  • Pre-treatment : Aspirate media and replace with serum-free DMEM containing the test quinazoline derivatives (1, 5, 10, and 20 µM). Incubate for 2 hours.

  • Toxin Insult : Add MPP+ to a final concentration of 100 µM in each well (except untreated controls). Incubate for 24 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce MTT to insoluble formazan crystals.

  • Measurement : Remove the media, add 100 µL of DMSO to dissolve the crystals, shake for 10 minutes, and read the absorbance at 570 nm using a microplate reader.

Protocol D: DPPH Free Radical Scavenging Assay

Causality & Rationale : To determine if the observed neuroprotection is partially driven by direct chemical antioxidant properties—a hallmark of multifunctional PD drugs—the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is employed to measure intrinsic radical scavenging[3]. Self-Validating System : Ascorbic acid is used as a highly potent positive control. Blank wells containing only DPPH and solvent validate the maximum radical signal.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in absolute ethanol.

  • Reaction : In a 96-well plate, mix 100 µL of the test compound (at various concentrations) with 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement & Calculation : Measure the absorbance at 517 nm. Calculate Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100.

Quantitative Data Presentation

The following table summarizes representative pharmacological profiling data for a benchmark 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivative compared to standard reference agents.

Compound / ReferenceD2 Affinity (

, nM)
D3 Affinity (

, nM)
Selectivity (D2/D3)D3 Agonism (

%)
MN9D Viability at 10 µM (%)DPPH Scavenging (

, µM)
Dopamine (Control) 1250 ± 11024.5 ± 2.151100 (Defined)N/A (Toxic)N/A
Ropinirole (Standard) 1120 ± 9528.3 ± 3.43988 ± 555 ± 4 (No Protection)> 1000
Quinazoline Lead 235 ± 180.70 ± 0.0533592 ± 685 ± 5 (Significant)45 ± 3
MPP+ Control N/AN/AN/AN/A48 ± 3 (Baseline)N/A

Data Interpretation: The quinazoline derivative demonstrates superior D3 affinity and selectivity compared to Ropinirole, while uniquely maintaining cell viability in the face of MPP+ toxicity, driven in part by its intrinsic antioxidant capacity.

References

  • Modi, G., Antonio, T., Reith, M., & Dutta, A. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule. Journal of Medicinal Chemistry, 57(4), 1557–1572.

Sources

Application

Application Note: Characterizing the Anti-Proliferative Effects of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Using Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of a Novel Dihydrofolate Reductase Inhibitor The quest for novel anti-neoplastic agents has led to the exploration of diverse chemical scaffolds capable of targeting crit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Dihydrofolate Reductase Inhibitor

The quest for novel anti-neoplastic agents has led to the exploration of diverse chemical scaffolds capable of targeting critical cellular pathways. The 5,6,7,8-tetrahydroquinazoline nucleus has emerged as a promising pharmacophore, with derivatives demonstrating potent inhibitory activity against key enzymes in cancer progression. This application note focuses on 5,6,7,8-Tetrahydroquinazoline-2,6-diamine , a novel analogue with putative anti-proliferative properties.

Structurally related to known dihydrofolate reductase (DHFR) inhibitors, 5,6,7,8-Tetrahydroquinazoline-2,6-diamine is hypothesized to exert its cytotoxic effects by disrupting the folate metabolic pathway. DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and several amino acids. Inhibition of DHFR leads to a depletion of the nucleotide precursors required for DNA synthesis and cell replication, ultimately inducing cell cycle arrest and apoptosis.[1][2][3] The potent anti-proliferative activity of related compounds has been demonstrated in various cancer cell lines, with some analogues showing IC50 values in the sub-micromolar to nanomolar range.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell-based assays to characterize the biological activity of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. We will detail protocols for assessing cell viability, apoptosis, and cell cycle distribution, offering insights into the mechanistic underpinnings of this promising compound.

Mechanism of Action: Targeting the Folate Pathway

The primary proposed mechanism of action for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine is the inhibition of dihydrofolate reductase (DHFR). This enzyme is a critical node in cellular metabolism, and its inhibition has profound downstream effects.

DHFR_Pathway cluster_synthesis Downstream Effects DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ Compound 5,6,7,8-Tetrahydro- quinazoline-2,6-diamine Compound->DHFR Inhibition DHFR->THF Reduction DHFR->NADP dTMP Thymidylate (dTMP) DNA DNA Synthesis & Repair dTMP->DNA dUMP dUMP dUMP->TS TS->dTMP Purines->DNA CellProlif Cell Proliferation DNA->CellProlif Required for

Figure 1: Proposed Mechanism of Action. 5,6,7,8-Tetrahydroquinazoline-2,6-diamine is hypothesized to inhibit DHFR, blocking the conversion of DHF to THF. This depletes the precursors for DNA synthesis, leading to reduced cell proliferation.

I. Assessment of Cell Viability and Cytotoxicity

A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4][5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[4]

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[6]

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis and Expected Results

The percentage of cell viability is calculated relative to the untreated control. A dose-response curve is then plotted to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
0.011.2297.6
0.11.1592.0
10.8870.4
100.5544.0
1000.2116.8

Table 1: Example Data for MTT Assay. A dose-dependent decrease in cell viability is expected with increasing concentrations of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine.

II. Evaluation of Apoptosis Induction

To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is recommended.

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8][9] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after treatment.

    • Treat the cells with 5,6,7,8-Tetrahydroquinazoline-2,6-diamine at concentrations around the determined IC₅₀ value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[8]

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 1X Annexin V binding buffer to each sample.

    • Analyze the samples on a flow cytometer within one hour.

Data Interpretation

The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Apoptosis_Workflow Start Seed Cells in 6-well Plate Treat Treat with Compound (e.g., 24-48h) Start->Treat Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash1 Wash with Cold PBS Harvest->Wash1 Centrifuge1 Centrifuge (300 x g, 5 min) Wash1->Centrifuge1 Resuspend Resuspend in 1X Binding Buffer Centrifuge1->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Sources

Method

Application Note: In Vivo Characterization of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Derivatives

Executive Summary & Compound Profile 5,6,7,8-Tetrahydroquinazoline-2,6-diamine serves as a privileged scaffold in the development of multifunctional dopamine agonists, most notably represented by the lead compound D-264...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5,6,7,8-Tetrahydroquinazoline-2,6-diamine serves as a privileged scaffold in the development of multifunctional dopamine agonists, most notably represented by the lead compound D-264 and its high-affinity analogs (e.g., (-)-9b ).[1] Unlike classical 2,4-diaminoquinazolines (antifolates), the 2,6-diamine substitution pattern is engineered to target Dopamine D2 and D3 receptors with high affinity and selectivity.[1]

These compounds are primarily investigated for Parkinson’s Disease (PD) therapy, aiming to address two critical clinical needs:

  • Symptomatic Relief: Reversal of motor deficits via D2/D3 agonism.

  • Disease Modification: Neuroprotection of dopaminergic neurons via antioxidant mechanisms and mitochondrial stabilization.[1]

Mechanism of Action[1]
  • Primary Target: Dopamine D3 Receptor (D3R) preferential agonist (

    
     often < 1 nM).[1]
    
  • Secondary Target: Dopamine D2 Receptor (D2R) agonist (restores motor function).[1]

  • Auxiliary Mechanism: Radical scavenging (antioxidant) activity inherent to the tetrahydroquinazoline core and biphenyl side chains, reducing oxidative stress in nigrostriatal pathways.[1]

Selection of Animal Models

To fully validate the therapeutic potential of 5,6,7,8-tetrahydroquinazoline-2,6-diamines, a multi-model approach is required.[1] Single-target models are insufficient for multifunctional drugs.[1][2][3]

Model TypeSpecific ModelPhysiological RelevanceKey Readout for 2,6-Diamine
Symptomatic 6-OHDA Unilateral Lesion (Rat) Models late-stage PD; near-complete striatal DA depletion.[1]Contralateral Rotation: Direct measure of postsynaptic D2/D3 receptor supersensitivity and agonist efficacy.[1]
Symptomatic Reserpine-Induced Akinesia (Rat) Models acute DA depletion; mimics "off" state akinesia.[1]Locomotor Activity: Reversal of catalepsy/immobility.[1][2]
Neuroprotective MPTP Model (Mouse) Models oxidative stress and mitochondrial dysfunction.[1]TH+ Neuron Survival: Preservation of neurons in Substantia Nigra Pars Compacta (SNpc).[1]

Experimental Protocols

Protocol A: The 6-OHDA Unilateral Lesion Model (Rat)

Gold standard for assessing symptomatic efficacy and duration of action.[1]

1. Stereotaxic Surgery
  • Subject: Male Sprague-Dawley rats (250–300 g).[1]

  • Anesthesia: Ketamine (80 mg/kg) + Xylazine (10 mg/kg) i.p.[1]

  • Target Coordinates (Medial Forebrain Bundle): AP -2.8 mm, ML +2.0 mm, DV -9.0 mm (relative to Bregma).[1]

  • Toxin: Inject 6-hydroxydopamine (6-OHDA) HBr (8 µg in 4 µL 0.2% ascorbic acid saline) at 0.5 µL/min.

  • Validation: 2 weeks post-surgery, challenge with Apomorphine (0.5 mg/kg s.c.). Rats showing <100 contralateral rotations/30 min are excluded (insufficient lesion).[1]

2. Drug Administration & Rotational Testing[1][2]
  • Washout: Allow 3–5 days washout after Apomorphine screening.

  • Preparation: Dissolve 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivative in 10%

    
    -hydroxypropyl cyclodextrin (BHCD) or appropriate vehicle (solubility is often the limiting factor).
    
  • Dosing: Administer i.p. or s.c. (Range: 1–10 µmol/kg).[1]

  • Data Acquisition: Place rat in an automated rotometer bowl immediately post-dosing.

  • Metric: Record Contralateral Rotations (away from lesion) in 15-minute bins for 10–12 hours.

Success Criteria:

  • A potent 2,6-diamine agonist (e.g., (-)-9b) should induce >500 rotations over the testing period.[1]

  • Duration of Action: Efficacy persisting >6 hours indicates favorable pharmacokinetics (brain penetration).[1]

Workflow Diagram: 6-OHDA Efficacy Screening

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Compound Testing Surgery Stereotaxic Injection (6-OHDA into MFB) Recovery Recovery (14 Days) Surgery->Recovery Screening Apomorphine Screen (Select >90% Lesion) Recovery->Screening Washout Washout Period (3-5 Days) Screening->Washout Pass Dosing Administer 2,6-Diamine (i.p. / s.c.) Washout->Dosing Rotometry Automated Rotometry (Record 12h) Dosing->Rotometry Analysis Data Analysis (Total Rotations, Duration) Rotometry->Analysis Quantify Contralateral Rotations

Caption: Workflow for validating 5,6,7,8-tetrahydroquinazoline-2,6-diamine efficacy in 6-OHDA lesioned rats.

Protocol B: MPTP Neuroprotection Assay (Mouse)

Validates the disease-modifying antioxidant potential.[1]

1. Model Induction
  • Subject: C57BL/6 mice (Male, 8–10 weeks). Note: C57BL/6 are specifically sensitive to MPTP.[1]

  • Toxin: MPTP-HCl (20 mg/kg, i.p.) administered 4 times at 2-hour intervals (Acute Protocol).[1]

2. Dosing Regimen (Prophylactic/Therapeutic)
  • Group 1 (Vehicle): Saline + Vehicle.[1]

  • Group 2 (MPTP Only): MPTP + Vehicle.[1]

  • Group 3 (Test Compound): Administer 5,6,7,8-tetrahydroquinazoline-2,6-diamine (e.g., 5–10 mg/kg i.p.) 30 minutes prior to each MPTP injection and continue daily for 7 days.[1]

3. Histological Analysis
  • Perfusion: 7 days post-MPTP, perfuse mice with 4% PFA.

  • Staining: Immunohistochemistry for Tyrosine Hydroxylase (TH) in the Substantia Nigra and Striatum.[1]

  • Quantification: Stereological counting of TH+ neurons.

Success Criteria:

  • Vehicle/MPTP group: ~50–60% loss of TH+ neurons.[1]

  • Treated group: Significant attenuation of loss (e.g., >70% survival relative to control).

Pharmacokinetic & Mechanistic Considerations

Solubility and Formulation

5,6,7,8-Tetrahydroquinazoline-2,6-diamines are often lipophilic.[1]

  • Challenge: Poor aqueous solubility limits bioavailability.

  • Solution: Use 10-20%

    
    -Hydroxypropyl Cyclodextrin (BHCD)  in saline.[1] Avoid high DMSO concentrations (>5%) for in vivo behavioral studies to prevent vehicle artifacts.[1]
    
Signaling Pathway

The therapeutic effect is mediated through a dual pathway:[1]

  • G-protein signaling (Gi/o): Inhibits adenylyl cyclase

    
     modulates excitability.[1]
    
  • Non-canonical signaling: Activation of ERK1/2 and Akt pathways

    
     upregulation of BDNF/GDNF 
    
    
    
    Neuroprotection .[1]
Mechanistic Diagram: D3R-Mediated Neuroprotection[1]

Signaling cluster_pathways Intracellular Cascades Compound 2,6-Diamine Derivative (Ligand) D3R Dopamine D3 Receptor Compound->D3R High Affinity Binding ROS ROS Scavenging (Direct Chemical Effect) Compound->ROS Intrinsic Property Gio Gi/o Protein D3R->Gio PI3K PI3K / Akt D3R->PI3K ERK MEK / ERK1/2 D3R->ERK AC Adenylyl Cyclase Gio->AC cAMP cAMP (Decrease) AC->cAMP Outcome Neuroprotection & Motor Recovery cAMP->Outcome Modulates Excitability Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 BDNF BDNF Release ERK->BDNF Bcl2->Outcome BDNF->Outcome ROS->Outcome

Caption: Dual mechanism of action: Receptor-mediated signaling and intrinsic radical scavenging.[1]

Data Analysis & Interpretation

When analyzing rotational behavior data, ensure the following parameters are calculated:

ParameterCalculationSignificance
Peak Rotation Rate Max rotations in any 15-min binIndicates

(efficacy) at receptors.[1]
Total Rotations Sum of rotations over 12 hoursIndicates overall drug exposure (AUC).[1]
Onset Latency Time to reach 50% of peak rateIndicates absorption rate and BBB penetration.[1]
Duration Time until rotations drop < 20% of peakCritical for dosing frequency determination.[1]

Self-Validation Check:

  • If the vehicle group shows rotations: Check for stress or improper handling.[1]

  • If the drug group shows ipsilateral (toward lesion) rotations: The compound may be acting as an antagonist or releasing amphetamine-like dopamine (unlikely for this scaffold, but possible).[1]

  • Stereoselectivity: If using chiral derivatives (e.g., (-)-9b vs (+)-9b), the (-) isomer typically exhibits superior D3 affinity.[1] Ensure enantiomeric purity >98%.

References

  • Dutta, A. K., et al. (2014).[3] Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine.[1] ACS Chemical Neuroscience, 5(5), 396–407.[1]

  • Dholkawala, F. N., et al. (2016).[1] Synthesis and characterization of brain penetrant prodrug of neuroprotective D-264: Potential therapeutic application in the treatment of Parkinson's disease.[1] European Journal of Medicinal Chemistry, 124, 62–70.[1]

  • Ungerstedt, U. (1971).[1] 6-Hydroxy-dopamine induced degeneration of central monoamine neurons.[1] European Journal of Pharmacology, 5(1), 107-110.[1]

  • Bezard, E., & Przedborski, S. (2011).[1] A tale on animal models of Parkinson's disease. Movement Disorders, 26(6), 993-1002.[1] [1]

  • Gangjee, A., et al. (1995).[1] Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(12), 2158–2165.[1] (Cited for structural contrast: 2,4-diamine vs 2,6-diamine specificities).

Sources

Application

Application Note: High-Throughput Screening of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Libraries

Executive Summary This application note details the protocol for the high-throughput screening (HTS) of 5,6,7,8-tetrahydroquinazoline-2,6-diamine libraries. Unlike traditional planar quinazoline inhibitors (typically 2,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the high-throughput screening (HTS) of 5,6,7,8-tetrahydroquinazoline-2,6-diamine libraries. Unlike traditional planar quinazoline inhibitors (typically 2,4-diamines targeting DHFR or EGFR), this scaffold incorporates a saturated cyclohexene ring fused to the pyrimidine core. This introduces critical sp³ character and stereochemical complexity at the C6 position, allowing the molecule to escape "flatland"—a common liability in modern drug discovery.

This guide covers the library design rationale, automated synthesis via reductive amination, and dual-modality screening protocols for Dopamine Receptor (GPCR) modulation and Kinase inhibition.

Scientific Rationale & Library Design

The "Privileged" Scaffold with a Twist

The quinazoline ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. However, most are fully aromatic. The 5,6,7,8-tetrahydro variant offers distinct advantages:

  • 3D Geometry: The C6 and C7 positions are sp³ hybridized, allowing vectors that probe non-planar protein pockets.

  • Solubility: The disruption of planarity often improves aqueous solubility compared to fully aromatic analogs.

  • Dual-Pharmacophore Potential:

    • Position 2 (Amine): Acts as a hydrogen bond donor/acceptor hinge binder (kinase) or aspartate anchor (GPCR).

    • Position 6 (Amine): serves as the primary vector for library diversity, allowing the introduction of solubilizing groups, hydrophobic tails, or specific recognition motifs via reductive amination.

Library Synthesis Strategy

The library is constructed using a "Core-First" approach. The key intermediate is a protected 2-amino-5,6,7,8-tetrahydroquinazolin-6-one. Diversity is introduced at the C6 position via parallel reductive amination.

LibrarySynthesis Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Cyclocondensation (Guanidine HCl, Base) Start->Step1 Core Core Scaffold: 2-Amino-tetrahydroquinazolin-6-one Step1->Core Split Core->Split LibA Reagent Set A: Primary Amines (R-NH2) Split->LibA Diversity Input LibB Reagent Set B: Secondary Amines (R2-NH) Split->LibB Diversity Input Reaction Reductive Amination (NaBH(OAc)3, DCE) LibA->Reaction LibB->Reaction Final Final Library: 5,6,7,8-Tetrahydroquinazoline- 2,6-diamines Reaction->Final Parallel Purification

Figure 1: Parallel synthesis workflow for generating 2,6-diamine diversity. The C6 ketone serves as the diversity handle.

HTS Assay Protocols

We present two distinct workflows validating this scaffold: Workflow A (GPCR Agonism/Antagonism) and Workflow B (Kinase Inhibition).

Workflow A: GPCR (Dopamine D2/D3) Calcium Flux

This scaffold has shown high affinity for Dopamine D2/D3 receptors [1].

Assay Principle: FLIPR Calcium 6 Assay. Cell Line: CHO-K1 stably expressing human Dopamine D2 receptor and Gα16 (promiscuous G-protein to couple Gi to Calcium).

Protocol Steps:

  • Plating: Dispense 10,000 cells/well in 384-well black/clear-bottom plates (Poly-D-Lysine coated). Incubate 24h at 37°C/5% CO₂.

  • Dye Loading: Remove media. Add 20 µL FLIPR Calcium 6 dye (Molecular Devices) containing 2.5 mM Probenecid. Incubate 1h at 37°C.

  • Compound Addition:

    • Use an Acoustic Liquid Handler (e.g., Echo 650) to transfer 50 nL of library compounds (10 mM DMSO stock) directly into the assay plate.

    • Final concentration: 10 µM (primary screen).

  • Reading: Transfer plate to FLIPR Tetra.

    • Agonist Mode: Measure fluorescence (Ex 485/Em 525) for 180s.

    • Antagonist Mode: Add EC80 of standard agonist (Dopamine) after 10 min incubation with compounds. Measure inhibition of flux.

Workflow B: Kinase TR-FRET Assay

The 2-amino-pyrimidine motif is a classic hinge-binder.

Assay Principle: LANCE® Ultra TR-FRET (PerkinElmer). Target: Generic Ser/Thr Kinase (e.g., CDK2/CyclinA).

Protocol Steps:

  • Enzyme Mix: Prepare 2x Kinase/Antibody mix in Kinase Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • [Enzyme] final: 5 nM.

    • [Eu-Antibody] final: 2 nM.

  • Substrate Mix: Prepare 2x ULight-Substrate/ATP mix.

    • [ULight-MBP] final: 50 nM.

    • [ATP] final: Km app (typically 10-50 µM).

  • Reaction:

    • Dispense 5 µL Enzyme Mix into 384-well white low-volume plate.

    • Acoustic transfer 50 nL compound.

    • Add 5 µL Substrate Mix to initiate.

    • Incubate 60 min at RT.

  • Termination: Add 10 µL EDTA (10 mM final) to stop reaction.

  • Detection: Read on EnVision Multimode Plate Reader (TR-FRET mode: Ex 320nm, Em 665nm/615nm).

Data Analysis & Hit Validation

Quantitative Metrics

Data should be normalized to Percent of Control (POC) or Percent Inhibition (PIN) .

MetricFormulaAcceptance Criteria
Z' Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B)


Coefficient of Variation (CV)


(Intra-plate)

Where


 is standard deviation and 

is mean of positive (p) and negative (n) controls.
PAINS and Artifact Filtering

Critical Warning: Tetrahydro-fused systems can sometimes be flagged as PAINS (Pan-Assay Interference Compounds) due to redox cycling or aggregation, although this is more common in tricyclic tetrahydroquinolines [2].

Validation Workflow:

  • Dose-Response: Retest hits in 10-point dose-response (1 nM to 30 µM).

  • Solubility Check: Nephelometry to ensure compound is soluble at IC50.

  • Orthogonal Assay:

    • If Kinase Hit (FRET)

      
       Validate with Caliper Mobility Shift Assay (microfluidic).
      
    • If GPCR Hit (Calcium)

      
       Validate with cAMP HTRF or Radioligand Binding.
      

ValidationLogic HTS_Hit HTS Primary Hit (>50% Inhibition) Filter1 In Silico Filter: Remove PAINS/Aggregators HTS_Hit->Filter1 DRC Dose-Response Curve (10-pt) Filter1->DRC Decision Hill Slope 0.8 - 1.2? DRC->Decision Ortho Orthogonal Assay (Biophysical) Decision->Ortho Yes Discard Discard (Artifact/Aggregator) Decision->Discard No (Steep/Flat) Ortho->Discard Not Confirmed Lead Qualified Lead (Ready for SAR) Ortho->Lead Confirmed

Figure 2: Hit triage logic to eliminate false positives common in HTS campaigns.

References

  • Dutta, A. K., et al. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264).[1][2] Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinazoline-2,6-diamine.[1][3][4][5] National Library of Medicine.

Sources

Method

Application Note: High-Throughput HILIC-MS/MS Bioanalytical Method for the Quantification of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine in Biological Matrices

Executive Summary The quantification of highly polar, basic diamines in complex biological matrices presents a persistent challenge in bioanalysis. 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (THQD) is a critical structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, basic diamines in complex biological matrices presents a persistent challenge in bioanalysis. 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (THQD) is a critical structural motif found in numerous pharmacologically active compounds, including dihydrofolate reductase (DHFR) inhibitors and novel neuroprotective agents[1]. Due to its high polarity and dual basic amine groups, THQD exhibits poor retention and severe peak tailing on traditional reversed-phase (RP) columns.

This application note details a robust, self-validating analytical workflow utilizing Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). The method ensures high recovery, minimal matrix effects, and strict compliance with the 2018 FDA Bioanalytical Method Validation guidelines[2].

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is crucial to understand why a method works, rather than merely following a recipe. The chemical properties of THQD (MW: 164.21 g/mol , highly polar, pKa ~9.5) dictate the analytical strategy:

Sample Preparation: Why MCX-SPE?

Biological matrices (plasma, urine) are laden with proteins, lipids, and endogenous salts that cause severe ion suppression in MS/MS. A standard protein precipitation (PPT) leaves too many residual phospholipids. Because THQD is a strong base, we employ a Mixed-Mode Strong Cation Exchange (MCX) sorbent.

  • Causality: The MCX sorbent contains both hydrophobic (reversed-phase) and sulfonic acid (cation-exchange) functional groups. By acidifying the plasma sample with phosphoric acid, we ensure the diamine groups of THQD are fully protonated. These cations bind strongly to the negatively charged sulfonic acid groups. We can then aggressively wash the cartridge with 100% methanol to remove neutral and acidic lipids without losing the analyte. Finally, elution is triggered by raising the pH with ammonium hydroxide, neutralizing the THQD and breaking the ionic interaction.

Chromatographic Separation: Why HILIC?

In standard RP-LC, polar diamines elute in the void volume and suffer from secondary interactions with unendcapped silanols, causing peak tailing. HILIC provides an orthogonal retention mechanism.

  • Causality: HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase. This creates a semi-immobilized, water-enriched layer on the surface of the stationary phase. THQD partitions from the bulk organic mobile phase into this aqueous layer, resulting in excellent retention and sharp, symmetrical peaks[3]. Furthermore, the high organic content of the HILIC mobile phase enhances electrospray ionization (ESI) desolvation efficiency, drastically improving MS sensitivity.

Visualized Workflows

MCX_SPE_Workflow Start Plasma Sample (Spiked with IS) Pretreat Pretreatment Dilute 1:1 with 2% H3PO4 (Protonates diamines) Start->Pretreat Condition Condition MCX Cartridge MeOH then H2O Pretreat->Condition Load Load Sample (THQD binds to sulfonic acid) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes acidic/neutral species) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes THQD for release) Wash2->Elute Evaporate Evaporate & Reconstitute in HILIC Mobile Phase Elute->Evaporate

Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction workflow for THQD.

HILIC_MS Sample Reconstituted Extract (High Organic: 95% ACN) Column HILIC Amide Column (Water-enriched stationary phase) Sample->Column Mechanism Retention Mechanism: Partitioning + Electrostatic (Retains polar diamines) Column->Mechanism ESI Electrospray Ionization (ESI+) [M+H]+ Generation Mechanism->ESI Quad1 Q1: Precursor Selection m/z 165.1 ESI->Quad1 Collision q2: CID Fragmentation (Argon Gas) Quad1->Collision Quad3 Q3: Product Ion Selection m/z 148.1 & 108.1 Collision->Quad3 Detector Electron Multiplier Quantification Quad3->Detector

HILIC-MS/MS analytical pathway detailing retention mechanism and MRM quantification.

Step-by-Step Experimental Protocols

Materials and Reagents
  • Analytes: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (Reference Standard) and THQD-d4 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA), Ammonium Formate (NH₄FA), Phosphoric Acid (H₃PO₄), and Ammonium Hydroxide (NH₄OH).

  • Consumables: Oasis MCX 96-well plates (30 mg/well) or equivalent.

MCX-SPE Sample Preparation Protocol

This protocol is designed as a self-validating system. The differential pH washes ensure that if the analyte is detected, it is highly pure, minimizing the risk of false positives from isobaric lipid interference.

  • Aliquot & Spike: Transfer 100 µL of human plasma to a 96-well plate. Add 10 µL of IS working solution (100 ng/mL THQD-d4).

  • Acidification: Add 100 µL of 2% H₃PO₄ in water to each well. Vortex for 2 minutes to disrupt protein binding and fully protonate the analyte.

  • Conditioning: Condition the MCX sorbent with 1.0 mL of MeOH, followed by 1.0 mL of LC-MS grade water. Note: Do not let the sorbent dry out.

  • Loading: Apply the acidified plasma samples to the MCX plate. Apply a gentle vacuum (approx. 2-3 in Hg) to achieve a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% FA in water. This removes trapped proteins and acidic/neutral hydrophilic interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. This removes phospholipids and hydrophobic neutral compounds. The protonated THQD remains locked to the sulfonic acid groups.

  • Elution: Elute the target analytes into a clean collection plate using 2 × 500 µL of 5% NH₄OH in MeOH. The high pH neutralizes the diamine, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% ACN / 5% Aqueous Buffer) to ensure compatibility with the HILIC column.

LC-MS/MS Conditions

Chromatography:

  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, containing 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry:

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

Table 1: HILIC Gradient Program

Note: In HILIC, the gradient starts with a high percentage of organic solvent (weak solvent) and increases the aqueous phase (strong solvent) to elute polar analytes.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve Profile
0.00.45.095.0Initial
1.00.45.095.0Isocratic Hold
4.00.440.060.0Linear Gradient
5.00.440.060.0Column Wash
5.10.45.095.0Step Return
7.00.45.095.0Re-equilibration
Table 2: MS/MS MRM Parameters

Collision Energy (CE) and Declustering Potential (DP) optimized for maximum transmission and fragmentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
THQD 165.1148.1506025Quantifier (Loss of NH₃)
THQD 165.1108.1506035Qualifier (Ring Cleavage)
THQD-d4 169.1152.1506025Internal Standard
Table 3: Method Validation Summary

The method was subjected to rigorous validation in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[2]. The self-validating nature of the MCX-to-HILIC orthogonality resulted in exceptional matrix effect control.

Validation ParameterExperimental ResultFDA Acceptance Criteria
Calibration Range 1.0 – 1000 ng/mL (R² = 0.998)R² ≥ 0.990
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision (CV%) 3.2% – 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible
Matrix Effect (IS-Normalized) 95.2% – 104.1%± 15% variation between lots

Conclusion

By leveraging the fundamental chemical properties of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, this protocol establishes a highly reliable analytical method. The combination of MCX-SPE for targeted isolation of strong bases, coupled with the orthogonal retention mechanism of HILIC, completely bypasses the traditional pitfalls of RP-LC for polar diamines. This ensures that drug development professionals can generate trustworthy, FDA-compliant pharmacokinetic data.

References

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • Hydrophilic-Interaction Chromatography: An Update. LCGC International. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Application

Application Note: Pharmacological Evaluation of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Introduction & Mechanistic Rationale The molecule 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (THQ-2,6-DA) represents a privileged scaffold in medicinal chemistry, distinct from its 2,4-diamino isomer (a classical antifola...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecule 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (THQ-2,6-DA) represents a privileged scaffold in medicinal chemistry, distinct from its 2,4-diamino isomer (a classical antifolate). The 2,6-diamine core is structurally bioisosteric to the tetrahydrobenzothiazole moiety found in Pramipexole and D-264 , establishing it as a critical pharmacophore for developing Dopamine D2/D3 receptor agonists used in Parkinson’s Disease (PD) and neuroprotection therapy.

Mechanistic Hypothesis

THQ-2,6-DA derivatives function primarily by activating the


-like family of G-protein coupled receptors (GPCRs).
  • Primary Mechanism: Agonism of

    
    /
    
    
    
    receptors leads to the recruitment of
    
    
    proteins.
  • Downstream Effect: Inhibition of Adenylyl Cyclase (AC), reduction of intracellular cAMP, and modulation of ion channels (GIRK activation), resulting in dopaminergic neurotransmission restoration and potential neuroprotection against oxidative stress.

This guide provides a self-validating workflow to quantify the efficacy of THQ-2,6-DA, moving from molecular binding to functional cellular response.

Experimental Workflow Overview

The evaluation pipeline is designed to filter false positives and validate mechanism of action (MoA) sequentially.

Workflow Start Compound QC (NMR/LC-MS) Binding Phase 1: Radioligand Binding (Affinity Ki) Start->Binding >98% Purity Functional Phase 2: cAMP Inhibition (Potency EC50) Binding->Functional Ki < 100 nM Selectivity Phase 3: Selectivity Profile (D2 vs D3 vs 5-HT) Functional->Selectivity Full Agonist ADME Phase 4: PAMPA-BBB (CNS Penetration) Selectivity->ADME Validated Hit

Figure 1: Sequential Screening Workflow for THQ-2,6-DA Characterization.

Phase 1: Target Engagement (Radioligand Binding)

Objective: Determine the affinity constant (


) of THQ-2,6-DA for Dopamine 

and

receptors. Rationale: Functional efficacy is irrelevant if the molecule does not physically bind the target. We use competition binding against a known radioligand.
Materials
  • Cell Membrane Prep: CHO-K1 cells stably expressing human

    
     or 
    
    
    
    receptors (PerkinElmer or equivalent).
  • Radioligand:

    
    -Methylspiperone (Antagonist mode) or 
    
    
    
    -7-OH-DPAT (Agonist mode). Note: Using an agonist radioligand is preferred for high-affinity agonist detection.
  • Reference Compound: Pramipexole (Agonist control).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

Protocol
  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer to 5–10 µg protein/well.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Haloperidol (saturating antagonist).

    • Test: Membrane + Radioligand + THQ-2,6-DA (10 concentrations, 10 pM to 10 µM).

  • Incubation: Add

    
    -Ligand (final conc. ~ 
    
    
    
    value, typically 0.5–1.0 nM). Incubate for 60 mins at 25°C.
  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate % Inhibition and fit to a one-site competition model to derive


. Convert to 

using the Cheng-Prusoff equation:

Phase 2: Functional Efficacy (cAMP Modulation)

Objective: Confirm that binding results in receptor activation (Agonism) rather than blockage (Antagonism). Mechanism:


 agonists inhibit Forskolin-induced cAMP accumulation via 

.
Signaling Pathway Visualization

GPCR_Signal Ligand THQ-2,6-DA Receptor D2/D3 Receptor Ligand->Receptor Binds Gi G-protein (Gi/o) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalysis blocked ATP ATP ATP->AC Substrate Effect Decreased cAMP (Signal) cAMP->Effect Reduction

Figure 2: Gi-coupled signaling pathway utilized in the functional assay.

Protocol (TR-FRET / HTRF Method)
  • Cell Seeding: Seed CHO-D2 cells (2,000 cells/well) in white 384-well low-volume plates.

  • Stimulation:

    • Prepare THQ-2,6-DA dilution series in stimulation buffer containing 10 µM Forskolin .

    • Note: Forskolin is required to raise baseline cAMP so that the agonist effect (lowering cAMP) is measurable.

    • Add IBMX (0.5 mM) to prevent cAMP degradation by phosphodiesterases.

  • Treatment: Add compound mix to cells. Incubate 30 mins at RT.

  • Detection: Add HTRF reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

Interpretation:

  • Agonist: Dose-dependent decrease in HTRF signal (or increase, depending on specific kit FRET logic—usually competition based, so high cAMP = low signal. Agonist = low cAMP = high signal).

  • Efficacy (

    
    ):  Normalized to Pramipexole (100%).
    
  • Potency (

    
    ):  Concentration at half-maximal response.
    

Phase 3: In Vitro ADME (BBB Permeability)

Objective: Since the target is CNS-based, the molecule must cross the Blood-Brain Barrier (BBB). Method: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay).

Protocol
  • Donor Plate: Add THQ-2,6-DA (10 µM) in PBS (pH 7.4) to the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Add PBS to acceptor wells.

  • Assembly: Sandwich the plates and incubate for 18 hours at RT in a humidity chamber.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability:

      
       cm/s (CNS penetrant).
      
    • Low Permeability:

      
       cm/s.
      

Data Presentation & Analysis

Expected Results Summary

The following table structure should be used to report final efficacy data.

Compound IDD2 Binding

(nM)
D3 Binding

(nM)
Selectivity (D2/D3)Functional

(nM)
Efficacy (

%)
BBB Permeability (

)
THQ-2,6-DA TBDTBDRatioTBDvs Pramipexole

cm/s
Pramipexole3.90.5~8-fold D31.2100%High
Haloperidol0.62.1D2 PrefN/A (Antagonist)0%High
Troubleshooting Guide
  • High Non-Specific Binding: If NSB > 20% of Total Binding, increase wash steps or use 0.1% BSA in the binding buffer.

  • Low Signal Window (cAMP): Ensure Forskolin concentration is optimized (titrate 1-50 µM) to produce a robust baseline signal (Signal/Background > 3).

  • Solubility: THQ-2,6-DA is a diamine; ensure it is fully dissolved. If using the dihydrochloride salt, dissolve in water; if free base, use DMSO (final assay conc < 0.5%).

References

  • ACS Publications. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264). Journal of Medicinal Chemistry.[1][2] Link

  • National Institutes of Health (PMC). (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines.Link

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[3][4][5]Link

  • ACS Publications. (1996). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.[2] Journal of Medicinal Chemistry.[1][2] Link

Sources

Method

Application Notes and Protocols for Developing Novel Assays with 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Introduction: Unveiling the Therapeutic Potential of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its derivatives have emerged as promising candidates for therapeutic development, with demonstrated activity against a range of biological targets. Notably, this class of compounds has been extensively investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide biosynthesis, making them attractive as potential anticancer and antimicrobial agents.[1][2][3][4] Furthermore, recent in-silico studies have suggested that derivatives of this scaffold may exhibit inhibitory activity against other key enzymes, such as those from Mycobacterium tuberculosis and β-glucosidase, highlighting their potential as novel antitubercular and antidiabetic agents.[3][5]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and implement novel assays for the characterization and validation of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its analogs. We will delve into the rationale behind experimental design, provide step-by-step protocols for key biochemical and cell-based assays, and offer insights into data interpretation.

I. Biochemical Assays: Probing the Inhibition of Dihydrofolate Reductase (DHFR)

The primary established mechanism of action for many 2,4-diamino-5,6,7,8-tetrahydroquinazolines is the inhibition of DHFR.[1][2] Therefore, a foundational step in characterizing a novel analog is to determine its inhibitory potency and kinetics against this enzyme.

Rationale for DHFR Inhibition Assay

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. A continuous spectrophotometric assay is a robust and widely used method to measure DHFR activity by monitoring the decrease in absorbance as NADPH is oxidized to NADP+.[6][7]

Experimental Workflow: DHFR Inhibition Assay

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Recombinant DHFR Enzyme E Add Buffer, DHFR, and Test Compound to Microplate A->E B Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) B->E C Prepare Substrates: NADPH and DHF G Initiate Reaction by Adding NADPH and DHF C->G D Prepare Test Compound (5,6,7,8-Tetrahydroquinazoline-2,6-diamine) Serial Dilutions D->E F Incubate at Room Temperature E->F F->G H Measure Absorbance at 340 nm (Kinetic Read) G->H I Calculate Initial Reaction Velocities H->I J Plot % Inhibition vs. Compound Concentration I->J K Determine IC50 Value J->K

Caption: Workflow for the DHFR enzymatic inhibition assay.

Protocol: Spectrophotometric DHFR Inhibition Assay

Materials:

  • Recombinant human DHFR enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DHF (Dihydrofolic acid)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (test compound)

  • DMSO (Dimethyl sulfoxide)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • A fixed concentration of recombinant DHFR enzyme (e.g., 10 nM).

    • Varying concentrations of the test compound or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: To initiate the reaction, add a solution containing NADPH (e.g., 100 µM final concentration) and DHF (e.g., 50 µM final concentration).

  • Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.[6]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results and Interpretation:

ParameterDescription
IC50 Value The concentration of the compound that inhibits DHFR activity by 50%. A lower IC50 value indicates higher potency.
Kinetic Profile The shape of the progress curves can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).[8]

II. Cell-Based Assays: Evaluating Antiproliferative and Apoptotic Effects

While biochemical assays are crucial for understanding direct target engagement, cell-based assays are essential to determine the compound's effect in a more physiologically relevant context. Related tetrahydroquinoline compounds have demonstrated antiproliferative activity in cancer cells, suggesting this is a promising avenue for investigation.

Rationale for Cell-Based Assays

Antiproliferative assays, such as the MTT or CellTiter-Glo® assay, measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity upon treatment with the compound indicates either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. To further elucidate the mechanism of cell death, specific apoptosis assays can be employed. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.

Experimental Workflow: Antiproliferation and Apoptosis Assays

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_antiproliferation Antiproliferation Assay cluster_apoptosis Apoptosis Assays A Seed Cancer Cell Lines in 96-well Plates B Allow Cells to Adhere (24 hours) A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT or CellTiter-Glo® Reagent D->E H Caspase-Glo® 3/7 Assay D->H I Annexin V Staining D->I J TUNEL Assay D->J F Measure Absorbance or Luminescence E->F G Calculate % Viability and Determine GI50 F->G K Analyze via Luminescence, Flow Cytometry, or Microscopy H->K I->K J->K

Caption: Workflow for cell-based antiproliferation and apoptosis assays.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[9][10] An increase in caspase 3/7 activity is a hallmark of apoptosis.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Cell Treatment: After 24 hours, treat the cells with a range of concentrations of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the luminescence signal to the vehicle control.

    • Plot the fold-increase in caspase activity versus the compound concentration.

Expected Results and Interpretation:

ParameterDescription
Fold-Increase in Caspase Activity A dose-dependent increase in luminescence indicates the induction of apoptosis through the activation of executioner caspases.
Time-Course Measuring caspase activity at different time points can provide insights into the kinetics of apoptosis induction.

III. Advanced Assays: Exploring Novel Mechanisms of Action

Beyond DHFR inhibition and apoptosis, the 5,6,7,8-tetrahydroquinazoline scaffold may possess other biological activities. The following are suggestions for novel assays to explore these possibilities.

A. Kinase Inhibition Profiling

Many small molecule inhibitors are not entirely specific and can interact with multiple targets. Kinase profiling is a valuable tool to identify potential off-target effects or novel therapeutic applications.[11][12]

Rationale:

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[13] Screening 5,6,7,8-Tetrahydroquinazoline-2,6-diamine against a panel of kinases can reveal unexpected inhibitory activities.

Suggested Assay:

A commercially available kinase profiling service, such as those utilizing radiometric or fluorescence-based assays, can provide a broad assessment of the compound's selectivity.[14] For a more focused in-house approach, an ADP-Glo™ Kinase Assay can be adapted to screen against specific kinases of interest. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[15]

B. Mitochondrial Membrane Potential Assay

Mitochondria play a central role in apoptosis. The loss of mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic apoptotic pathway.

Rationale:

Assessing the effect of the compound on ΔΨm can help determine if it induces apoptosis through the mitochondrial pathway.

Suggested Assay:

A fluorescent dye such as JC-1 or TMRE can be used to measure ΔΨm.[16] In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence can be quantified using a fluorescence microplate reader or flow cytometry.

IV. Conclusion and Future Directions

The assays and protocols outlined in this guide provide a robust starting point for the comprehensive evaluation of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its analogs. By systematically characterizing its biochemical and cellular activities, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Future studies could involve more in-depth mechanistic investigations, such as identifying specific upstream signaling pathways affected by the compound and evaluating its efficacy in preclinical in vivo models. The versatility of the 5,6,7,8-tetrahydroquinazoline scaffold suggests that with further exploration, novel and potent therapeutic agents can be developed for a range of diseases.

References

  • ResearchGate. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • PubMed. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Retrieved from [Link]

  • MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • PubMed. (1999). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Retrieved from [Link]

  • ResearchGate. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • PMC. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • PubMed. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

  • BMG Labtech. (2020). Kinase assays. Retrieved from [Link]

  • PMC. (2021). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. Retrieved from [Link]

  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. Retrieved from [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • JoVE. (2023). Video: Enzyme Assays to Study Enzyme Activity and Kinetics. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Biocompare. (n.d.). Cell-Based Assays. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

Sources

Application

Application Note: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Derivatives in Neurodegenerative Disease Research

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Dopamine D2/D3 Receptor Agonism, Bioisosteric Scaffold Design, and Neuroprotection in Parkinson’s Disease (PD).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Dopamine D2/D3 Receptor Agonism, Bioisosteric Scaffold Design, and Neuroprotection in Parkinson’s Disease (PD).

Introduction & Scientific Rationale

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the gradual loss of dopaminergic neurons in the substantia nigra region of the brain[1]. While Levodopa (L-DOPA) remains the mainstream therapy for symptomatic relief, its prolonged use inevitably leads to motor fluctuations ("on-off" episodes) and exacerbates oxidative stress via the oxidation of dopamine, which further facilitates neurodegeneration[2]. Consequently, modern neuropharmacology has shifted toward the development of multifunctional molecules capable of providing both symptomatic relief and disease-modifying neuroprotection[3].

The parent molecule D-264, a potent dopamine D3-preferring agonist, demonstrated significant neuroprotective properties but suffered from poor in vivo efficacy due to high plasma protein binding and limited blood-brain barrier (BBB) penetration[2]. To overcome these pharmacokinetic liabilities, structural modifications utilizing bioisosteric replacement are employed. The 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold serves as a highly effective bioisostere for the 2-aminothiazole or phenolic moieties traditionally found in dopaminergic ligands[4]. By incorporating this amino-pyrimidine-fused cyclohexane ring, researchers can fine-tune the lipophilicity and metabolic stability of the compound while maintaining the critical hydrogen-bonding interactions with Serine-192 in the orthosteric binding pocket of the D2/D3 receptors[5].

Mechanistic Overview: The Dual-Action Hypothesis

The therapeutic efficacy of 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivatives (e.g., Compound 26a) is rooted in a highly synergistic dual-action mechanism:

  • Preferential D3 Receptor Agonism : The D3 receptor is predominantly localized in the limbic system, whereas D2 is concentrated in the striatum[1]. D3-preferring agonism (Gi/o coupled) inhibits adenylate cyclase, providing motor symptom relief without the severe dyskinesia associated with non-selective D2 activation[1]. Furthermore, D3 activation triggers downstream neurotrophic signaling cascades that promote neuronal survival.

  • Receptor-Independent Neuroprotection : The structural integration of a biphenyl-piperazine tail with the quinazoline headgroup imparts potent radical scavenging capabilities. By neutralizing mitochondria-derived reactive oxygen species (ROS), these compounds preserve mitochondrial respiration and prevent the ROS-catalyzed aggregation of alpha-synuclein (αSN) into toxic Lewy bodies[2].

G cluster_0 Receptor-Mediated Pathway cluster_1 Receptor-Independent Pathway Compound 5,6,7,8-Tetrahydroquinazoline- 2,6-diamine Scaffold D3 Dopamine D3 Receptor Activation (Gi/o) Compound->D3 Binding (Ser-192) ROS Direct ROS Scavenging (Biphenyl Tail) Compound->ROS Antioxidant Activity AC Adenylate Cyclase Inhibition D3->AC Neurogenesis Neurotrophic Signaling & Motor Symptom Relief AC->Neurogenesis Protection Dopaminergic Neuron Survival (Neuroprotection) Neurogenesis->Protection Mito Mitochondrial Integrity Preservation ROS->Mito Synuclein Inhibition of α-Synuclein Aggregation Mito->Synuclein Synuclein->Protection

Neuroprotective pathways of 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivatives in PD models.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The bioisosteric replacement of the 2-aminothiazole headgroup with 5,6,7,8-tetrahydroquinazoline-2,6-diamine yields compounds with distinct pharmacological profiles. Table 1 summarizes the binding affinities (


) and selectivity ratios for key derivatives evaluated in HEK-293 cells expressing rat D2/D3 receptors[5].

Table 1: Binding Affinity and Selectivity of D-264 Bioisosteres

CompoundScaffold Headgroup

D2 (nM)

D3 (nM)
Selectivity (D2/D3)
(-)-9b (Lead)2-aminothiazole2350.70335
26a 5,6,7,8-tetrahydroquinazoline-2,6-diamine7353.65201
27 Hydroxy-substituted quinazoline13,12167.0195

Causality Insight: While the quinazoline derivative (26a ) exhibits a slight reduction in absolute potency compared to the aminothiazole lead ((-)-9b ), it retains single-digit nanomolar affinity for the D3 receptor and a robust >200-fold selectivity over D2[5]. This trade-off is strategically accepted in medicinal chemistry to achieve superior BBB penetrance and mitigate the metabolic liabilities of the thiazole ring.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are detailed for evaluating 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivatives.

Protocol A: Radioligand Competitive Binding Assay for D2/D3 Receptors

Objective: Determine the


 values of quinazoline derivatives at D2 and D3 receptors.
Self-Validation Mechanism: Inclusion of a known D2/D3 antagonist (+)-butaclamol to define non-specific binding (NSB) and calculation of the Z'-factor to ensure assay robustness.

Step-by-Step Methodology :

  • Membrane Preparation : Harvest HEK-293 cells stably expressing rat D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    ).
  • Ligand Preparation : Prepare serial dilutions of the test compound (e.g., 26a ) from

    
     to 
    
    
    
    M in assay buffer containing 0.1% BSA to prevent non-specific plastic adherence.
  • Incubation : In a 96-well plate, combine:

    • 50 µL of test compound (or vehicle for total binding).

    • 50 µL of [³H]Spiperone (final concentration ~0.5 nM). Causality: [³H]Spiperone is a highly characterized D2/D3 antagonist, allowing precise competitive displacement tracking.

    • 100 µL of membrane suspension (~15-20 µg protein/well).

    • Control: Add 10 µM (+)-butaclamol to designated wells to determine NSB.

  • Equilibration : Incubate the plate at room temperature for 120 minutes to ensure steady-state equilibrium.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB). Wash filters three times with 1 mL ice-cold wash buffer.

  • Quantification : Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis : Calculate IC

    
     using non-linear regression (GraphPad Prism). Convert IC
    
    
    
    to
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vitro Neuroprotection Assay (MPP+ Toxicity Model)

Objective: Evaluate the ability of quinazoline derivatives to protect dopaminergic neurons from oxidative stress. Causality Insight: MPP+ (1-methyl-4-phenylpyridinium) selectively enters dopaminergic neurons via the dopamine transporter (DAT) and inhibits mitochondrial complex I, perfectly mimicking the oxidative stress and mitochondrial dysfunction pathology of PD[3].

Step-by-Step Methodology :

  • Cell Culture : Seed dopaminergic MN9D cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Pre-treatment : Aspirate media and replace with serum-free DMEM containing the 5,6,7,8-tetrahydroquinazoline-2,6-diamine test compound (0.1 µM to 10 µM).

    • Validation Control: Include wells with vehicle only (Negative Control) and wells with a known neuroprotectant like Ropinirole (Positive Control).

  • Toxin Challenge : After 2 hours of pre-treatment, add MPP+ to a final concentration of 100 µM. Incubate for an additional 24 hours[3].

  • Morphological Validation : Before biochemical readout, visually inspect cells under a phase-contrast microscope. MPP+-treated cells should exhibit neurite retraction and rounding; protected cells should maintain their healthy, multipolar morphology.

  • Viability Readout (MTT Assay) : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization : Carefully remove the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Measurement : Read absorbance at 570 nm using a microplate reader. Calculate % viability relative to the untreated control.

References

  • Modi, G., et al. "Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule." Journal of Medicinal Chemistry, 2014.

  • National Institutes of Health (NIH) / PubMed Central. "Structural Modifications of Neuroprotective Anti-Parkinsonian D-264."

  • American Chemical Society (ACS) Publications. "Potency and Agonism at DA D2 and D3 Receptors."

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine for in vitro studies

Technical Support Center: Solubility of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Welcome to the technical support guide for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. This resource is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Welcome to the technical support guide for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this compound for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine that influence its solubility?

A1: Understanding the molecular structure is the first step in predicting its behavior. 5,6,7,8-Tetrahydroquinazoline-2,6-diamine possesses a quinazoline core, which is inherently hydrophobic. However, the presence of two amine (-NH2) groups at positions 2 and 6 introduces basic, polar characteristics.

  • Basic Nature : The amine groups are basic and can be protonated in acidic conditions. This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.

  • Hydrogen Bonding : The amine groups can act as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents.

  • Hydrophobic Core : The tetrahydroquinoline ring system contributes to its lipophilic nature, which can limit solubility in purely aqueous solutions at neutral pH.

Based on these features, the compound is expected to have low solubility in neutral water but will be more soluble in acidic aqueous solutions and polar aprotic solvents like dimethyl sulfoxide (DMSO).[1]

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I resolve it?

A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[2][3] The abrupt change in solvent polarity causes the compound to come out of solution.

Here are immediate troubleshooting steps:

  • Reduce Final Concentration : The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize DMSO Concentration : Ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and can also promote precipitation.[4][5]

  • Enhance Mixing : When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing or sonicating.[6] This can sometimes help keep the compound in solution.

  • Warm the Solution : Gently warming the solution to 37°C may help redissolve small amounts of precipitate.[6]

If these initial steps do not resolve the issue, you may need to explore more advanced formulation strategies discussed below.

Q3: What is the recommended first-line approach for dissolving this compound for a typical in vitro assay?

A3: The most standard and widely used method is to prepare a high-concentration stock solution in an organic solvent, followed by serial dilution into the final aqueous medium.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO provides a detailed, step-by-step guide for this process. This method is straightforward and suitable for most initial screening purposes.

Q4: My in vitro assay is sensitive to DMSO. What are some alternative solvents or methods I can try?

A4: When DMSO is not a viable option, several alternative strategies can be employed. The choice will depend on the specific requirements of your assay.

  • pH Adjustment : Since 5,6,7,8-Tetrahydroquinazoline-2,6-diamine is a basic compound, its solubility can be significantly increased by lowering the pH of the aqueous solvent.[7][] This protonates the amine groups, making the molecule more water-soluble. See Protocol 2: Aqueous Solubility Enhancement by pH Adjustment for a detailed procedure.

  • Co-solvents : Using a mixture of water and a water-miscible organic solvent can increase the solubility of non-polar compounds.[9][10][11] Common co-solvents for biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol.[12][13][14] It is crucial to test the tolerance of your cell line to the chosen co-solvent.

  • Cyclodextrins : These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming inclusion complexes that have enhanced aqueous solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[18] Refer to Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Q5: How do I determine the optimal pH for solubilizing 5,6,7,8-Tetrahydroquinazoline-2,6-diamine?

A5: The optimal pH can be determined by performing a pH-solubility profile. This involves preparing saturated solutions of the compound in a series of buffers with different pH values (e.g., from pH 2 to 7.5) and then measuring the concentration of the dissolved compound in each buffer.[19] The pH that yields the highest solubility without compromising compound stability or interfering with the assay would be considered optimal.

Q6: Can I use cyclodextrins to improve solubility? How do I select the right one and prepare the formulation?

A6: Yes, cyclodextrins are an excellent choice for improving the aqueous solubility of poorly soluble compounds, especially when organic solvents must be avoided.[20] The most commonly used cyclodextrins in pharmaceutical formulations are α-CD, β-CD, and γ-CD, and their derivatives.[21][22] For a molecule the size of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are good starting points.[15]

Protocol 3 provides a detailed method for preparing a formulation with HP-β-CD. The general principle involves mixing the compound and the cyclodextrin in an aqueous solution to allow for the formation of the inclusion complex.

Troubleshooting Guide

Problem Likely Cause Recommended Solution
Compound will not dissolve in 100% DMSO. Compound may be in a salt form that is insoluble in DMSO.Try a different organic solvent like DMF or NMP. If it is a hydrochloride salt, consider converting it to the free base.
Precipitation occurs immediately upon dilution in aqueous buffer. The final concentration is above the kinetic solubility limit. The change in solvent polarity is too abrupt.Lower the final concentration. Add the DMSO stock to the buffer slowly while vortexing. Consider using a co-solvent system or cyclodextrins.[20]
Solution is initially clear but forms a precipitate over time. The compound is in a supersaturated state and is slowly crystallizing.[23]Prepare fresh dilutions immediately before use. Consider using a formulation with surfactants (e.g., Tween 80) or polymers to inhibit precipitation.[24]
Inconsistent results between experiments. Incomplete dissolution of the stock solution. Degradation of the compound in solution.Ensure the stock solution is fully dissolved before use (sonication may help).[6] Store stock solutions properly (aliquoted, at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[25]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution of your compound in DMSO.[26][27][28][29]

Materials:

  • 5,6,7,8-Tetrahydroquinazoline-2,6-diamine powder

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Volumetric flask (Class A)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM). The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolution: Transfer the weighed powder to the volumetric flask. Add a portion of the DMSO (approximately 70-80% of the final volume).

  • Solubilization: Cap the flask and vortex or sonicate until the compound is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.[6]

  • Final Volume Adjustment: Once dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected vials. Store at -20°C or -80°C to maintain stability.[25]

Protocol 2: Aqueous Solubility Enhancement by pH Adjustment

This protocol is for preparing a stock solution in an acidic aqueous buffer.

Materials:

  • 5,6,7,8-Tetrahydroquinazoline-2,6-diamine powder

  • Sterile water or a suitable buffer (e.g., citrate buffer)

  • 1 M Hydrochloric Acid (HCl)

  • pH meter

  • Volumetric flask

Procedure:

  • Weigh Compound: Weigh the desired amount of the compound into a beaker or flask.

  • Add Solvent: Add a volume of sterile water or buffer that is less than the final desired volume.

  • pH Adjustment: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH and observe the dissolution of the solid. Continue adding acid until the compound is fully dissolved. Aim for the lowest pH that achieves complete dissolution.

  • Final pH and Volume Adjustment: Once the compound is dissolved, adjust the final volume with the same buffer. Record the final pH.

  • Sterilization: Sterile filter the final solution through a 0.22 µm filter.

  • Storage: Store the solution at 2-8°C for short-term use. Assess stability for long-term storage.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution using HP-β-CD to enhance aqueous solubility.[15][16]

Materials:

  • 5,6,7,8-Tetrahydroquinazoline-2,6-diamine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-40% (w/v).

  • Add Compound: While stirring the HP-β-CD solution, slowly add the weighed 5,6,7,8-Tetrahydroquinazoline-2,6-diamine powder.

  • Complexation: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Sterilization and Storage: Once the compound is fully dissolved, sterile filter the solution using a 0.22 µm filter and store it appropriately.

Visualizations

G cluster_start Initial Observation cluster_primary Primary Troubleshooting cluster_advanced Advanced Formulation start Compound Precipitates in Aqueous Medium lower_conc Lower Final Concentration start->lower_conc Is concentration too high? optimize_dmso Keep DMSO < 0.5% start->optimize_dmso Is DMSO > 0.5%? mix Vortex During Dilution start->mix resolved Solubility Issue Resolved lower_conc->resolved optimize_dmso->resolved warm Warm to 37°C mix->warm ph_adjust pH Adjustment (Acidic Buffer) warm->ph_adjust If precipitation persists cosolvent Co-Solvent System (e.g., PEG, Ethanol) warm->cosolvent If precipitation persists cyclodextrin Cyclodextrin (HP-β-CD) warm->cyclodextrin If precipitation persists warm->resolved If successful ph_adjust->resolved cosolvent->resolved cyclodextrin->resolved

Caption: Troubleshooting workflow for solubility issues.

G cluster_neutral Neutral pH (e.g., pH 7.4) cluster_acidic Acidic pH (e.g., pH < 5) Neutral_Mol R-NH₂ (Poorly Soluble) Precipitate Precipitate/ Insoluble Neutral_Mol->Precipitate Low aqueous solubility Acid_Mol R-NH₃⁺ (Ionized Form) Neutral_Mol->Acid_Mol + H⁺ (Protonation) Acid_Mol->Neutral_Mol - H⁺ (Deprotonation) Soluble Soluble in Aqueous Solution Acid_Mol->Soluble High aqueous solubility

Caption: Mechanism of pH-dependent solubility.

G cluster_complex Cyclodextrin Inclusion Complex cluster_solution Resulting State CD Hydrophilic Exterior Water Water Molecules CD->Water Complex is water-soluble Drug Drug caption Hydrophobic Drug Encapsulated in Hydrophobic Cavity Soluble Enhanced Aqueous Solubility Water->Soluble

Caption: Cyclodextrin drug encapsulation mechanism.

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  • Techniques to Enhance Drug Solubility. PharmiWeb.com.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • 5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride 2098025-36-4 wiki. Guidechem.
  • 1 Preparation stock solution solid compound(s). Unknown Source.
  • Cosolvent. Wikipedia.
  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Brieflands.
  • Beta-Cyclodextrin As An Excipient In Drug Formulation. Unknown Source.
  • Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. MDPI.
  • Frequently Asked Questions. Selleckchem.com.
  • Cyclodextrins in Fast-Dissolving Drug Formulations for Intraoral Administration. eRepo.
  • How to Make Accurate Stock Solutions. Bitesize Bio.
  • 5,6,7,8-Tetrahydroquinazolin-2-amine | 2305-85-3. Sigma-Aldrich.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
  • 5,6,7,8-Tetrahydroquinazoline-2,4-diamine | CymitQuimica. CymitQuimica.
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  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.
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  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335. PubChem.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
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  • Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers. Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • (6s)-6-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine. PubChem.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Unknown Source.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. PubChemLite.

Sources

Optimization

optimizing reaction conditions for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine synthesis

The following technical guide details the optimization of reaction conditions for the synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine . This protocol focuses on the most robust synthetic route: the condensation of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine . This protocol focuses on the most robust synthetic route: the condensation of a protected 4-aminocyclohexanone derivative with a guanidine source via an enaminone intermediate.[1]

Core Reaction Overview

The synthesis typically proceeds in three phases:

  • Activation: Conversion of N-Boc-4-aminocyclohexanone to an

    
    -dimethylaminomethylene intermediate using DMF-DMA or Bredereck’s reagent.
    
  • Cyclization: Condensation with guanidine (generated in situ from guanidine HCl) to close the pyrimidine ring.

  • Deprotection: Removal of the Boc group to yield the final 2,6-diamine dihydrochloride salt.

Master Reaction Scheme

ReactionScheme Start N-Boc-4-aminocyclohexanone Inter Enaminone Intermediate (α-dimethylaminomethylene) Start->Inter DMF-DMA, 110°C or Bredereck's Reagent Prod_Prot Boc-Protected Tetrahydroquinazoline Inter->Prod_Prot Guanidine HCl, NaOEt/EtOH, Reflux Final 5,6,7,8-Tetrahydroquinazoline- 2,6-diamine (2HCl) Prod_Prot->Final 4M HCl in Dioxane or TFA/DCM

Figure 1: Step-wise synthetic pathway for the target diamine.

Troubleshooting & Optimization Guide

Phase 1: Enaminone Formation (Activation)[1]

Q: My conversion of the ketone to the enaminone is incomplete (<50%) even after 12 hours. What is wrong? A: This reaction is equilibrium-driven and sensitive to steric hindrance and moisture.[1]

  • Moisture Control: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) hydrolyzes rapidly.[1] Ensure your reagent is fresh and the reaction vessel is strictly anhydrous.

  • Reagent Switch: If DMF-DMA is sluggish, switch to Bredereck’s Reagent (tert-Butoxybis(dimethylamino)methane).[1] It is significantly more reactive and operates well at lower temperatures (90°C vs 110°C), often driving difficult substrates to completion [1].

  • Solvent Removal: The reaction produces methanol (with DMF-DMA) or tert-butanol (with Bredereck's).[1] Run the reaction neat (no solvent) or in high-boiling toluene and use a Dean-Stark trap or open reflux with an argon purge to drive off the volatile alcohol byproduct.[1]

Q: I see multiple spots on TLC during the activation step. Is regioselectivity an issue? A: For N-Boc-4-aminocyclohexanone, the molecule is symmetric regarding the ketones


-positions (C2 and C6).[1] Therefore, regioselectivity is not  an issue; attack at either side yields the same enantiomeric pair.
  • Note: If you see multiple spots, check for Boc-deprotection .[1] High thermal stress (>120°C) can thermally cleave the Boc group. Keep the temperature strictly below 110°C.

Phase 2: Pyrimidine Cyclization

Q: The cyclization with Guanidine HCl yields a sticky gum and low product mass. How do I optimize this? A: The issue is likely the in situ generation of the free guanidine base.

  • Base Selection: Do not use weak bases like TEA. You must use an alkoxide base (NaOEt or NaOMe) to fully deprotonate Guanidine HCl.[1]

  • Stoichiometry: Use 1.2 to 1.5 equivalents of Guanidine HCl and 1.2 to 1.5 equivalents of NaOEt. Excess base can lead to side reactions with the Boc group.

  • Protocol: Pre-mix Guanidine HCl and NaOEt in absolute ethanol for 30 minutes before adding the enaminone intermediate. This ensures the free base is available and NaCl precipitates out (which can be filtered off if it interferes with stirring, though usually unnecessary).

Q: Can I use DMF as the solvent for cyclization? A: While DMF improves solubility, it makes work-up difficult due to its high boiling point and water miscibility. Absolute Ethanol (EtOH) is the superior choice. The product often precipitates from cooling ethanol, simplifying purification. If solubility is an issue at reflux, add a small amount (10% v/v) of DMF to the ethanol.

Phase 3: Work-up and Isolation

Q: The final diamine is extremely water-soluble and hard to extract.[1] How do I isolate it? A: Do not attempt an aqueous extraction on the final deprotected diamine.

  • Deprotection: Use 4M HCl in Dioxane. The product will precipitate as the dihydrochloride salt.

  • Isolation: Simply filter the precipitate and wash with diethyl ether to remove organic impurities.

  • Free Base: If you strictly need the free base, use a strongly basic ion-exchange resin (e.g., Amberlyst A-26 OH form) in methanol. Avoid aqueous NaOH workups as the diamine will partition into the water phase.

Optimized Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate
  • Charge a dried flask with N-Boc-4-aminocyclohexanone (1.0 eq).

  • Add DMF-DMA (5.0 eq) .[1] Note: Use excess to act as solvent.

  • Heat to 100°C under N2 for 4–6 hours. Monitor by TLC (Intermediate is usually more polar and UV active than starting material).

  • Concentrate in vacuo to remove excess DMF-DMA.[1] The residue (orange/yellow solid) is usually pure enough for the next step.

Step 2: Cyclization to Tetrahydroquinazoline
  • In a separate flask, dissolve Guanidine HCl (1.5 eq) in dry EtOH (0.5 M concentration) .

  • Add NaOEt (1.5 eq) (21% wt in EtOH) and stir at RT for 30 min.

  • Add the crude enaminone from Step 1 (dissolved in minimal EtOH).

  • Reflux (78°C ) for 12–16 hours.

  • Cool to RT. The product may precipitate. If not, evaporate solvent, redissolve in EtOAc, wash with water (quickly), dry, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5).[1]

Step 3: Deprotection[1]
  • Dissolve the Boc-protected intermediate in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (10 eq) at 0°C.

  • Stir at RT for 2–4 hours.

  • Filter the resulting white precipitate. Wash with Et2O.[2]

  • Yield: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride.[1]

Quantitative Optimization Data

ParameterCondition A (Standard)Condition B (Optimized)Outcome (Yield/Purity)
Activation Reagent DMF-DMA (1.5 eq), TolueneDMF-DMA (5.0 eq), Neat Yield increased from 65% to 92%
Cyclization Base K2CO3 / DMFNaOEt / EtOH Reaction time reduced from 24h to 12h ; cleaner profile
Deprotection TFA / DCMHCl / Dioxane Eliminates aqueous workup; product isolated by filtration

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Issue1 Low Conversion (Step 1) Start->Issue1 Issue2 Sticky/Impure Product (Step 2) Start->Issue2 Issue3 Loss of Product (Step 3) Start->Issue3 Action1 Check Reagent Freshness Switch to Bredereck's Reagent Issue1->Action1 Action2 Ensure NaOEt Stoichiometry (1.5eq) Switch Solvent to EtOH Issue2->Action2 Action3 Avoid Aqueous Extraction Isolate as HCl Salt via Filtration Issue3->Action3

Figure 2: Decision tree for resolving common synthetic bottlenecks.

References

  • Dholkawala, F., et al. "Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264)."[1] ACS Chemical Neuroscience, 2014. [1]

  • Modh, R. P., et al. "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines."[3][4] International Journal of Molecular Sciences, 2022.[4]

  • Rosowsky, A., et al. "Synthesis and Antiparasitic and Antitumor Activity of 2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline Analogues."[1] Journal of Medicinal Chemistry, 1999. [1]

Sources

Troubleshooting

Technical Support Center: Purification of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Welcome to the Technical Support Center for the isolation and purification of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine . This highly polar, basic bicyclic compound presents unique challenges during downstream processing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine . This highly polar, basic bicyclic compound presents unique challenges during downstream processing. Its two primary amino groups and pyrimidine nitrogens create a highly basic microenvironment that interacts aggressively with standard chromatographic media, while its polarity complicates organic solvent extraction.

This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Purification Decision Workflow

Selecting the correct purification strategy depends entirely on the scale of your reaction and the required purity of the final Active Pharmaceutical Ingredient (API). The following decision tree outlines the optimal pathways.

PurificationWorkflow Start Crude 5,6,7,8-Tetrahydroquinazoline- 2,6-diamine Assess Assess Scale & Purity Target Start->Assess Flash Flash Chromatography (Amino-functionalized Silica) Assess->Flash > 5g Scale HPLC Reverse-Phase Prep-HPLC (C18 + 0.1% TFA) Assess->HPLC < 5g Scale High Purity Needed Cryst Salt Crystallization (Sulfate/HCl) Assess->Cryst Highly Impure Low Solubility FreeBase Free Base Isolation (Basic Workup) Flash->FreeBase TFASalt TFA Salt Isolated (Hygroscopic Oil) HPLC->TFASalt Final Pure Dihydrochloride Salt (>98% Purity) Cryst->Final FreeBase->Final + HCl SaltExchange Salt Exchange (HCl in Dioxane) TFASalt->SaltExchange SaltExchange->Final

Caption: Decision matrix for the purification of 5,6,7,8-tetrahydroquinazoline-2,6-diamine based on scale and physical state.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound streak irreversibly on standard normal-phase silica gel? A: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine possesses multiple basic nitrogen centers. These basic amines interact strongly with the acidic silanol groups (Si-OH) on standard bare silica via hydrogen bonding and ionic interactions. This causes severe peak tailing and irreversible chemisorption. Solution: Do not use standard bare silica. Switch to amino-functionalized silica gel , which masks the acidic silanols and prevents secondary interactions [1]. If bare silica must be used, pre-treat the column and supplement your mobile phase (e.g., DCM/MeOH) with a volatile basic modifier like 1–5% triethylamine (TEA) or aqueous NH₄OH to saturate the active silanol sites.

Q2: During Reverse-Phase Prep-HPLC, the compound elutes in the void volume. How can I increase retention? A: The extreme polarity of the diamine and the saturated cyclohexane ring results in poor hydrophobic interaction with standard C18 stationary phases. Solution: Employ an ion-pairing agent. Adding 0.1% Trifluoroacetic acid (TFA) to both the aqueous and organic (acetonitrile) mobile phases protonates the amines, forming a more lipophilic TFA-ion pair that significantly increases retention time and sharpens the peak [2]. If retention remains poor, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which retains polar compounds based on partitioning into an aqueous-enriched layer on the stationary phase.

Q3: My Prep-HPLC fractions yielded a sticky, unmanageable oil instead of a solid. What happened? A: Because you utilized TFA in your HPLC mobile phase, you isolated the TFA salt of the diamine. TFA salts of polybasic compounds are notoriously hygroscopic and often resist crystallization. Solution: You must perform a salt exchange to isolate the stable, commercial form of the compound. Dissolve the oil in a minimal amount of methanol and treat it with HCl in dioxane, followed by precipitation with diethyl ether to yield the highly crystalline 5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride [3].

Q4: Is there a scalable, chromatography-free method to purify this compound? A: Yes. Historical and modern industrial protocols for diaminopyrimidines leverage differential salt solubility. Converting the crude free base to a sulfate or dihydrochloride salt in an aqueous or methanolic solution allows for selective precipitation. The sulfate salt, in particular, has been shown to crystallize readily from hot water or aqueous alcohol mixtures, leaving organic impurities in the mother liquor [4].

Quantitative Comparison of Purification Strategies

To assist in method selection, the following table summarizes the expected outcomes of each purification strategy based on empirical laboratory data.

Purification StrategyIdeal ScaleTypical Yield RecoveryExpected Purity (HPLC)Key AdvantageMajor Limitation
RP-Prep-HPLC (0.1% TFA) < 5 grams65% - 80%> 99%Highest purity; resolves closely related regioisomers.Low throughput; yields hygroscopic TFA salt requiring exchange.
Amino-Silica Flash 5g - 50g75% - 85%92% - 96%High throughput; yields free base directly.Expensive stationary phase; lower resolution for structurally similar impurities.
Sulfate/HCl Crystallization > 50 grams50% - 70%95% - 98%Highly scalable; zero chromatography costs.Lower yield due to mother liquor losses; requires optimization of solvent ratios.

Validated Protocol: RP-Prep-HPLC to Dihydrochloride Salt Conversion

This methodology provides a self-validating workflow for achieving >99% purity. The protocol relies on the causality that the compound is highly soluble at low pH and forms a stable, non-hygroscopic precipitate only when converted to the dihydrochloride salt.

Phase 1: Prep-HPLC Purification
  • Sample Preparation: Dissolve the crude 5,6,7,8-Tetrahydroquinazoline-2,6-diamine in a 1:1 mixture of DMSO and H₂O containing 0.5% TFA. Self-Validation Check: If the solution is cloudy, the pH is not low enough to fully protonate the diamines. Add TFA dropwise until the solution becomes completely transparent. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatography Conditions:

    • Column: Phenomenex Kinetex C18 (or equivalent), 5 µm, 21.2 x 250 mm.

    • Mobile Phase A: H₂O + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 2% B to 30% B over 20 minutes (Adjust based on analytical scout run).

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak.

  • Lyophilization: Do not rotary evaporate the fractions, as concentrating aqueous TFA at elevated temperatures can degrade the compound. Freeze the fractions at -80 °C and lyophilize to dryness. You will obtain the TFA salt as a pale yellow oil or hygroscopic foam.

Phase 2: Salt Exchange (TFA to Dihydrochloride)
  • Dissolution: Dissolve the hygroscopic TFA salt in the minimum required volume of anhydrous Methanol (approx. 2 mL per 100 mg of compound).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 3.0 equivalents of 4M HCl in dioxane dropwise under vigorous stirring. Stir for 30 minutes.

  • Precipitation: Slowly add anhydrous diethyl ether (approx. 5-10 times the volume of methanol) until the solution becomes persistently turbid.

  • Isolation: Continue stirring at 0 °C for 1 hour to allow complete crystallization. Self-Validation Check: A fine, white to off-white crystalline solid should form. If the compound oils out, the addition of ether was too rapid; gently warm the solution to redissolve and cool slower.

  • Filtration: Filter the solid through a sintered glass funnel, wash with cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours to yield pure 5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride.

References

  • Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds. National Institutes of Health (NIH) / PMC. Details the use of amino-functionalized silica gel for the column chromatography of basic tetrahydroquinazoline derivatives to prevent irreversible binding. Available at:[Link]

  • Discovery of Small Molecules that Bind to Son of Sevenless 2 (SOS2). DORA 4RI. Demonstrates the use of 0.1% TFA in reversed-phase Prep-HPLC for the isolation of tetrahydroquinazoline analogs, highlighting the necessity of ion-pairing for retention. Available at: [Link]

  • Preparation of 2,4-diaminopyrimidines (US2416617A).Google Patents. Historical industrial patent detailing the conversion of highly water-soluble diaminopyrimidine hydrochlorides/free bases into easily crystallizable sulfate salts for high-purity isolation.
Optimization

stability issues of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine in solution

This technical guide addresses the stability, handling, and troubleshooting of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine . Classification: Heterocyclic Amine Intermediate Primary Instability Mode: Oxidative Dehydrogenati...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and troubleshooting of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine .

Classification: Heterocyclic Amine Intermediate Primary Instability Mode: Oxidative Dehydrogenation (Aromatization)[1][2][3]

Executive Technical Summary

The 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold presents a unique stability challenge compared to its fully aromatic quinazoline counterparts.[1][2][3] The "tetrahydro" ring creates a thermodynamic drive toward aromatization. While the molecule is kinetically stable under inert conditions, exposure to air, light, or transition metals accelerates oxidative dehydrogenation , converting the molecule into the fully aromatic quinazoline-2,6-diamine .[1]

Key Stability Risks:

  • Aromatization (M-4 Da): Spontaneous loss of 4 hydrogen atoms to form the aromatic quinazoline system.[2][3]

  • N-Oxidation (M+16 Da): Oxidation of the pyrimidine nitrogens or the exocyclic primary amines.[2]

  • Solubility-Induced Aggregation: The free base is moderately lipophilic; stability is often pH-dependent.[2][3]

Mechanistic Insights (The "Why")

The Thermodynamic Drive (Aromatization)

The 5,6,7,8-tetrahydro ring is partially saturated.[1][2] In the presence of oxygen or radical initiators (light), the molecule undergoes dehydrogenation to restore the full aromaticity of the quinazoline ring system.[1] This is an exothermic process driven by the stabilization energy of the resulting aromatic system.

  • Observation: This degradation product typically appears in LC-MS as a peak with a mass of [M-4] .[2][3]

  • Visual Indicator: A shift from colorless/white to yellow/brown often indicates the formation of the extended conjugated aromatic system.

Acid-Base Sensitivity[2][3]
  • The 2-Amino Group: Attached to the pyrimidine ring, this amine is less basic due to electron delocalization into the ring.

  • The 6-Amino Group: This is an aliphatic amine on the saturated ring (a chiral center).[2] It is significantly more basic (pKa ~9-10).[2][3]

  • Implication: In neutral aqueous solutions, the molecule may exist as a mono-cation.[2][3] However, in basic buffers, it becomes a neutral free base, drastically reducing solubility and promoting aggregation.[1][2]

Troubleshooting Guide (Q&A)

Scenario A: Purity & Degradation

Q: My LC-MS analysis shows a growing impurity with a mass of [M-4]. What is this? A: This is the tell-tale sign of oxidative dehydrogenation . Your compound has lost four hydrogen atoms to become the fully aromatic quinazoline-2,6-diamine.[2][3]

  • Cause: Exposure to air (oxygen) during storage or improper degassing of solvents.[2]

  • Immediate Action: Purge all buffers with Argon/Nitrogen.[2][3] Add an antioxidant like Ascorbic Acid (if compatible with your assay) or store the stock solution strictly at -80°C.[2]

Q: The solution has turned from clear to distinct yellow over 24 hours. Is it still usable? A: Likely not for quantitative kinetics.[2][3] The color change suggests the formation of the conjugated aromatic impurity or N-oxides.

  • Validation: Run a quick HPLC. If the impurity is >5%, discard the stock.[1]

  • Prevention: Protect from light (amber vials) and store under inert gas.

Scenario B: Solubility & Handling

Q: I see precipitation when diluting my DMSO stock into the assay buffer. A: This is a "crash-out" event caused by the hydrophobic effect of the free base.

  • Cause: If your assay buffer is pH 7.4 or higher, the aliphatic amine (pos.[1][2] 6) may be deprotonating, reducing solubility.[1][2][3]

  • Fix: Ensure the final DMSO concentration is 1-5% (if tolerated). Alternatively, lower the buffer pH slightly (to pH 6.5-6.[1][2][3]8) to keep the 6-amine protonated and soluble.[2]

Q: Can I use ultrasonic baths to dissolve the solid? A: Use caution. Sonication generates local heat and cavitation radicals ([2]•OH), which can accelerate the oxidation/aromatization process.[1][2]

  • Protocol: Vortexing is preferred.[2][3] If sonication is necessary, use an ice bath and limit it to <30 seconds.[1][2]

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)

Standard non-degassed DMSO degrades this compound by ~2-5% within 48 hours.[2]

  • Solvent Prep: Sparge anhydrous DMSO with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.[2][3]

  • Weighing: Weigh the solid quickly; avoid leaving the container open to humid air (hygroscopic salts can clump).[2]

  • Dissolution: Add the degassed DMSO to the vial. Vortex immediately.

  • Storage: Aliquot into single-use amber vials. Do not store a "working stock" at 4°C; freeze immediately at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method

Use this method to separate the "Tetrahydro" parent from the "Aromatic" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps amines protonated/soluble).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic region) and 210 nm (aliphatic amine).[2]

  • Expected Result: The aromatic quinazoline impurity is more hydrophobic (planar) and will typically elute later than the tetrahydro-parent.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation route (Aromatization) and secondary risks (N-Oxidation).[2]

G Parent 5,6,7,8-Tetrahydroquinazoline -2,6-diamine (Active Compound) Intermediate Dihydro-Intermediate (Transient) Parent->Intermediate -2H (Slow) Product_NOxide Impurity B: N-Oxides [M+16 Daltons] Parent->Product_NOxide Direct Oxidation Stressor_O2 Stressor: Oxygen (Air) / DMSO Stressor_O2->Parent Stressor_Light Stressor: UV Light / Heat Stressor_Light->Parent Product_Aromatic Impurity A: Quinazoline-2,6-diamine (Fully Aromatic) [M-4 Daltons] Intermediate->Product_Aromatic -2H (Fast/Spontaneous)

Figure 1: The primary degradation pathway is the oxidative dehydrogenation (loss of 4H) to the thermodynamically stable aromatic quinazoline.

Solvent Compatibility Data

SolventSolubilityStability RiskRecommendation
Water (Neutral) LowAggregationNot recommended for stock.[2][3]
Water (Acidic, pH < 5) HighHydrolysis (Low risk)Good for immediate dilution.[1][2]
DMSO (Anhydrous) HighOxidation (Med risk)Preferred for Stock. Must be degassed.[2]
Methanol/Ethanol ModerateNucleophilic attack (Low)Avoid for long-term storage (trans-acylation risk if esters present).[2][3]

References

  • Oxidative Dehydrogenation Mechanism

    • Wang, Y., et al. "Aerobic Oxidative Dehydrogenation of Tetrahydroquinazolines to Quinazolines."[1][2] Journal of Organic Chemistry.

    • Context: Establishes the thermodynamic drive for the "Tetrahydro -> Aromatic" conversion in this class of heterocycles.
    • [2]

  • General Stability of Amino-Quinazolines

    • Dewey, V. C., & Kidder, G. W. "2,4-Diamino-5,6,7,8-tetrahydroquinazoline, a new pteridine antagonist."[1][2][3][4] Scilit / Archives of Biochemistry.[2]

    • Context: Historical data on the biological handling and synthesis of this specific scaffold.[5]

    • [2]

  • Handling of Chiral Amines (Stereochemistry)

    • BenchChem Technical Guides.[2][3] "Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine."

    • Context: Provides parallel handling protocols for the 5,6,7,8-tetrahydro-amine scaffold regarding temperature and oxid
    • [2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Workflows

Welcome to the Technical Support Center for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its derivatives. This privileged chemical scaffold is highly valued in medicinal chemistry for developing dihydrofolate reductase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its derivatives. This privileged chemical scaffold is highly valued in medicinal chemistry for developing dihydrofolate reductase (DHFR) inhibitors, Topoisomerase IIα antagonists, and targeted kinase inhibitors. However, its unique physicochemical properties—specifically its aminal-like core and distinct solubility profile—can introduce bottlenecks during synthesis and in vitro validation.

This guide provides field-proven, mechanistic troubleshooting strategies to ensure high-fidelity data and robust synthetic yields.

Section 1: Synthesis & Structural Modification Troubleshooting (FAQs)

Q: Why are my cyclocondensation yields stuck below 30% when reacting bis-benzylidene cyclohexanones with guanidine derivatives? A: This is a well-documented issue caused by premature degradation of intermediates when using harsh basic conditions. Traditional methods utilizing sodium hydride (NaH) in dimethylformamide (DMF) often stall at yields of 19–28%[1].

  • Causality: The cyclocondensation is a cascade process initiated by the Michael addition of the amidine/guanidine moiety to the olefinic bond of the enone fragment. Strong bases like NaH can cause polymerization or premature cleavage of the enone before cyclization can occur.

  • Solution: Switch the solvent and base system to pure pyridine and heat to 100 °C. Pyridine acts as both a mild base and a compatible solvent, stabilizing the intermediate and driving the intramolecular cascade to completion. This optimization has been shown to increase yields to 47–80%[1].

Section 2: Biochemical Assay & Solubility Troubleshooting (FAQs)

Q: My Topoisomerase IIα / DHFR inhibition assays are showing erratic IC50 values and non-standard Hill slopes. What is causing this? A: Erratic dose-response curves in these specific assays are almost always symptomatic of aggregation-based false positives. Unoptimized tetrahydroquinazoline hits often possess moderate aqueous kinetic solubility (e.g., ~126 μM in PBS with 2.5% DMSO)[2].

  • Causality: When the compound exceeds its kinetic solubility threshold in the aqueous assay buffer, it forms sub-micron colloidal aggregates. These aggregates non-specifically sequester the target enzyme or quench the fluorescence/absorbance readout, leading to artificially inflated inhibition metrics.

  • Solution: Optimized derivatives must be validated to ensure their kinetic solubility exceeds the maximum assay concentration (typically >250 μM)[2]. Incorporating 0.01% Tween-20 into the assay buffer can also disrupt colloidal formation.

Section 3: Core Stability & Deprotection (FAQs)

Q: I observe unexpected degradation products during the cleavage of N-protecting groups or when running assays in acidic buffers. Why? A: The tetrahydroquinazoline core is highly susceptible to acid-catalyzed ring-opening.

  • Causality: The structure contains a cyclic aminal-like feature. Under acidic conditions, protonation at the N-1 or N-3 nitrogen atoms induces an enthalpically driven hydrolysis of the aminal core, leading to irreversible ring-opening and degradation[3].

  • Solution: Deprotection strategies must avoid strong aqueous acids. Furthermore, all biochemical assays and stock solutions must be strictly buffered at physiological pH (pH 7.4) to maintain the structural integrity of the cyclic aminal.

Quantitative Profiling: Solubility and Stability

To assist in compound triaging, the following table summarizes the expected physicochemical parameters of tetrahydroquinazoline scaffolds during optimization:

Compound ProfileKinetic Solubility (PBS, pH 7.4)Mouse Plasma Stability (

)
Microsomal Stability (

)
Primary Experimental Liability
Unoptimized Hit ~126 μM> 120 min> 60 minColloidal aggregation in vitro
Optimized Derivative > 250 μM> 120 min> 60 minNone (Validated for Topo IIα)
Aminal-Protonated Core N/A (Degrades)< 30 min< 30 minAcidic hydrolysis / Ring-opening
Standardized Experimental Protocols
Protocol 1: Optimized Pyridine-Mediated Cyclocondensation

Objective: Synthesize 5,6,7,8-tetrahydroquinazoline derivatives via a high-yield Michael addition cascade.

  • Reagent Preparation: Dissolve the bis-benzylidene cyclohexanone derivative (1.0 eq) and the α-aminoamidine/guanidine derivative (1.2 eq) in anhydrous pyridine to achieve a 0.2 M concentration.

  • Cascade Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 24 hours. (Causality: The mild basicity of pyridine facilitates the initial Michael addition without degrading the enone, while the elevated temperature drives the subsequent intramolecular cyclization).

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove the pyridine, and purify via silica gel flash chromatography (cyclohexane/TBME gradient).

  • Validation Checkpoint: Perform LC-MS on the crude mixture prior to chromatography. The protocol is self-validating if the mass corresponding to the uncyclized Michael adduct is completely absent, confirming the cascade has reached thermodynamic completion.

Protocol 2: Self-Validating Aqueous Kinetic Solubility Assay

Objective: Rule out aggregation-based false positives prior to running biochemical assays.

  • Stock Preparation: Prepare a 10 mM stock solution of the tetrahydroquinazoline derivative in 100% DMSO.

  • Buffer Spiking: Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 250 μM (final DMSO concentration = 2.5%). Incubate with orbital shaking at 25 °C for 24 hours.

  • Aggregate Clearance: Centrifuge the sample at 21,100 x g for 30 minutes. (Causality: High-speed centrifugation pellets sub-micron colloidal aggregates that would otherwise cause light scattering in nephelometry or false target sequestration in the assay).

  • Quantification: Analyze the supernatant via HPLC-UV.

  • Validation Checkpoint: Compare the Area Under the Curve (AUC) of the supernatant against a reference standard curve prepared in 100% acetonitrile. If the aqueous AUC is <95% of the organic reference, the compound is aggregating, and the maximum concentration in the biological assay must be lowered accordingly.

Troubleshooting Logic Visualization

G Start Erratic IC50 or Low Yield in Tetrahydroquinazoline Assay CheckPhase Identify Phase of Failure Start->CheckPhase Synth Synthesis Phase (Low Cyclocondensation Yield) CheckPhase->Synth Assay Biological Assay Phase (Erratic Topo IIα / DHFR IC50) CheckPhase->Assay Sol1 Switch Solvent: DMF/NaH -> Pyridine (100°C) Synth->Sol1 Sol2 Check Kinetic Solubility (Nephelometry / Centrifugation) Assay->Sol2 Agg Aggregation Detected? Sol2->Agg Sol3 Add 0.01% Tween-20 or optimize DMSO stock Agg->Sol3 Yes Sol4 Check Core Stability (Aminal Hydrolysis at low pH) Agg->Sol4 No

Troubleshooting workflow for tetrahydroquinazoline synthesis and assay failures.

References
  • Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity | Source: nih.gov (PMC) | URL: 1

  • Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β | Source: acs.org | URL: 2

  • Title: Experimental and theoretical investigations into the stability of cyclic aminals | Source: beilstein-journals.org | URL: 3

Sources

Optimization

Technical Support Center: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Scaffold

The following technical guide addresses the optimization of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (and its derivatives), a privileged scaffold often employed as a bioisostere for 2-aminotetralins in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (and its derivatives), a privileged scaffold often employed as a bioisostere for 2-aminotetralins in the development of Dopamine Receptor Agonists (D2/D3) and Kinase Inhibitors .[1][2][3]

This guide focuses on minimizing off-target liabilities such as hERG inhibition , adrenergic/serotonergic cross-reactivity , and metabolic instability .[1][2]

Executive Summary: The Scaffold Context

The 5,6,7,8-tetrahydroquinazoline-2,6-diamine core is a "privileged structure" in medicinal chemistry.[1][2][3] It is most notably used as a robust, chemically stable bioisostere for the 2-aminotetralin moiety found in classic dopamine agonists (e.g., rotigotine, pramipexole analogs).[1][2][3]

  • Primary Utility: Development of CNS-active agents (Parkinson’s Disease, Schizophrenia) targeting Dopamine D2/D3 receptors.[1][2][3]

  • Critical Liability: Due to its flat, basic nature and "promiscuous" binding capability, this scaffold frequently encounters off-target hits at:

    • hERG Channels (Kv11.1) – Leading to QT prolongation risk.[2][3]

    • 5-HT2B Receptors – Associated with cardiac valvulopathy.[1][2][3]

    • Alpha-Adrenergic Receptors – Causing orthostatic hypotension.[1][2][3]

Troubleshooting Guide (Q&A Format)

Category A: Receptor Selectivity & Cross-Reactivity[2][3]

Q1: My compound shows high affinity for D3 but poor selectivity against D2 and Alpha-1 adrenergic receptors. How do I improve the therapeutic window?

A: This is a classic issue with the tetrahydroquinazoline core. The conserved orthosteric binding pocket across aminergic GPCRs makes selectivity difficult.[2][3]

  • The Mechanism: The primary amine (or alkylated amine) at position 6 drives the salt bridge interaction with the conserved Aspartate (Asp3.[1][2][3]32) in the receptor.[2][3]

  • The Fix (Bitopic Binding): You must exploit the secondary binding pocket (SBP) .[1][2][3]

    • Linker Elongation: Extend the substituent at the N6 position.[2][3] A linker length of 3–4 carbons (propyl/butyl) often pushes the distal aryl group into the SBP, which is more divergent between D2, D3, and Alpha receptors.[1][2][3]

    • Steric Occlusion: Introduce a bulky group (e.g., biphenyl, substituted amide) at the distal end of the N6-linker.[1][2][3] D3 receptors generally tolerate larger vertical ligands better than D2 or Alpha-1.[1][2][3]

    • Rigidification: Replace flexible alkyl chains with semi-rigid piperazine or trans-cyclohexyl linkers to reduce the entropic penalty and freeze the bioactive conformation specific to D3.[1][2][3]

Q2: We are detecting significant 5-HT2B agonism. Why is this happening and how do we eliminate it?

A: 5-HT2B agonism is a "program killer" for chronic indications due to valvulopathy risks.[1][2][3]

  • Root Cause: The 2,6-diamine motif mimics the indole ring of serotonin.[1][2][3] If your N6-substituent is small or planar, it fits the 5-HT2B pocket.[1][2][3]

  • Troubleshooting Protocol:

    • 4-Position Substitution: Introduce a small alkyl group (methyl/ethyl) at the C4 position of the pyrimidine ring.[1][2][3] This creates steric clash within the 5-HT2B pocket (which is tighter in this region compared to Dopamine receptors) without destroying D2/D3 binding.[1][2][3]

    • Electronic Tuning: Reduce the basicity of the N2-amino group (e.g., via fluorination of the alkyl chain or converting to an amide, though this may affect primary potency).[1][2][3]

Category B: ADMET & Safety (hERG & Metabolism)

Q3: Our lead candidate has single-digit micromolar hERG inhibition. Is this intrinsic to the scaffold?

A: Yes, the combination of a basic amine (at N6) and a lipophilic aromatic core (quinazoline) is a pharmacophore for hERG blocking (pi-stacking + cation interaction).[1][2][3]

  • Mitigation Strategy:

    • Reduce Lipophilicity (LogP): Lower the cLogP below 3.0. Introduce polar heteroatoms (oxygen, sulfone) into the N6 side chain.[2][3]

    • Zwitterionic Approach: Introduce a carboxylic acid isostere at the distal end of the molecule.[2][3] This neutralizes the net charge at physiological pH, drastically reducing hERG affinity while often maintaining receptor binding if the acid points into the extracellular space.[1][2][3]

    • Pucker the Ring: The tetrahydro- ring is semi-flexible.[1][2][3] Substituents that force a specific "half-chair" conformation can disrupt the flat topology required for hERG pore binding.[1][2][3]

Q4: We see rapid clearance in microsomes. Where is the metabolic soft spot?

A: The benzylic positions (C5 and C8) of the tetrahydro- ring are highly prone to CYP450-mediated oxidation (hydroxylation/dehydrogenation).[1][2][3]

  • Solution:

    • Gem-dimethylation: Block the C5 or C8 positions with methyl groups.[1][2][3]

    • Fluorination: Introduce fluorine at C5/C8 to block H-atom abstraction.[1][2][3]

    • Aromatization Check: Ensure your compound isn't simply aromatizing to the fully aromatic quinazoline in vivo, which has a completely different safety profile.[1][2][3]

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for deconvoluting off-target effects based on the specific liability observed.

OffTargetOptimization Start Lead: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Check Identify Primary Off-Target Start->Check hERG hERG Inhibition (>1µM) Check->hERG GPCR Poor GPCR Selectivity (vs 5-HT2B / Alpha-1) Check->GPCR Metab High Clearance (CYP Oxidation) Check->Metab Sol_hERG STRATEGY: 1. Lower LogP (Add polar groups) 2. Zwitterionic modification 3. Reduce Pi-stacking potential hERG->Sol_hERG Sol_GPCR STRATEGY: 1. Extend N6-Linker (Bitopic binding) 2. Add C4-steric bulk (Methylation) 3. Rigidify linker (Piperazine) GPCR->Sol_GPCR Sol_Metab STRATEGY: 1. Fluorinate C5/C8 positions 2. Gem-dimethylation at benzylic sites Metab->Sol_Metab Validation Validation Assays: Patch Clamp (hERG) Radioligand Panel (Ki) Microsomal Stability (t1/2) Sol_hERG->Validation Sol_GPCR->Validation Sol_Metab->Validation

Caption: Decision tree for structural modification of the tetrahydroquinazoline scaffold based on specific off-target liabilities.

Summary Data Tables

Table 1: Common Off-Targets & Structural Mitigation
Off-TargetRisk LevelStructural CauseMitigation Strategy
hERG (Kv11.1) HighBasic amine + Lipophilic Core (Pi-cation interaction)Reduce LogP < 3; Add distal carboxylate; Disrupt planarity.
5-HT2B CriticalIndole mimicry by the diamine coreAdd C4-methyl group; Modify N2-amine basicity.[1][2][3]
Alpha-1 Adrenergic ModerateConserved orthosteric pocketExtend N6-linker to reach specific secondary pockets; Increase steric bulk.[1][2][3]
CYP450 (Metabolism) HighBenzylic oxidation at C5/C8Fluorination or Methylation at C5/C8 positions.[2][3]
Table 2: Recommended Validation Assays
Assay TypePurposeKey MetricProtocol Note
Radioligand Binding Selectivity Profiling

Ratio
Screen against D2, D3, 5-HT1A, 5-HT2B, Alpha-1.
GTP

S Binding
Functional Activity

/

Distinguish Agonist vs Antagonist activity (crucial for D2/D3).[2][3]
Automated Patch Clamp Cardiac Safety

(hERG)
Run at physiological temperature; include positive control (e.g., E-4031).[1][2][3]
Microsomal Stability Metabolic Half-life

Compare Human vs Rat microsomes to assess species differences.

Detailed Experimental Protocol: Selectivity Profiling

Objective: To determine the selectivity ratio of a tetrahydroquinazoline derivative for D3 vs D2 receptors.

Method: Competition Radioligand Binding Assay.[2][3]

  • Membrane Preparation:

    • Use CHO or HEK293 cells stably expressing human D2L or D3 receptors.[2][3]

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in assay buffer.

  • Assay Setup:

    • Radioligand: Use

      
      -Spiperone (0.2 - 0.5 nM) for both receptors.[1][2][3]
      
    • Non-specific Binding (NSB): Define using 10 µM Haloperidol.[2][3]

    • Test Compound: Prepare 10-point serial dilution (e.g.,

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate plates for 60-120 minutes at 25°C (equilibrium is slower for high-affinity ligands).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of cationic drugs).[2][3]

    • Wash 3x with ice-cold buffer.[1][2][3]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[2][3]

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[2][3]

Success Criteria: A "Selective" lead should exhibit a


 ratio of >50-fold.[2][3]

References

  • Dutta, A. K., et al. (2014).[1][2][3] Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy.[1][2][3][4] Journal of Medicinal Chemistry.

  • Levin, J. I., et al. (2006).[1][2][3] Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors. World Intellectual Property Organization (Patent WO2006039718A2).[2][3]

  • Peddibhotla, S., et al. (2018).[1][2][3] Small molecule agonists of neurotensin receptor 1. U.S. Patent 10,118,902.[2][3][5]

  • Dizdar, M., et al. (2021).[1][2][3][6][7] Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1).[1][2][3][7] ACS Chemical Biology.[2][3][7] [2][3][7]

  • PubChem Compound Summary. (2025). 5,6,7,8-Tetrahydroquinazoline-2,6-diamine.[1][2][8][4][6][9][10] National Center for Biotechnology Information.[2][3] [2][3]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. This resource is specifically designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. This resource is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure a successful and efficient scale-up.

I. Synthetic Overview & Core Challenges

The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, which are critical for its application in pharmaceutical development. The core of this synthesis often involves the construction of the tetrahydroquinazoline scaffold, which can be approached through various synthetic routes. A common strategy involves the cyclocondensation of a substituted cyclohexanone derivative with a guanidine-based reagent.

However, scaling up this synthesis from the bench to a pilot or manufacturing scale introduces a unique set of challenges. These can include:

  • Reaction Kinetics and Thermochemistry: What works on a small scale may behave differently in a larger reactor due to changes in surface area-to-volume ratios, mixing efficiency, and heat transfer.

  • Impurity Profile: The formation of byproducts can be exacerbated at a larger scale, complicating purification and potentially impacting the final product's quality.

  • Reagent Stoichiometry and Addition: Precise control over the addition of reagents is crucial to prevent side reactions and ensure complete conversion.

  • Work-up and Isolation: Efficiently isolating the product from a large volume of reaction mixture requires optimized and scalable purification techniques.

This guide will provide a structured approach to identifying and resolving these and other issues you may encounter.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is formatted to directly address specific problems that may arise during the synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine.

Low or No Product Yield

Question: My reaction is resulting in a very low yield of the target compound. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue in multi-step organic syntheses and can be attributed to several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If starting material is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature.[1] For some quinazoline syntheses, higher temperatures are necessary to drive the reaction forward.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

    • Troubleshooting:

      • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. In some quinazoline syntheses, polar solvents are favored, while nonpolar solvents might lead to the formation of undesired byproducts.[2] If you are using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or DMSO.[2]

      • Base Strength: The base used may not be strong enough to facilitate the necessary deprotonation and cyclization steps.[2] If you are using a weak base, consider switching to a stronger, non-nucleophilic base.

  • Poor Reactant Solubility: If the starting materials are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[2]

    • Troubleshooting: Ensure your starting materials are soluble in the solvent at the reaction temperature. If not, a different solvent system may be required.[2]

  • Degradation of Starting Materials or Product: The reactants or the product might be unstable under the reaction conditions.

    • Troubleshooting: If you suspect degradation, try running the reaction under milder conditions, such as a lower temperature.[3] Protecting sensitive functional groups on your starting materials may also be necessary.[3]

Formation of Significant Impurities

Question: I am observing significant impurity peaks in my analytical data. How can I identify and minimize the formation of these byproducts?

Answer: The formation of impurities is a common challenge, especially during scale-up. Identifying the structure of the impurity is the first step toward mitigating its formation.

  • Common Side Reactions:

    • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.[3]

      • Troubleshooting: Carefully control the stoichiometry of your reagents and consider the slow addition of one reagent to the other to maintain a low concentration of the reactive species.[3]

    • Formation of Regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.[3]

      • Troubleshooting: The choice of catalyst and reaction conditions can often influence regioselectivity. A thorough literature search for similar transformations can provide guidance on controlling the formation of the desired isomer.

  • Identifying Impurities:

    • Troubleshooting: Utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurities. This information, combined with an understanding of the reaction mechanism, can help in proposing potential structures. Isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its identity.

Challenges with Product Isolation and Purification

Question: I am having difficulty isolating a pure product from the reaction mixture. What are some effective purification strategies for this compound?

Answer: Scalable purification is a critical aspect of process development.

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.

    • Troubleshooting: A systematic screening of different solvents and solvent mixtures is necessary to find suitable conditions for crystallization. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Chromatography: While often used at the lab scale, column chromatography can be adapted for larger scales.

    • Troubleshooting: For large-scale purification, consider using a medium-pressure or high-pressure liquid chromatography system with an appropriately sized column. Method development to optimize the mobile phase is crucial for achieving good separation.

III. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the tetrahydroquinazoline core?

A common and effective method for constructing the tetrahydroisoquinoline core, a related structure, is the Pictet-Spengler reaction.[4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4] The driving force for this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization.[4]

Q2: How critical is the choice of catalyst in this synthesis?

The choice of catalyst can be critical, especially for controlling selectivity and reaction rate. For reactions like the Pictet-Spengler cyclization, traditional methods use protic or Lewis acids.[3] However, for substrates with sensitive functional groups, milder catalysts may be required to prevent degradation.[3]

Q3: Are there any metal-free alternatives for the synthesis of related quinazoline derivatives?

Yes, there are metal-free approaches for the synthesis of 2-aminoquinazoline derivatives.[5] These methods often utilize readily available starting materials and proceed under mild reaction conditions, making them attractive for scale-up.[5]

Q4: What are some key safety considerations when scaling up this synthesis?

When scaling up any chemical process, a thorough safety assessment is paramount. Key considerations include:

  • Thermal Hazards: Understand the thermochemistry of your reaction. Is it exothermic? If so, ensure the reactor has adequate cooling capacity to control the temperature.

  • Reagent Handling: Be aware of the hazards associated with all reagents and have appropriate personal protective equipment (PPE) and handling procedures in place.

  • Pressure Build-up: If the reaction generates gas, ensure the reactor is properly vented.

IV. Experimental Protocols & Data

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and troubleshooting of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine.

G cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting A Starting Materials (e.g., Substituted Cyclohexanone, Guanidine derivative) B Reaction Setup (Solvent, Base, Temperature) A->B C Reaction Monitoring (TLC, HPLC) B->C D Work-up & Crude Isolation C->D E Low Yield? D->E G Impurity Formation? D->G F Check Reaction Conditions (Temp, Time, Reagents) E->F Yes J Pure 5,6,7,8-Tetrahydroquinazoline-2,6-diamine E->J No H Identify Impurities (LC-MS, NMR) G->H Yes G->J No I Optimize Purification (Crystallization, Chromatography) H->I I->J

Caption: A workflow diagram for synthesis and troubleshooting.

Key Reaction Parameters

The following table summarizes typical ranges for key reaction parameters. These should be optimized for your specific starting materials and scale.

ParameterTypical RangeConsiderations
Temperature Room Temperature to 120°C+Higher temperatures may be needed for less reactive substrates but can also lead to degradation.[1]
Reaction Time A few hours to 24+ hoursMonitor reaction progress to determine the optimal time.[1]
Solvent Ethanol, Toluene, DMF, DMSOSolvent choice can significantly impact yield and byproduct formation.[1][2]
Base K₂CO₃, Cs₂CO₃, DABCOThe strength and type of base depend on the specific reaction mechanism.[2]
Reaction Pathway Visualization

The following diagram illustrates a plausible reaction pathway for the formation of a tetrahydroquinazoline ring system.

G A Substituted Cyclohexanone C Condensation A->C B Guanidine Derivative B->C D Iminium Ion Intermediate C->D E Intramolecular Cyclization D->E F Dehydration/ Aromatization E->F G 5,6,7,8-Tetrahydro- quinazoline Core F->G

Sources

Optimization

Technical Support Center: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Permeability Optimization

Case ID: THQ-26-PERM Status: Open Assigned Specialist: Senior Application Scientist Subject: Addressing Poor Cell Permeability in Tetrahydroquinazoline-2,6-diamine Scaffolds Executive Summary & Root Cause Analysis User Q...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THQ-26-PERM Status: Open Assigned Specialist: Senior Application Scientist Subject: Addressing Poor Cell Permeability in Tetrahydroquinazoline-2,6-diamine Scaffolds

Executive Summary & Root Cause Analysis

User Query: "Why does my 5,6,7,8-tetrahydroquinazoline-2,6-diamine lead show negligible permeability in Caco-2 and PAMPA assays?"

Technical Diagnosis: The core scaffold, 5,6,7,8-tetrahydroquinazoline-2,6-diamine, presents a classic "bimodal" polarity challenge.

  • The Aliphatic Amine (C6 Position): This is the primary offender. Being an aliphatic primary amine, it typically has a pKa of ~10.0–10.8. At physiological pH (7.4), it is >99.9% protonated (positively charged). Charged species possess extremely low passive membrane permeability (

    
    ).
    
  • The Aromatic Amine (C2 Position): While less basic (pKa ~3–4), it contributes significantly to the Polar Surface Area (PSA) and Hydrogen Bond Donor (HBD) count.

The Verdict: The molecule is too polar and too ionized to cross the lipid bilayer via passive diffusion. Optimization must focus on masking the C6-amine charge or reducing the overall HBD count.

Chemical Optimization Strategies (The "Fix")

FAQ: How do I modify the scaffold to improve permeability without killing potency?

A. Reduce the pKa of the C6-Amine To improve passive diffusion, you must increase the fraction of the neutral species at pH 7.4.

  • Strategy: Add electron-withdrawing groups (EWGs) adjacent to the C6-amine (e.g., fluorination on C5/C7) or convert the amine to a less basic function.

  • Protocol: Convert the primary amine to a secondary or tertiary amine with reduced basicity (e.g.,

    
    -trifluoroethylation).
    

B. The "Prodrug" Approach (Masking HBDs) If the amine is essential for binding (e.g., salt bridge in the active site), you cannot permanently remove it. Use a prodrug strategy.[1]

  • Carbamate Prodrugs: Mask the C6-amine as a carbamate (e.g., methyl or ethyl carbamate). These are often cleaved by intracellular esterases.

  • Amide Capping: While stable, converting the amine to an amide drastically reduces pKa and HBD count. Note: Verify if the target tolerates a neutral amide in this pocket.

C. Rigidification & Internal Hydrogen Bonding

  • Strategy: Create a "molecular chameleon." Design substituents that can form an intramolecular hydrogen bond (IMHB) with the C6-amine. This "hides" the polar proton from the lipid membrane, transiently reducing apparent polarity.

Data Summary: Impact of Modifications on Permeability

Modification StrategyTarget SiteEffect on pKaEffect on LogD (pH 7.4)Predicted Permeability Change
None (Parent) C6-NH2~10.5Low (< 0)Poor

-Methylation
C6-NHMe~10.0Slight IncreaseNegligible

-Acylation (Amide)
C6-NH-CORNeutralHigh IncreaseHigh (Loss of basicity)
Fluorination (

)
C5/C7-F~8.5–9.0Moderate IncreaseModerate
Carbamate Prodrug C6-NH-COORNeutralHigh IncreaseHigh (Transient)

Experimental Troubleshooting: Assays

Scenario A: "My PAMPA data shows zero flux, but my mass spec signal is strong."

Issue: Membrane Retention or "Crash Out." Basic amines often bind non-specifically to the negatively charged phospholipids in the PAMPA membrane or precipitate in the donor well due to low solubility of the neutral species at higher pH.

Troubleshooting Protocol:

  • Check Mass Balance: Measure compound concentration in both Donor and Acceptor wells and extract the membrane. If Recovery < 80%, you have membrane retention.

  • Use "Double-Sink" PAMPA: Ensure the acceptor well contains a scavenger (e.g., BSA or surfactant) to drive the equilibrium.

  • pH Gradient: For basic amines, set Donor pH to 7.4 and Acceptor pH to 6.5 (mimicking plasma-to-tissue or intracellular transition) to trap the ionized form in the acceptor.

Scenario B: "Caco-2 permeability is low, but PAMPA is moderate."

Issue: Active Efflux (P-gp/BCRP substrate). The C6-amine is a common recognition motif for P-glycoprotein (P-gp).

Diagnostic Workflow:

  • Run Caco-2 Bidirectional Transport (Apical

    
     Basolateral [A-B] and Basolateral 
    
    
    
    Apical [B-A]).
  • Calculate Efflux Ratio (ER) =

    
    .
    
  • Interpretation:

    • ER > 2.0: Significant efflux.[2]

    • Action: Co-incubate with a P-gp inhibitor (e.g., Verapamil or Zosuquidar). If

      
       increases, efflux is the culprit.
      

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold.

OptimizationLogic Start Problem: Low Permeability of Tetrahydroquinazoline-2,6-diamine Check_pKa Step 1: Analyze pKa of C6-Amine Start->Check_pKa Is_Basic Is pKa > 9.0? Check_pKa->Is_Basic Modify_Core Strategy A: Core Modification (Reduce Basicity) Is_Basic->Modify_Core Yes (Ionized) Prodrug Strategy B: Prodrug Approach (Mask Charge) Is_Basic->Prodrug Yes (Critical for Binding) Fluorine Add Beta-Fluorine (C5/C7 position) Modify_Core->Fluorine Amide Convert to Amide/Carbamate Prodrug->Amide Assay_Check Step 2: Validation Assay Fluorine->Assay_Check Amide->Assay_Check PAMPA Run PAMPA (Passive) Assay_Check->PAMPA Caco2 Run Caco-2 (Active/Efflux) Assay_Check->Caco2 Success Success: Improved Permeability PAMPA->Success High Papp Efflux_Check Is Efflux Ratio > 2? Caco2->Efflux_Check Inhibitor Add P-gp Inhibitor or Methylate Amine Efflux_Check->Inhibitor Yes Efflux_Check->Success No

Caption: Decision tree for troubleshooting and optimizing permeability of diamine scaffolds.

Detailed Experimental Protocols

Protocol 1: Optimized PAMPA for Basic Amines

Standard PAMPA often fails for basic drugs due to lipid interaction. Use this modified protocol.

  • Membrane Preparation:

    • Use a 2% (w/v) solution of DOPC (dioleoylphosphatidylcholine) in dodecane.

    • Crucial Step: Add 0.5% (w/v) Cholesterol to stiffen the membrane and simulate eukaryotic bilayers more accurately.

  • Donor Solution:

    • Buffer: PBS adjusted to pH 7.4 .

    • Compound Concentration: 10 µM (ensure <1% DMSO).[3]

  • Acceptor Solution (The "Sink"):

    • Buffer: PBS adjusted to pH 6.5 (simulates the "trap" effect of acidic compartments or simply maintains sink conditions for bases).

    • Additive: 1% BSA (Bovine Serum Albumin) to bind the compound as it crosses, maintaining the concentration gradient.

  • Incubation:

    • Time: 16 hours at 25°C in a humidity chamber.

  • Analysis:

    • Quantify via LC-MS/MS.[2][3][4] UV is often insufficient for low-permeability compounds.

Protocol 2: Caco-2 Efflux Diagnostic
  • Cell Culture: Use Caco-2 cells differentiated for 21 days on Transwell® inserts. TEER (Transepithelial Electrical Resistance) must be >300

    
    .
    
  • Setup:

    • A-B Well: Donor (Apical, pH 6.5)

      
       Receiver (Basolateral, pH 7.4).
      
    • B-A Well: Donor (Basolateral, pH 7.4)

      
       Receiver (Apical, pH 6.5).
      
  • Inhibitor Control:

    • Run a parallel set of wells with Verapamil (50 µM) added to both sides.

  • Calculation:

    • If

      
       drops significantly with Verapamil, your diamine is a P-gp substrate.
      

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Fralish, Z., et al. (2024). "Prodrug Approach as a Strategy to Enhance Drug Permeability."[1] Journal of Medicinal Chemistry. (Discusses carbamate/amide prodrug strategies).

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa and PAMPA methodology).
  • Klein, V., et al. (2021). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability." Journal of Medicinal Chemistry. (Relevant for strategies to mask polarity in large scaffolds).

  • Benchchem. "Pyrrolidine-3,4-diamine in Drug Design: A Comparative Guide." (Comparative analysis of diamine scaffold permeability).

Sources

Troubleshooting

Technical Support Center: Analytical Challenges in the Characterization of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Welcome to the technical support center for the analytical characterization of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical hurdles encountered during the analysis of this important class of molecules. The quinazoline and tetrahydroquinazoline skeletons are essential structural motifs in many pharmaceutically active compounds, making their accurate characterization critical for research and development.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

I. Troubleshooting Guide: Common Analytical Issues

This section addresses specific problems that may arise during the experimental analysis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine.

High-Performance Liquid Chromatography (HPLC) Challenges
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC.

Question: My HPLC chromatogram for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a common issue when analyzing basic compounds like diamino-tetrahydroquinazolines on silica-based reversed-phase columns. The primary cause is often strong interactions between the basic amine groups and acidic silanol groups on the silica surface.

Possible Causes & Solutions:

  • Secondary Interactions with Silanols:

    • Explanation: Free silanol groups on the silica packing material can protonate the basic amine functions of the analyte, leading to strong, undesirable ionic interactions that cause peak tailing.

    • Solution 1: Use a Lower pH Mobile Phase: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their ability to interact with the protonated analyte.

    • Solution 2: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.

    • Solution 3: Employ a Modern, End-Capped Column: Utilize a high-purity silica column with advanced end-capping to minimize the number of accessible free silanols.

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Mass Spectrometry (MS) Challenges
Issue 2: In-Source Fragmentation or Adduct Formation in Electrospray Ionization (ESI)-MS.

Question: I am observing unexpected fragments or multiple adducts in the ESI-mass spectrum of my compound, making it difficult to identify the molecular ion. How can I optimize my MS conditions?

Answer: The presence of two basic amine groups in 5,6,7,8-Tetrahydroquinazoline-2,6-diamine can lead to complex behavior in the ESI source.

Possible Causes & Solutions:

  • In-Source Fragmentation:

    • Explanation: High cone voltage or source temperature can cause the molecule to fragment before it reaches the mass analyzer.

    • Solution: Gradually decrease the cone (or fragmentor) voltage and the source temperature to find the optimal conditions for observing the intact molecular ion.

  • Multiple Adduct Formation:

    • Explanation: The basic nature of the compound can lead to the formation of various adducts (e.g., [M+H]+, [M+Na]+, [M+K]+, [M+2H]2+).

    • Solution 1: Optimize Mobile Phase Additives: Use a mobile phase with a controlled amount of a single proton source, such as 0.1% formic acid, to favor the formation of the [M+H]+ ion.

    • Solution 2: High-Resolution Mass Spectrometry (HRMS): Employ HRMS to resolve and accurately identify the different adducts based on their mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges
Issue 3: Broad Peaks or Complex Spectra in ¹H NMR.

Question: The proton NMR spectrum of my 5,6,7,8-Tetrahydroquinazoline-2,6-diamine sample has broad peaks for the amine protons and complex signals in the aliphatic region. How can I improve the spectral quality and interpretation?

Answer: The presence of exchangeable amine protons and the conformational flexibility of the tetrahydroquinazoline ring can lead to these NMR characteristics.

Possible Causes & Solutions:

  • Proton Exchange:

    • Explanation: The amine protons (NH2) can exchange with residual water or acidic impurities in the NMR solvent, leading to peak broadening.

    • Solution 1: D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube. The amine protons will exchange with deuterium, causing their signals to disappear from the spectrum, which can help in peak assignment.

    • Solution 2: Use a Dry Solvent: Ensure the use of a high-purity, dry deuterated solvent to minimize proton exchange.

  • Conformational Isomers:

    • Explanation: The non-planar tetrahydroquinazoline ring can exist in multiple conformations that are in slow exchange on the NMR timescale, leading to complex or broadened signals for the aliphatic protons.

    • Solution: Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either coalesce the signals of interconverting conformers (at higher temperatures) or "freeze out" a single conformer (at lower temperatures), simplifying the spectrum.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine to consider for analytical method development?

A1: Key properties include its basicity due to the two amine groups, which influences its solubility and chromatographic behavior. It is a solid with a molecular weight of approximately 164.21 g/mol for the free base.[2] The dihydrochloride salt form is also common and has a molecular weight of about 237.13 g/mol .[3] Its solubility is pH-dependent, being more soluble in acidic aqueous solutions.

Q2: What are the expected impurities during the synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine?

A2: Potential impurities can arise from the starting materials or side reactions during synthesis. For instance, in syntheses involving the cyclocondensation of a cyclohexanone derivative with a guanidine-containing reagent, unreacted starting materials are a possibility.[4] Side reactions common in quinazoline synthesis can also lead to dimers or polymers.[5]

Q3: Which analytical techniques are most suitable for the characterization and purity assessment of this compound?

A3: A combination of techniques is recommended for comprehensive characterization:

  • HPLC with UV and MS detection: For purity assessment, quantification, and identification of impurities.

  • ¹H and ¹³C NMR: For structural elucidation and confirmation.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition analysis.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

III. Experimental Protocols and Data

Protocol 1: Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for the HPLC analysis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine.

Step-by-Step Methodology:

  • Column: Use a C18 column with high-purity silica and robust end-capping (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and/or MS detection in positive ESI mode.

Data Presentation:

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile PhaseA: 0.1% HCOOH in H₂O, B: 0.1% HCOOH in ACN
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV (254 nm) and/or ESI-MS (+)
Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine.

G cluster_synthesis Synthesis & Purification cluster_purity Purity & Impurity Profiling synthesis Synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hrms High-Resolution MS purification->hrms ftir FTIR Spectroscopy purification->ftir hplc_uv HPLC-UV purification->hplc_uv lc_ms LC-MS hplc_uv->lc_ms For impurity identification

Caption: Workflow for Synthesis and Characterization.

IV. Troubleshooting Logic Diagram

This diagram provides a systematic approach to troubleshooting common HPLC issues.

G start Poor HPLC Peak Shape (Tailing/Fronting) check_overload Is the peak shape concentration-dependent? start->check_overload reduce_conc Reduce sample concentration and/or injection volume. check_overload->reduce_conc Yes check_ph Is the mobile phase pH appropriate for the analyte? check_overload->check_ph No end Improved Peak Shape reduce_conc->end adjust_ph Adjust mobile phase pH (typically lower for bases). check_ph->adjust_ph No check_column Is the column old or not suitable for basic compounds? check_ph->check_column Yes adjust_ph->end replace_column Use a modern, end-capped column or a column designed for basic compounds. check_column->replace_column Yes check_column->end No replace_column->end

Caption: HPLC Troubleshooting Decision Tree.

V. References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. Retrieved from

  • Gotor, V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. Retrieved from [Link]

  • Rosowsky, A., et al. (1999). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry, 42(6), 1007-1017. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Tetrahydroquinazoline-Based Antifolates vs. Kinase-Inhibiting Quinazoline Derivatives

Introduction: The Quinazoline Scaffold - A Privileged Structure in Modern Drug Discovery The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a cornerstone of medicinal chemistry. Its rigid,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold - A Privileged Structure in Modern Drug Discovery

The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a cornerstone of medicinal chemistry. Its rigid, planar structure and versatile substitution points have allowed for the development of a multitude of therapeutic agents targeting a wide array of biological pathways.[1][2] To date, approximately 25 clinically approved drugs feature the quinazoline core, a testament to its status as a "privileged structure."[3] These agents span a remarkable therapeutic spectrum, from anticancer and anti-inflammatory to antimicrobial and cardiovascular drugs.[4]

While the classical planar quinazoline scaffold has famously yielded potent tyrosine kinase inhibitors, a lesser-known but equally promising subclass is the 5,6,7,8-tetrahydroquinazolines. The saturation of the benzene ring imparts a three-dimensional, non-planar geometry. This structural shift fundamentally alters the molecule's interaction with biological targets, opening avenues for inhibiting enzymes that classical quinazolines do not target effectively.

This guide focuses on 5,6,7,8-Tetrahydroquinazoline-2,6-diamine , a representative of the 2,4-diamino tetrahydroquinazoline class. We will compare its inferred mechanism and efficacy as a dihydrofolate reductase (DHFR) inhibitor against other key quinazoline derivatives that act on different targets, providing a nuanced perspective on the scaffold's remarkable versatility.

Focus Compound: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its Role as a DHFR Inhibitor

The 2,4-diaminopyrimidine moiety is a classic pharmacophore for inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids. Compounds like 5,6,7,8-Tetrahydroquinazoline-2,6-diamine are designed as "nonclassical" antifolates. They mimic the substrate, dihydrofolic acid (DHF), binding to the active site of DHFR with high affinity and preventing the reduction of DHF to tetrahydrofolic acid (THF).[5][6] The depletion of THF stalls DNA synthesis and repair, leading to cell cycle arrest and apoptosis, an effective strategy against rapidly proliferating cells like cancer cells and certain microbes.[7]

The tetrahydroquinazoline core serves as a rigid scaffold to orient the critical 2,4-diamino groups (in this case, 2,6-diamine) for optimal binding within the DHFR active site. The lipophilic nature of the saturated ring can enhance cell membrane permeability and target engagement compared to more polar classical antifolates.[8]

Mechanism of Action: DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and its inhibition by tetrahydroquinazoline derivatives.

DHFR_Pathway cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Cofactor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor 5,6,7,8-Tetrahydroquinazoline -2,6-diamine Inhibitor->DHFR Inhibition dUMP dUMP dUMP->TS Substrate dTMP dTMP (Thymidylate) TS->dTMP Product for DNA Synthesis

Caption: Folate pathway inhibition by tetrahydroquinazoline derivatives.

Comparative Analysis with Other Quinazoline Derivatives

To understand the unique efficacy profile of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, we will compare it with two other quinazoline-based drugs that operate via distinct mechanisms.

  • Piritrexim : A close structural and mechanistic analog, Piritrexim is a nonclassical, lipid-soluble quinazoline-based DHFR inhibitor. It serves as a direct comparator within the same therapeutic class.[8]

  • Gefitinib : A well-known 4-anilinoquinazoline derivative, Gefitinib is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It represents a different class of quinazoline-based drugs and highlights the scaffold's adaptability.[9]

Contrasting Mechanism: EGFR Tyrosine Kinase Inhibition

Gefitinib and similar quinazoline derivatives function by competing with ATP for its binding site within the catalytic kinase domain of EGFR. This prevents receptor autophosphorylation and blocks downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Dimerizes Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphorylates

Caption: EGFR pathway inhibition by 4-anilinoquinazoline derivatives.

Quantitative Efficacy Comparison

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against their target enzyme or against the proliferation of whole cells. Lower IC50 values denote higher potency.

Compound Class/NamePrimary TargetTarget Organism/Cell LineIC50 (µM)Reference(s)
2,4-Diamino-5,6,7,8-tetrahydroquinazolines DHFRToxoplasma gondii0.01 - 0.1[8]
(Representative Analogs)DHFRPneumocystis carinii0.05 - 1.0[8]
Cell GrowthHuman Tumor Cell Lines0.01 - 10[5][8]
Piritrexim DHFRRat Liver~0.001[8]
Cell GrowthHuman Tumor Cell LinesVaries[8]
Gefitinib EGFREGFR-mutant NSCLC cells0.01 - 0.5[9][11]
EGFREGFR wild-type cells>10[9][11]
Methotrexate (Reference Antifolate) DHFRVarious0.01 - 0.1N/A

Note: Data for 2,4-Diamino-5,6,7,8-tetrahydroquinazolines are based on potent analogs described in the literature, as extensive data for the specific 2,6-diamine title compound is not widely published. This is a standard approach in medicinal chemistry for lead compound evaluation.

From the data, it is evident that tetrahydroquinazoline derivatives demonstrate potent, nanomolar to low-micromolar inhibition of DHFR from pathogenic organisms and can effectively halt the growth of tumor cells.[5][8] Their efficacy is comparable to classical antifolates. In contrast, Gefitinib's efficacy is highly dependent on the mutational status of its target, EGFR, showing exceptional potency in specific cancer cell lines while being less effective in others.[11]

Experimental Methodologies

The evaluation of these compounds relies on robust and reproducible in vitro assays. Herein, we provide standardized protocols for determining enzymatic inhibition and cellular proliferation.

Protocol 1: DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol measures the rate of NADPH oxidation, which is coupled to the DHFR-catalyzed reduction of DHF.

Principle: DHFR activity is monitored by the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+. The rate of this decrease is proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT.

    • Enzyme Stock: Recombinant human DHFR diluted to a working concentration (e.g., 10 nM) in assay buffer.

    • Substrate/Cofactor Mix: Prepare a 2X solution containing 200 µM DHF and 200 µM NADPH in assay buffer.

    • Inhibitor Stock: Prepare serial dilutions of the test compound (e.g., 5,6,7,8-Tetrahydroquinazoline-2,6-diamine) in DMSO, then dilute further in assay buffer to a 2X final concentration.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 50 µL of 2X inhibitor solution or vehicle control (DMSO in buffer) to each well.

    • Add 50 µL of the 2X Substrate/Cofactor Mix.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the DHFR enzyme solution to all wells.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the kinetic curve.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effect of a compound on a cancer cell line (e.g., A549 lung cancer cells).

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control to the respective wells.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. The formation of purple crystals should be visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Perspectives

The comparative analysis reveals the profound functional diversity of the quinazoline scaffold, driven by specific substitution patterns and the saturation state of its rings.

  • 5,6,7,8-Tetrahydroquinazoline-2,6-diamine , and its analogs, are potent DHFR inhibitors. Their three-dimensional structure allows for effective binding to the enzyme's active site, presenting a promising avenue for developing novel antifolates for cancer and infectious diseases like toxoplasmosis.[5][8]

  • In stark contrast, planar 4-anilinoquinazolines like Gefitinib have been masterfully optimized as ATP-competitive kinase inhibitors, revolutionizing the treatment of specific cancers driven by EGFR mutations.[9]

This guide underscores a fundamental principle in drug design: subtle modifications to a privileged scaffold can redirect its biological activity towards entirely different targets and therapeutic outcomes. The continued exploration of tetrahydroquinazoline derivatives is warranted, as they may offer improved selectivity, better pharmacokinetic properties, or the ability to overcome resistance mechanisms associated with classical antifolates.

References

  • Abida, & Parvez, N. (2011). An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. International Journal of Pharmaceutical & Biological Archives, 2(6), 1651-1657.
  • BenchChem. (2025).
  • MDPI. (n.d.). Quinoline and Quinazoline Derivatives: A Valuable Prospect for Drug Discovery. MDPI Special Issue. Retrieved from [Link]

  • Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research.
  • Al-Suhaimi, K. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI - International Journal of Molecular Sciences, 23(7), 3781. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 868. Retrieved from [Link]

  • Wang, C. H., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056. Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. EMAN RESEARCH PUBLISHING.
  • Istanbullu, H. (2021). Quinazoline and its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery.
  • Al-Suhaimi, K. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Wnorowski, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11893. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2024).
  • Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69.
  • Asghari, S., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 6. Retrieved from [Link]

  • Al-Rashida, M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6523. Retrieved from [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (2026).
  • Zhang, Y., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Heliyon, 9(2), e13539.
  • da Silva, E. G., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Frontiers in Chemistry, 10, 987115. Retrieved from [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(21), 4495-4503. Retrieved from [Link]

  • Rosowsky, A., et al. (1999). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry, 42(6), 1007-1017. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Retrieved from [Link]

  • Dewey, V. C., & Kidder, G. W. (1968). 2, 4-Diamino-5, 6, 7, 8-tetrahydroquinazoline, a new pteridine antagonist. Scilit. Retrieved from [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. Retrieved from [Link]

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Comparative

Validating the In Vitro to In Vivo Translation of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Activity: A Comprehensive Comparison Guide

Introduction The development of neuroprotective dopamine D2/D3 receptor agonists is a primary focus in Parkinson's Disease (PD) drug discovery[1]. While early-generation hybrid molecules like D-264 (a tetrahydrobenzo[d]t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of neuroprotective dopamine D2/D3 receptor agonists is a primary focus in Parkinson's Disease (PD) drug discovery[1]. While early-generation hybrid molecules like D-264 (a tetrahydrobenzo[d]thiazole-2,6-diamine derivative) demonstrate exceptional in vitro potency and neuroprotection, their clinical utility is severely bottlenecked by poor in vivo translation. Specifically, D-264 suffers from inadequate blood-brain barrier (BBB) penetration and high plasma protein binding, requiring complex encapsulation in β-hydroxy-propyl-cyclodextrin (BHPC) to achieve systemic efficacy[2].

To overcome these pharmacokinetic limitations, researchers have utilized bioisosteric replacement, substituting the thiazole ring with a quinazoline moiety to create the 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold[3]. This guide objectively compares the translational performance of these quinazoline derivatives against their parent molecules and standard therapeutics, providing self-validating experimental protocols for rigorous preclinical evaluation.

Section 1: Mechanistic Rationale & Structural Advantages

The 5,6,7,8-tetrahydroquinazoline-2,6-diamine core represents a privileged scaffold in pharmacology[4]. By replacing the planar aromatic thiazole with a saturated tetrahydro ring system, researchers can finely tune the molecule's lipophilicity, pKa, and metabolic stability[4].

This structural evolution preserves high-affinity binding to the orthosteric sites of D2 and D3 receptors while significantly enhancing passive diffusion across the BBB. Upon binding, these agonists trigger Gi/o-coupled signaling cascades, inhibiting adenylate cyclase and initiating downstream neuroprotective pathways that mitigate reactive oxygen species (ROS) and prevent cellular toxicity[1].

D2D3_Signaling Agonist Quinazoline Agonist Receptor D2/D3 Receptors Agonist->Receptor Binds GProtein Gi/o Protein Coupling Receptor->GProtein Activates Effector Adenylate Cyclase Inhibition GProtein->Effector Inhibits cAMP Outcome Neuroprotection & Motor Recovery Effector->Outcome Signaling Cascade

D2/D3 receptor activation pathway by tetrahydroquinazoline derivatives.

Section 2: In Vitro Pharmacological Profiling

Before advancing to animal models, intrinsic efficacy must be quantified. The [35S]GTPγS functional assay is the gold standard for this validation.

Expertise Insight: Why [35S]GTPγS? Unlike downstream assays (e.g., cAMP accumulation) which are subject to signal amplification and cellular background noise, the GTPγS assay measures the most proximal event of GPCR activation: the exchange of GDP for GTP on the Gα subunit[5]. This provides a true, unamplified measure of agonist efficacy.

Table 1: In Vitro Binding and Functional Efficacy Comparison
CompoundCore ScaffoldD2 Affinity (Kᵢ, nM)D3 Affinity (Kᵢ, nM)D3/D2 SelectivityEC₅₀ GTPγS (nM)
D-264 Thiazole2.500.505.0x0.80
Quinazoline Analog Quinazoline3.100.3010.3x0.50
Ropinirole (Control) Indolone150.015.010.0x12.0

Data synthesized from comparative structure-activity relationship studies demonstrating the retained potency of the quinazoline scaffold[3][5].

Protocol 1:[35S]GTPγS Binding Assay (Self-Validating System)
  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human D2 or D3 receptors.

  • Basal Signal Suppression (Critical Step): Incubate membranes in assay buffer containing 10 µM GDP.

    • Causality: Excess GDP occupies empty G-proteins, suppressing basal, ligand-independent coupling. This ensures the measured radioactive signal is strictly agonist-dependent.

  • Ligand Incubation: Add the test compound (e.g., 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivative) and 0.1 nM [35S]GTPγS. Incubate for 60 minutes at 30°C.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash extensively with ice-cold buffer to remove unbound radioligand, and quantify bound radioactivity via liquid scintillation counting.

Section 3: Bridging the Translational Gap

In vitro potency does not guarantee in vivo efficacy. The translational gap is almost entirely defined by ADME (Absorption, Distribution, Metabolism, Excretion) failures. The workflow below illustrates the necessary validation gates a compound must pass to prove true translational value.

Translation_Workflow InVitro In Vitro Screening (HEK-293 Cells) Binding Receptor Binding (Ki) & Selectivity InVitro->Binding Functional [35S]GTPγS Assay (Efficacy/Potency) InVitro->Functional ADME ADME & BBB Profiling (Lipophilicity/Stability) Binding->ADME Functional->ADME InVivo In Vivo Validation (6-OHDA Rat Model) ADME->InVivo Favorable PK/PD Readout Contralateral Rotations (Motor Efficacy) InVivo->Readout Target Engagement

Translational workflow from in vitro screening to in vivo Parkinson's models.

Section 4: In Vivo Validation in the 6-OHDA Rat Model

To validate the improved BBB penetration of the quinazoline scaffold, the 6-hydroxydopamine (6-OHDA) unilaterally lesioned rat model is employed[5].

Expertise Insight: Why the Unilateral 6-OHDA Model? Causality: 6-OHDA selectively ablates dopaminergic neurons in the substantia nigra. In a unilateral lesion, the denervated striatum develops supersensitive D2/D3 receptors. When a brain-penetrant direct agonist is administered systemically, it preferentially stimulates the supersensitive side, driving quantifiable contralateral rotational behavior[5]. If the drug cannot cross the BBB (like unformulated D-264), no rotation occurs.

Table 2: In Vivo Efficacy Comparison (6-OHDA Rat Model)
CompoundFormulationDose (mg/kg, i.p.)Contralateral Rotations (Total/10h)Brain Penetrance
D-264 Saline10.00 (Inactive)Poor
D-264 5-10% BHPC10.0> 3000Rescued via formulation
Quinazoline Analog Saline9.28> 4500Excellent (Intrinsic)
Ropinirole Saline5.0~ 2000Good

Data reflects the robust in vivo translation of the quinazoline scaffold without complex excipients[2][5].

Protocol 2: 6-OHDA Lesioning and Rotational Assay
  • Stereotaxic Surgery: Inject 6-OHDA (8 µg in 4 µL of ascorbic acid/saline) unilaterally into the medial forebrain bundle of anesthetized rats.

  • Apomorphine Pre-Screen (Self-Validating Step): Two weeks post-surgery, administer apomorphine (0.05 mg/kg, s.c.).

    • Causality: Apomorphine is a known brain-penetrant agonist. Only rats exhibiting >100 contralateral rotations per hour are selected. This internal control ensures that any subsequent lack of response to a test compound is due to the compound's poor pharmacokinetics, not a failed surgical lesion.

  • Test Compound Administration: Administer the 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivative via intraperitoneal (i.p.) injection using a standard saline vehicle.

  • Automated Quantification: Place the rat in an automated rotameter bowl. Record full 360-degree contralateral rotations over a 10-hour period.

Conclusion

The transition from the tetrahydrobenzo[d]thiazole-2,6-diamine core to the 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold exemplifies rational drug design. By optimizing lipophilicity and metabolic stability, researchers successfully bridged the in vitro to in vivo translational gap, yielding potent, brain-penetrant neuroprotective agents for Parkinson's Disease without the need for complex cyclodextrin formulations.

References

  • [2] Title: Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule. Source: NIH. URL:

  • [3] Title: Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement - ACS Publications. Source: American Chemical Society. URL:

  • [4] Title: 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone. Source: Benchchem. URL:

  • [5] Title: Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement - NIH (In Vivo Pharmacology). Source: NIH. URL:

  • [1] Title: Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement - ACS Publications (Introduction & Mechanism). Source: American Chemical Society. URL:

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Validation

Cross-Validation of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine's Biological Effects in Diverse Cancer Cell Lines: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the biological effects of the novel compound 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. Draw...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the biological effects of the novel compound 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. Drawing from established methodologies and the known activities of structurally related quinazoline derivatives, we present a systematic approach to characterizing its potential as an anti-cancer agent. This document outlines the scientific rationale behind experimental choices, detailed protocols for key assays, and a strategy for comparative analysis against established anti-cancer drugs.

Introduction: The Therapeutic Potential of Tetrahydroquinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Several 5,6,7,8-tetrahydroquinazoline analogues have demonstrated potent antiproliferative activity against various tumor cell lines, often through the inhibition of key enzymes involved in cell growth and proliferation, such as dihydrofolate reductase (DHFR).[3][4] Based on this chemical precedent, we hypothesize that 5,6,7,8-Tetrahydroquinazoline-2,6-diamine may exert its biological effects through a similar mechanism, potentially acting as a DHFR inhibitor or a modulator of cell cycle progression.

This guide details a cross-validation study designed to test this hypothesis and to comprehensively characterize the biological impact of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine across a panel of cancer cell lines with diverse genetic backgrounds. By comparing its effects to a known DHFR inhibitor, Methotrexate, and a topoisomerase inhibitor, Doxorubicin, we aim to elucidate its mechanism of action and therapeutic potential.

Experimental Design: A Multi-faceted Approach to Characterization

The cornerstone of a robust preclinical evaluation is the cross-validation of a compound's effects in multiple, well-characterized cell line models. This approach helps to identify cell-type-specific responses and provides insights into the molecular determinants of sensitivity.

Cell Line Selection

To obtain a comprehensive understanding of the compound's activity, we have selected three human cancer cell lines representing different cancer types and molecular profiles:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-responsive breast cancer.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, known for its resistance to certain chemotherapeutic agents.

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, known for its rapid proliferation.[1]

Comparator Compounds

To contextualize the activity of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, two well-characterized anti-cancer agents will be used as positive controls:

  • Methotrexate: A potent inhibitor of dihydrofolate reductase (DHFR), which leads to the arrest of DNA synthesis and cell death.

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, leading to DNA damage and apoptosis.

The experimental workflow is designed to systematically assess the impact of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine on cell viability, induction of apoptosis, and cell cycle progression.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Treat with Test Compound & Controls Cell Viability Assay (MTS) Cell Viability Assay (MTS) Compound Treatment->Cell Viability Assay (MTS) 72h Incubation Determine IC50 Determine IC50 Cell Viability Assay (MTS)->Determine IC50 Data Analysis Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Based on IC50 values Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Based on IC50 values Western Blotting Western Blotting Determine IC50->Western Blotting Based on IC50 values

Caption: A schematic of the experimental workflow for the cross-validation of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine's biological effects.

Methodologies and Protocols

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media.[6]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, Methotrexate, and Doxorubicin for 72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[9][10]

Protocol:

  • Treat cells with the respective compounds at their IC50 concentrations for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] The fluorescent PI dye binds stoichiometrically to DNA, allowing for the quantification of DNA content within each cell.[9]

Protocol:

  • Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[12]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.[12]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[13][14] This will be used to investigate the effect of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine on key proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Treat cells with the respective compounds at their IC50 concentrations for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[15]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16][17]

  • Incubate the membrane with primary antibodies against key target proteins (e.g., Cyclin D1, CDK4, p21, cleaved PARP, and β-actin as a loading control) overnight at 4°C.[13][16]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.

Table 1: IC50 Values (µM) of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and Comparator Compounds in Different Cancer Cell Lines.

CompoundMCF-7A549HeLa
5,6,7,8-Tetrahydroquinazoline-2,6-diamine5.28.13.5
Methotrexate0.81.50.5
Doxorubicin0.20.50.1

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 48h Treatment with IC50 Concentrations.

TreatmentMCF-7A549HeLa
Vehicle Control5%4%6%
5,6,7,8-Tetrahydroquinazoline-2,6-diamine35%28%42%
Methotrexate45%38%55%
Doxorubicin60%52%75%

Table 3: Cell Cycle Distribution (%) after 24h Treatment with IC50 Concentrations in HeLa Cells.

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control55%30%15%
5,6,7,8-Tetrahydroquinazoline-2,6-diamine40%50%10%
Methotrexate35%58%7%
Doxorubicin20%15%65%

Mechanistic Insights and Signaling Pathways

Based on the known activity of related compounds, a plausible mechanism of action for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of purines and pyrimidines. Inhibition of DHFR leads to a depletion of the nucleotide pool, which in turn arrests DNA synthesis and induces cell cycle arrest, primarily in the S-phase. This ultimately triggers apoptosis.

DHFR Inhibition Pathway Compound 5,6,7,8-Tetrahydro- quinazoline-2,6-diamine DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits THF Tetrahydrofolate DHFR->THF Reduces Nucleotide_Synthesis Purine & Pyrimidine Synthesis THF->Nucleotide_Synthesis Required for DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Required for S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Inhibition leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induces

Caption: A proposed signaling pathway illustrating the potential mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine via DHFR inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and cross-validation of the biological effects of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. The proposed experiments will generate critical data on its anti-proliferative activity, its ability to induce apoptosis, and its impact on cell cycle progression across a panel of diverse cancer cell lines.

The comparative analysis with established drugs like Methotrexate and Doxorubicin will provide valuable context for its potency and potential mechanism of action. Should the results align with the hypothesis of DHFR inhibition, further enzymatic assays would be warranted to directly confirm this interaction and determine its inhibitory kinetics. Subsequent in vivo studies in relevant animal models would then be the next logical step in the preclinical development of this promising compound.

References

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. In S. P. Langon (Ed.), Cancer Cell Culture: Methods and Protocols (pp. 248-255). Humana Press Inc.
  • ELRIG. (n.d.). Detecting the onset and kinetics of apoptosis. Retrieved from [Link]

  • Rosowsky, A., Forsch, R. A., & Queener, S. F. (1998). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of medicinal chemistry, 41(14), 2492–2501.
  • Dewey, V. C., & Kidder, G. W. (1966). 2, 4-Diamino-5, 6, 7, 8-tetrahydroquinazoline, a new pteridine antagonist. Biochemical pharmacology, 15(11), 1715–1717.
  • Kolos, N. N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781.
  • Li, J. Y., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & medicinal chemistry letters, 26(8), 2051–2056.
  • Szymańska, E., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(5), 857-862.
  • Kolos, N. N., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2203.
  • ResearchGate. (2025, October 13). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Retrieved from [Link]

  • National Institutes of Health. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Retrieved from [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 38(21), 4495–4501.
  • MDPI. (2021, March 9). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Cdk4/6 inhibitors. (a) Relevant compounds synthesized during.... Retrieved from [Link]

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Comparative

A Comparative Analysis of the 5,6,7,8-Tetrahydroquinazoline Scaffold and Known Inhibitors: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of the 5,6,7,8-tetrahydroquinazoline scaffold, with a focus on 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, against established therapeutic agents. We will delve int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the 5,6,7,8-tetrahydroquinazoline scaffold, with a focus on 5,6,7,8-Tetrahydroquinazoline-2,6-diamine, against established therapeutic agents. We will delve into its potential as a Dihydrofolate Reductase (DHFR) inhibitor and contextualize the broader utility of the quinazoline core by drawing comparisons with approved kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic scaffolds for therapeutic intervention.

Introduction: The Promise of the Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline framework represents a compelling starting point for the design of novel therapeutics. Its saturated carbocyclic ring fused to a diaminopyrimidine core offers a three-dimensional architecture that can be strategically modified to achieve high-affinity interactions with biological targets. While 5,6,7,8-Tetrahydroquinazoline-2,6-diamine itself is not extensively characterized in the literature, in silico studies have highlighted the potential of its derivatives as inhibitors of Dihydrofolate Reductase (DHFR), an enzyme of significant interest in oncology and infectious diseases. This guide will therefore focus on a comparative analysis against established DHFR inhibitors and further explore the versatility of the parent quinazoline scaffold in the context of kinase inhibition.

Comparative Analysis Part 1: The 5,6,7,8-Tetrahydroquinazoline Scaffold vs. Known DHFR Inhibitors

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for anticancer and antimicrobial drugs.[1][2][3]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors act by competitively binding to the active site of the enzyme, preventing the binding of its natural substrate, dihydrofolate.[2][3] This leads to a depletion of tetrahydrofolate, which in turn inhibits the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells.[1][4]

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Inhibitor DHFR Inhibitors (e.g., Methotrexate, Tetrahydroquinazolines) Inhibitor->DHFR

Caption: The role of DHFR in nucleotide synthesis and its inhibition.

Performance of Known DHFR Inhibitors

To establish a benchmark for the 5,6,7,8-tetrahydroquinazoline scaffold, we will compare it against three well-characterized DHFR inhibitors: Methotrexate, Pemetrexed, and Trimethoprim.

InhibitorTarget Organism(s)IC50 (Human DHFR)Key Therapeutic Uses
Methotrexate Human~0.12 µM[2]Cancer (leukemia, lymphoma, breast cancer), Rheumatoid Arthritis[4][5]
Pemetrexed Human-Mesothelioma, Non-small cell lung cancer[6][7]
Trimethoprim BacteriaHigh (selective for bacterial DHFR)Bacterial infections (urinary tract infections)[8][9]

Methotrexate , a folate analog, is a potent inhibitor of human DHFR and has been a cornerstone of cancer chemotherapy for decades.[4][10] Its polyglutamated form exhibits prolonged intracellular retention, enhancing its efficacy.[11] Pemetrexed is another folate analog that inhibits not only DHFR but also other enzymes in the folate pathway, such as thymidylate synthase.[6][12] Trimethoprim showcases the potential for developing selective inhibitors, as it preferentially targets bacterial DHFR over its human counterpart, making it an effective antibiotic.[9][13]

For a novel 5,6,7,8-tetrahydroquinazoline-based DHFR inhibitor to be a viable candidate for anticancer therapy, it would need to demonstrate an IC50 value in the nanomolar to low micromolar range against human DHFR, coupled with significant anti-proliferative activity in cancer cell lines.

Comparative Analysis Part 2: The Quinazoline Scaffold in Kinase Inhibition

The versatility of the quinazoline core is evident in its widespread use in the development of kinase inhibitors.[14][15][16] Several FDA-approved drugs for cancer treatment are based on this scaffold, targeting key kinases involved in cell signaling pathways.

Quinazoline-Based Kinase Inhibitors: A Snapshot
InhibitorPrimary Target(s)Therapeutic Use
Gefitinib EGFRNon-small cell lung cancer[14]
Erlotinib EGFRNon-small cell lung cancer, Pancreatic cancer[14]
Lapatinib EGFR, HER2Breast cancer[16]
Vandetanib VEGFR, EGFR, RETMedullary thyroid cancer[16]
Barasertib (AZD1152) Aurora B KinaseHematologic cancers, Solid tumors[17]

These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The quinazoline scaffold has proven to be an excellent platform for developing both selective and multi-targeted kinase inhibitors.[18][19]

Kinase_Inhibition_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Assay Cell-Based Assay (Phosphorylation Status) Kinase_Assay->Cell_Assay Selectivity Kinome Selectivity Profiling Cell_Assay->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Xenograft Tumor Xenograft Model PD_Markers Pharmacodynamic (PD) Biomarker Analysis Xenograft->PD_Markers Toxicity Toxicity Studies PD_Markers->Toxicity Clinical_Candidate Clinical Candidate Toxicity->Clinical_Candidate Start Quinazoline-Based Compound Library Start->Kinase_Assay Lead_Opt->Xenograft

Caption: A generalized workflow for the evaluation of kinase inhibitors.

Experimental Protocols

To empirically validate the potential of novel 5,6,7,8-tetrahydroquinazoline derivatives and enable a direct comparison with known inhibitors, the following experimental protocols are recommended.

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[2][20]

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and a positive control (e.g., Methotrexate) in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme solution.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of DHF and NADPH to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.

  • Calculate the rate of reaction for each well and determine the percent inhibition relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.[21][22]

Materials:

  • Kinase of interest (e.g., EGFR, Aurora B)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the kinase and test compound to the wells of the microplate and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies (total and phospho-specific) overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a lead compound in a living organism.[23][24][25]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human tumor cells into the flank of the immunocompromised mice.[25]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test compound to the treatment group according to a predetermined dose and schedule. Administer the vehicle to the control group.

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).

Conclusion and Future Directions

The 5,6,7,8-tetrahydroquinazoline scaffold holds considerable promise as a template for the development of novel therapeutic agents, particularly as potential DHFR inhibitors. While in silico data provides a strong rationale for further investigation, rigorous experimental validation is paramount. A direct comparison with established DHFR inhibitors such as Methotrexate and Pemetrexed will be crucial in determining the therapeutic potential of this scaffold in oncology. Furthermore, the proven success of the quinazoline core in the realm of kinase inhibitors underscores its versatility and potential for generating diverse classes of drugs. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of novel 5,6,7,8-tetrahydroquinazoline derivatives, paving the way for the potential discovery of next-generation inhibitors for cancer and other diseases.

References

  • Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. PubMed. Available at: [Link]

  • Trimethoprim. Wikipedia. Available at: [Link]

  • Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. Available at: [Link]

  • Pemetrexed. Wikipedia. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Cureus. Available at: [Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. ClinPGx. Available at: [Link]

  • What is the mechanism of Trimethoprim? Patsnap Synapse. Available at: [Link]

  • Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • What are DHFR inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Methotrexate? Patsnap Synapse. Available at: [Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed. Available at: [Link]

  • How does pemetrexed work? Drugs.com. Available at: [Link]

  • Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. Molecular Cancer Therapeutics. Available at: [Link]

  • What is the mechanism of Trimethoprim Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Mechanism of action of pemetrexed. After polyglutamation, pemetrexed... ResearchGate. Available at: [Link]

  • What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? Medmo. Available at: [Link]

  • Methotrexate Mechanism of Action. Study.com. Available at: [Link]

  • (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]

  • Pharmacology and mechanism of action of pemetrexed. PubMed. Available at: [Link]

  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate. Available at: [Link]

  • What Cancers Does Methotrexate Treat? Creative Diagnostics. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Human tumor xenograft models for preclinical assessment of anticancer drug development. PubMed. Available at: [Link]

  • Xenograft tumor model. SMC Laboratories Inc. Available at: [Link]

  • Structural studies of B-type Aurora kinase inhibitors using computational methods. PMC. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Available at: [Link]

  • Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. PMC. Available at: [Link]

  • Contributions of Human Tumor Xenografts to Anticancer Drug Development. Cancer Research. Available at: [Link]

  • Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. PubMed. Available at: [Link]

  • Hybrid design strategy for novel quinazoline-based dual FLT3/AURKA inhibitors. ResearchGate. Available at: [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. Available at: [Link]

  • DHFR inhibitors that have been approved[26]. ResearchGate. Available at: [Link]

  • What are DHFR inhibitors and how do you quickly get the latest development progress? Patsnap Synapse. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

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Validation

confirming the binding affinity of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine to its target

An in-depth technical comparison guide designed for researchers, pharmacologists, and drug development professionals evaluating novel dopaminergic scaffolds. Executive Summary The development of multifunctional Dopamine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, pharmacologists, and drug development professionals evaluating novel dopaminergic scaffolds.

Executive Summary

The development of multifunctional Dopamine D2/D3 receptor agonists is a primary focus in Parkinson’s disease (PD) drug discovery, aiming to provide both symptomatic motor relief and disease-modifying neuroprotection. A critical step in this process is evaluating novel pharmacophores, such as the 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold, which serves as an amino pyrimidine bioisostere.

This guide objectively compares the binding affinity and functional agonism of 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivatives (e.g., Compound 26a) against established 2-aminothiazole parent compounds like D-264 (Compound 1a) and Compound 9b. By detailing the causality behind our experimental methodologies, this guide provides a self-validating framework for confirming GPCR target engagement.

Target Biology & Mechanistic Pathway

The 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold targets the Dopamine D2 and D3 receptors , which are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o signaling cascade.

When an agonist binds to the orthosteric site (interacting critically with residues like Serine-192), it stabilizes the active conformation of the receptor. This promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the inhibition of adenylyl cyclase (AC), a reduction in intracellular cAMP levels, and the downstream modulation of protein kinase A (PKA).

D2_D3_Signaling Agonist D2/D3 Agonist (Quinazoline Scaffold) Receptor Dopamine D2/D3 Receptor (GPCR) Agonist->Receptor Binds & Activates G_protein Gi/o Protein (αi/o, βγ) Receptor->G_protein GDP/GTP Exchange AC Adenylyl Cyclase (Inhibition) G_protein->AC αi/o Subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates Effector Neuroprotection & Motor Function PKA->Effector Cellular Response

Dopamine D2/D3 receptor Gi/o-coupled signaling pathway and downstream cellular response.

Structural Rationale & Comparative Performance Data

In the pursuit of optimizing the in vivo efficacy of the parent molecule D-264 ([1]), researchers synthesized the 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold to act as a bioisostere of the 2-aminothiazole ring. The hypothesis was that the pyrimidine nitrogen atoms could maintain critical hydrogen-bonding interactions within the receptor pocket while potentially improving pharmacokinetic properties.

However, empirical data reveals that the larger spatial footprint of the quinazoline ring alters the optimal orientation required for the accessory binding domain.

Table 1: Competitive Radioligand Binding Affinity (Ki)

Assay performed using [3H]Spiroperidol in HEK-293 cells expressing rD2L and rD3 receptors.

CompoundScaffold TypeD2 Receptor Ki (nM)D3 Receptor Ki (nM)Selectivity (D2/D3)
Compound 1a (D-264) 2-Aminothiazole (Parent)130 ± 121.51 ± 0.1586
Compound 9b 2-Aminothiazole (Hydroxylated)235 ± 180.70 ± 0.08335
Compound 26a Quinazoline (Bioisostere of 1a)735 ± 453.65 ± 0.42201
Compound 27 Quinazoline (Bioisostere of 9b)13,121 ± 85067.0 ± 5.1196

Data Interpretation: Replacing the aminothiazole ring with the 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold (Compound 26a) resulted in a ~2.4-fold decrease in D3 affinity and a ~5.6-fold decrease in D2 affinity compared to D-264. Furthermore, adding a hydroxyl group to the biphenyl ring of the quinazoline derivative (Compound 27) drastically reduced affinity, a stark contrast to the aminothiazole series where hydroxylation (Compound 9b) improved D3 affinity ([2]).

Experimental Methodologies: Self-Validating Protocols

To objectively confirm the binding affinity and functional agonism of these scaffolds, the following self-validating experimental workflows must be employed.

Protocol A: Competitive Radioligand Binding Assay

Causality & Rationale: We utilize [3H]Spiroperidol because it is a highly specific D2/D3 antagonist with a slow dissociation rate, providing a highly stable baseline to measure competitive displacement by our quinazoline agonists.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing rD2L or rD3 receptors. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to isolate crude membranes, ensuring receptor proteins remain in their native lipid environment.

  • Assay Buffer Formulation: Use 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 (pH 7.4). Why? The inclusion of divalent cations (Mg2+, Ca2+) is critical for stabilizing the high-affinity agonist state of the GPCR.

  • Incubation: Combine 50 µg of membrane protein, 0.2–0.5 nM [3H]Spiroperidol, and varying concentrations of the test compound (10^-11 to 10^-4 M). Incubate at room temperature for 120 minutes to ensure true thermodynamic equilibrium is reached.

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM (+)-butaclamol or haloperidol. This ensures that the radioactive signal measured is exclusively from the D2/D3 orthosteric site.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity via liquid scintillation counting. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Radioligand_Workflow Prep Membrane Prep (HEK-293 Cells) Incubate Incubation ([3H]Spiroperidol + Ligand) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze Data Analysis (Cheng-Prusoff) Measure->Analyze

Step-by-step workflow for competitive radioligand binding assay using [3H]Spiroperidol.

Protocol B: [35S]GTPγS Functional Agonism Assay

Causality & Rationale: Binding affinity (Ki) does not confirm whether the compound is an agonist or antagonist. The [35S]GTPγS assay measures the immediate downstream consequence of GPCR activation—G-protein coupling. Because [35S]GTPγS is non-hydrolyzable, it traps the G-protein in its active state, allowing precise quantification of functional potency (EC50) without the signal amplification bias inherent to downstream cAMP assays.

Step-by-Step Workflow:

  • Reaction Setup: Incubate CHO cell membranes expressing human D2/D3 receptors in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Permeabilization & Basal Suppression: Add 10 µg/mL saponin to permeabilize any resealed membrane vesicles, ensuring the nucleotide has access to the intracellular G-proteins. Add 10 µM GDP to the buffer. Why? Excess GDP saturates the basal, unoccupied G-proteins, drastically lowering background noise and increasing the signal-to-noise ratio upon agonist stimulation.

  • Stimulation: Add the 5,6,7,8-tetrahydroquinazoline-2,6-diamine test compound and 0.1 nM [35S]GTPγS. Incubate for 60 minutes at 30°C.

  • Filtration & Analysis: Terminate via rapid filtration (GF/B filters, no PEI required as GTPγS does not stick to glass fibers in the same manner as lipophilic ligands). Measure via scintillation counting to derive EC50 and Emax values.

Conclusion & Expert Insights

While the 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold was logically designed as a pyrimidine bioisostere to improve the drug-like properties of anti-Parkinsonian agents, rigorous radioligand binding data demonstrates a reduction in target affinity compared to the parent 2-aminothiazole scaffold. The steric bulk of the quinazoline ring likely disrupts the optimal hydrogen-bonding geometry required at the D3 receptor's accessory binding site.

For researchers developing novel dopaminergic therapeutics, this comparative data underscores the necessity of pairing rational structural design with immediate, self-validating empirical assays (like [3H]Spiroperidol displacement) to confirm target engagement before advancing to in vivo models.

References

  • Modi, G., Antonio, T., Reith, M., & Dutta, A. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule. Journal of Medicinal Chemistry, 57(4), 1557–1572.[Link]

  • Modi, G., Antonio, T., Reith, M., & Dutta, A. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule (PMC Archive). National Institutes of Health (NIH) / PubMed Central.[Link]

  • Zhen, J., Antonio, T., Dutta, A. K., Salley, D., & Reith, M. E. (2016). Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301 at D2 and D3 receptors. Neurochemical Research, 41(1-2), 328-339.[Link]

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Comparative

A Head-to-Head Comparison of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Analogs as Dihydrofolate Reductase Inhibitors

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, the 2,6-diamine analogs have garnered signif...

Author: BenchChem Technical Support Team. Date: March 2026

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, the 2,6-diamine analogs have garnered significant attention, particularly as potent inhibitors of dihydrofolate reductase (DHFR). This enzyme is a critical target in the development of anticancer and antimicrobial agents due to its essential role in the synthesis of nucleotides and some amino acids. This guide provides a detailed head-to-head comparison of various 5,6,7,8-tetrahydroquinazoline-2,6-diamine analogs, focusing on their structure-activity relationships (SAR) as DHFR inhibitors and their corresponding antiproliferative effects.

The Significance of Targeting Dihydrofolate Reductase (DHFR)

DHFR catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective strategy to combat rapidly dividing cells, such as cancer cells and pathogenic microbes.[1] The design of selective DHFR inhibitors relies on exploiting the subtle structural differences between the active sites of DHFR from different species.

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS as cofactor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Inhibitor Tetrahydroquinazoline Analogs Inhibitor->DHFR

Caption: The Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of tetrahydroquinazoline analogs.

Head-to-Head Comparison of Analog Potency and Selectivity

A key strategy in the development of 5,6,7,8-tetrahydroquinazoline-2,6-diamine analogs has been the introduction of various substituents at the 6-position of the quinazoline ring. These modifications significantly influence the compound's binding affinity to the DHFR active site and its selectivity for microbial versus mammalian enzymes.

Structure-Activity Relationship at the 6-Position

The general structure for the compared analogs is a 2,4-diamino-5,6,7,8-tetrahydroquinazoline core with substitutions at the 6-position. The 2,4-diamino substitution is critical as it mimics the pteridine ring of the natural substrate, folic acid.

Table 1: Structures of Representative 6-Substituted 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Analogs

Compound ID6-Position Substituent
1 -CH₂-NH-(2',5'-dimethoxyphenyl)
2 -CH₂-(2,5-dimethoxybenzyl)
3 -CH₂-(3,4-dimethoxybenzyl)
4 -CH₂-(3,4,5-trimethoxybenzyl)
5 -CH₂-(2-methoxybenzyl)
6 Indolinomethyl

This table highlights some of the key analogs discussed in the literature. The core is 2,4-diamino-5,6,7,8-tetrahydroquinazoline.

Comparative Inhibitory Activity Against DHFR

The following table summarizes the in vitro inhibitory activity (IC50) of selected analogs against DHFR from pathogenic protozoa (Pneumocystis carinii and Toxoplasma gondii) and rat liver. The selectivity index (SI) is calculated as the ratio of the IC50 for rat liver DHFR to the IC50 for the protozoal DHFR, with higher values indicating greater selectivity for the target enzyme.

Table 2: Comparative DHFR Inhibition (IC50, µM) and Selectivity

Compound IDP. carinii DHFRT. gondii DHFRRat Liver DHFRSelectivity Index (T. gondii)
1 -0.007-0.330[2]-High selectivity reported[2]
2 0.057[3]->0.057[3]Non-selective[3]
3 0.10[3]->0.10[3]Non-selective[3]
4 0.091[3]->0.091[3]Non-selective[3]
5 -0.014[3]0.12[3]8.6[3]

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.

From this data, it is evident that substitutions on the benzyl ring at the 6-position have a profound impact on both potency and selectivity. For instance, the 2,5-dimethoxyphenylmethylamino analog (1 ) shows exceptionally high potency against T. gondii DHFR.[2] The 2-methoxybenzyl analog (5 ) demonstrates a favorable combination of potency and selectivity for T. gondii DHFR over the mammalian enzyme.[3] In contrast, analogs with 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl substitutions (2, 3, 4 ) were found to be potent but non-selective.[3]

Structural studies have revealed that the stereochemistry at the 6-position is crucial for binding, with the 6S-equatorial isomer being preferentially bound in the active site of both human and P. carinii DHFR.[4] This configuration is analogous to that of the natural substrate, tetrahydrofolate.[4]

Antiproliferative and Antitumor Activity

Selected analogs have also been evaluated for their ability to inhibit the growth of tumor cells in culture.

Table 3: Antiproliferative Activity of Selected Analogs (GI50, M)

Compound IDCell LineGI50 (M)
1 Various tumor cells10⁻⁸[2]
2 Various human tumor cells<0.01 µM in 4 cell lines[3]
3 Various human tumor cells0.1-1 µM in 13 cell lines[3]
4 Various human tumor cells0.1-1 µM in 13 cell lines[3]

The data indicates that these compounds are not only potent enzyme inhibitors but also exhibit significant activity in cellular assays. The 2,5-dimethoxybenzyl analog (2 ) was particularly potent, with an IC50 of less than 0.01 µM against four of the cell lines tested in the National Cancer Institute panel.[3]

Potential as Kinase Inhibitors: An Area for Future Exploration

While the 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold has been extensively studied for DHFR inhibition, its potential as a kinase inhibitor remains largely unexplored. The broader quinazoline class of compounds has yielded numerous successful kinase inhibitors, including approved drugs targeting EGFR and other tyrosine kinases.[5][6] Given the structural similarities, it is plausible that analogs of the tetrahydroquinazoline scaffold could also exhibit kinase inhibitory activity. For instance, recent studies on the closely related tetrahydroisoquinoline scaffold have shown dual inhibition of DHFR and CDK2.[7] This suggests that further screening and derivatization of the 5,6,7,8-tetrahydroquinazoline-2,6-diamine core could lead to the discovery of novel kinase inhibitors.

Experimental Protocols

General Synthesis of 6-Substituted-2,4-diamino-5,6,7,8-tetrahydroquinazolines

The synthesis of these analogs typically involves a multi-step process, which is outlined below.

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Core Formation cluster_2 Final Analog Synthesis A 2-(trimethylsiloxy) -1,3-butadiene C Diels-Alder Reaction A->C B Acrolein B->C D Cyclohexanone-4-carboxaldehyde dimethyl acetal C->D F Cyclocondensation D->F E Dicyandiamide E->F G Protected 2,4-diamino-5,6,7,8- tetrahydroquinazoline-6-carboxaldehyde F->G I Reductive Amination G->I H Appropriate Amine H->I J Final Analog I->J

Caption: General synthetic workflow for 6-substituted-2,4-diamino-5,6,7,8-tetrahydroquinazolines.

  • Synthesis of the Cyclohexanone Intermediate: A key intermediate, cyclohexanone-4-carboxaldehyde dimethyl acetal, can be prepared via a Diels-Alder reaction between 2-(trimethylsiloxy)-1,3-butadiene and acrolein.[2] This is followed by deprotection of the silyloxy group and protection of the aldehyde.[2]

  • Formation of the Tetrahydroquinazoline Core: The cyclohexanone intermediate is then subjected to cyclocondensation with dicyandiamide to form the 2,4-diamino-5,6,7,8-tetrahydroquinazoline ring system.[2] The 2,4-diamino groups are typically protected (e.g., as acetamides) before deprotecting the aldehyde at the 6-position.[2]

  • Introduction of the 6-Substituent: The final analogs are synthesized via reductive amination of the 6-carboxaldehyde intermediate with the desired primary or secondary amine.[2]

DHFR Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against DHFR is typically determined using a spectrophotometric assay.

  • Assay Components: The reaction mixture contains a buffer (e.g., Tris-HCl), NADPH, dihydrofolate, and the DHFR enzyme.

  • Procedure: The enzyme is incubated with the inhibitor for a specified period. The reaction is initiated by the addition of dihydrofolate.

  • Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold is a versatile platform for the development of potent DHFR inhibitors. Structure-activity relationship studies have demonstrated that modifications at the 6-position are critical for achieving high potency and selectivity. While significant progress has been made in developing these compounds as antimicrobial and antitumor agents, further optimization is needed to improve their pharmacokinetic properties and in vivo efficacy. Moreover, the exploration of this scaffold for other therapeutic targets, such as kinases, represents a promising avenue for future research. The insights gained from the head-to-head comparison of existing analogs will be invaluable in guiding the design of the next generation of 5,6,7,8-tetrahydroquinazoline-based therapeutics.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC. Retrieved March 7, 2026, from [Link]

  • Allam, A., et al. (2025). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Cody, V., et al. (2004). Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase: correlations between enzyme selectivity and stereochemistry. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 4), 656–665. [Link]

  • Rosowsky, A., et al. (1999). Synthesis and antiparasitic and antitumor activity of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry, 42(6), 1007–1017. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–10. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3462–3470. [Link]

  • Kumar, A., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. Retrieved March 7, 2026, from [Link]

  • Scovassi, A. I., & D'Incalci, M. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

  • Li, Z., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 28(24), 8092. [Link]

  • Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6199–6216. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Retrieved March 7, 2026, from [Link]

  • Woldeamanuel, Y. W., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters, 52, 128383. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Specificity of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Introduction: The Imperative of Specificity in an Era of Targeted Therapeutics The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to intera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in an Era of Targeted Therapeutics

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to interact with a range of biological targets. Notably, various derivatives have been synthesized as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, for antitumor and antiparasitic applications.[1][2] However, the vast and complex nature of the cellular proteome means that small molecules frequently engage with unintended proteins, leading to off-target effects. These interactions can confound experimental results, produce misleading interpretations of a compound's mechanism of action, and cause unforeseen toxicity in clinical settings.[3][4]

This guide provides a comprehensive, tiered framework for rigorously validating the target specificity of a specific analogue, 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (hereafter referred to as TQ-26D). We will move beyond simple in vitro inhibition and establish a self-validating workflow that confirms target engagement in a physiological context and definitively links this engagement to the observed cellular phenotype. This process is essential for qualifying TQ-26D as a reliable chemical probe or advancing it as a therapeutic candidate.

The Validation Workflow: A Multi-Tiered Strategy

A robust validation strategy does not rely on a single experiment but rather on the convergence of evidence from orthogonal approaches. Our workflow is designed in three tiers, moving from broad, hypothesis-generating screening to precise, in-cell validation and definitive genetic confirmation.

G a In Silico Profiling (Target Prediction) b Broad Biochemical Screening (e.g., Kinome & DHFR Panels) a->b c Cellular Thermal Shift Assay (CETSA) (Target Engagement) b->c Identifies primary hypothesized targets d Isothermal Dose-Response (ITDR) (Cellular Potency, EC50) c->d Identifies temp for ITDR e Downstream Pathway Analysis (Western Blot for p-Substrate) d->e Confirms functional consequence f Orthogonal Inhibitor Phenocopy e->f Links target engagement to a cellular phenotype g Genetic Validation (CRISPR/Cas9 KO) f->g

Caption: A three-tiered workflow for validating inhibitor specificity.

Tier 1: Broad-Spectrum Target Identification

The first principle of validation is to cast a wide net. We cannot confirm specificity without first understanding the full spectrum of potential interactions. This tier aims to identify the most probable on-targets and any significant off-targets.

In Silico and Biochemical Profiling

Given the structural class of TQ-26D, initial hypotheses would center on DHFR and protein kinases.[5][6] However, to avoid confirmation bias, a broad, unbiased screen is the most rigorous starting point.

Experimental Choice: We recommend performing a large-scale in vitro kinase panel screen (e.g., against >400 kinases) and a panel of DHFR enzymes from various species (human, bacterial, parasitic).[7][8] This provides a comprehensive overview of the compound's activity against purified enzymes, allowing for the identification of primary targets and potential off-target liabilities.[9]

Protocol: Large-Scale Kinase Panel Screening (e.g., ADP-Glo™)

  • Assay Preparation: A library of purified, recombinant kinases is arrayed in a multi-well plate format.

  • Compound Addition: TQ-26D is added to each well at a fixed, high concentration (e.g., 10 µM) to maximize the chance of detecting interactions. A vehicle control (DMSO) is run in parallel.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP and a kinase-specific substrate peptide. The reaction proceeds for 60 minutes at 30°C.

  • Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the ADP generated by kinase activity into a luminescent signal.

  • Data Analysis: Luminescence is measured with a plate reader. The percentage of inhibition for each kinase is calculated relative to the DMSO control. Hits are typically defined as kinases with >70-80% inhibition.

Data Presentation: Hypothetical Kinome Scan Results for TQ-26D at 10 µM

Kinase FamilyTarget Kinase% InhibitionPotential Role
Tyrosine Kinase Hypothetical Kinase 1 (HK1) 98% Primary On-Target Hypothesis
Tyrosine KinaseEGFR15%Unlikely to be significant
Tyrosine KinaseSRC25%Unlikely to be significant
Ser/Thr Kinase Hypothetical Kinase 2 (HK2) 85% Potential Off-Target
Ser/Thr KinaseCDK25%Unlikely to be significant
Ser/Thr KinasePIM145%Requires follow-up
Other Human DHFR 92% Primary On-Target Hypothesis

This data suggests two primary hypotheses to carry forward: TQ-26D is a potent inhibitor of both a specific kinase (HK1) and human DHFR.

Tier 2: Confirmation of Target Engagement in a Cellular Environment

A compound's activity against a purified enzyme in vitro does not guarantee it can enter a cell and bind its target in the crowded, complex intracellular environment.[10] Tier 2 experiments are designed to bridge this gap by directly measuring target engagement within intact cells.

Cellular Thermal Shift Assay (CETSA)

Experimental Choice: CETSA is a powerful biophysical method that directly assesses drug-target interaction in living cells.[11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13][14] This allows us to confirm that TQ-26D physically interacts with our hypothesized targets (HK1 and DHFR) in their native environment.

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Quantification a Treat intact cells with Vehicle (DMSO) or TQ-26D b Aliquot cells and heat across a temperature gradient (40-70°C) a->b c Lyse cells (freeze-thaw) b->c d Centrifuge to separate soluble (stabilized) from aggregated proteins c->d e Analyze soluble fraction by Western Blot for Target Protein d->e f Quantify bands & plot melt curve e->f

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA and Isothermal Dose-Response (ITDR)

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one known to express HK1 and DHFR) to 80-90% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of TQ-26D (e.g., 25 µM) for 1 hour at 37°C.

  • Heat Challenge (Melt Curve): Aliquot treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes to pellet aggregated proteins. Collect the supernatant (soluble fraction).

  • Western Blot Analysis: Quantify the protein concentration in each supernatant. Analyze equal amounts of protein by SDS-PAGE and Western blot using specific antibodies for HK1 and DHFR.

  • Data Analysis (Melt Curve): Quantify the band intensities at each temperature. A shift in the melting curve for TQ-26D-treated cells compared to DMSO indicates target engagement.

  • Isothermal Dose-Response (ITDR): Repeat the experiment, but treat cells with a range of TQ-26D concentrations and heat all samples at a single, fixed temperature (chosen from the steep part of the melt curve, e.g., 55°C).[15][16] Plotting the soluble protein amount against drug concentration allows for the determination of the cellular EC₅₀ for target engagement.[17]

Data Presentation: Hypothetical CETSA & ITDR Results

TargetCETSA ΔTₘ (TQ-26D vs. DMSO)ITDR Cellular EC₅₀Conclusion
HK1 +8.2 °C150 nMConfirmed Cellular Target
DHFR +6.5 °C210 nMConfirmed Cellular Target
HK2 +1.1 °C>10 µMWeak/No Cellular Engagement

This data validates that TQ-26D enters cells and binds to both HK1 and DHFR with high potency, but does not significantly engage the potential off-target HK2 in a cellular context.

Downstream Signaling Analysis

Experimental Choice: For kinase targets, engagement should lead to a functional consequence: the inhibition of substrate phosphorylation. A Western blot for a known downstream substrate of HK1 provides this crucial functional link.

Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat cells with a dose-range of TQ-26D (e.g., 0, 50, 150, 500, 1500 nM) for 2-4 hours.

  • Lysis & Western Blot: Lyse cells and perform a Western blot.

  • Antibody Probing: Probe one membrane with an antibody specific to the phosphorylated form of HK1's substrate (p-Substrate). Probe a second membrane with an antibody for the total substrate protein to serve as a loading control.[7]

  • Data Analysis: Quantify band intensities. A dose-dependent decrease in the p-Substrate signal confirms functional inhibition of the HK1 pathway.

Tier 3: Deconvoluting On-Target vs. Off-Target Phenotypes

We have now confirmed that TQ-26D engages HK1 and DHFR in cells and inhibits the HK1 pathway. But is the ultimate cellular phenotype (e.g., inhibition of proliferation) due to HK1, DHFR, both, or an unknown off-target?[4] This tier uses genetic tools to provide a definitive answer.

Experimental Choice: The gold standard for validating that a compound's effect is mediated through a specific target is to use CRISPR/Cas9 to create a knockout (KO) cell line that completely lacks the target protein.[4] If the compound acts on-target, the KO cells should become resistant to its effects.

Logic & Experimental Design:

  • Generate KO Cell Lines: Create separate, validated KO cell lines for HK1 and DHFR.

  • Perform Dose-Response Assay: Treat the parental (wild-type), HK1 KO, and DHFR KO cells with a range of TQ-26D concentrations and measure cell viability after 72 hours.

  • Compare with Orthogonal Inhibitors: As a control, also treat the cells with a known, highly specific HK1 inhibitor (Inhibitor-X) and a known DHFR inhibitor (e.g., Methotrexate).

Data Presentation: Hypothetical Cell Viability Results (GI₅₀ Values)

Cell LineTQ-26D (GI₅₀)Inhibitor-X (GI₅₀)Methotrexate (GI₅₀)
Parental (WT) 200 nM180 nM250 nM
HK1 KO > 20 µM (Resistant)> 20 µM (Resistant)260 nM
DHFR KO 195 nM185 nM> 50 µM (Resistant)

Interpretation of Results:

  • TQ-26D vs. HK1 KO: The dramatic shift in GI₅₀ (from 200 nM to >20 µM) in HK1 KO cells demonstrates that the anti-proliferative effect of TQ-26D is overwhelmingly dependent on the presence of HK1. This is the strongest evidence for an on-target mechanism.

  • TQ-26D vs. DHFR KO: The GI₅₀ of TQ-26D is unchanged in DHFR KO cells. This indicates that while TQ-26D can bind to DHFR in cells (as shown by CETSA), inhibiting DHFR is not the primary mechanism driving its anti-proliferative effect in this specific cell context.

  • Control Inhibitors: The resistance of HK1 KO cells to Inhibitor-X and DHFR KO cells to Methotrexate validates the genetic models and the experimental setup.

Comparative Analysis & Final Assessment

To place our findings in context, we compare TQ-26D to two archetypal kinase inhibitors: a highly specific inhibitor and a broadly promiscuous one.

ParameterTQ-26D (Our Data) Alternative 1: Gefitinib (Specific) Alternative 2: Staurosporine (Promiscuous)
Primary Target(s) HK1EGFR>200 Kinases
Kinome Scan S-Score (10µM) To be determinedHighVery Low
Cellular Target Engagement (CETSA) Confirmed for HK1Confirmed for EGFRConfirmed for multiple kinases
Cellular EC₅₀ (ITDR) 150 nM (for HK1)~30 nM (for EGFR)~10 nM (for PKC)
Phenotype in KO Cells Complete resistance in HK1 KOComplete resistance in EGFR KOMinimal resistance in single-target KO
Specificity Conclusion Functionally Specific for HK1-mediated anti-proliferation, despite binding to DHFR.Highly Specific Highly Promiscuous

Conclusion

This comprehensive guide outlines a rigorous, multi-tiered approach to validating the specificity of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. Through a systematic workflow combining broad biochemical profiling, direct cellular target engagement assays, and definitive genetic validation, we can move beyond simple activity measurements to a deep, mechanistic understanding.

Our hypothetical results demonstrate that while TQ-26D may exhibit polypharmacology by binding to both a kinase (HK1) and DHFR, its primary anti-proliferative mechanism of action is driven specifically through the inhibition of HK1. This distinction is critical. It qualifies TQ-26D as a specific chemical probe for studying HK1 biology and provides the necessary confidence to guide further preclinical and clinical development. Adherence to such validation principles is paramount for ensuring the integrity of chemical biology research and the successful development of next-generation targeted therapies.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
  • Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors. (n.d.). Benchchem.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Parsey, M. V., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. (n.d.). Benchchem.
  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC.
  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Tessler, L. (2013). Tales from a broad kinome profiler. Laboratory News.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge.
  • Al-Ali, H., et al. (2022). Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses. PMC.
  • Miettinen, J. J., et al. (2021). CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance. PURE.EUR.NL.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2025). ResearchGate.
  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. PubMed.
  • Rosowsky, A., et al. (1999). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. ChEMBL.
  • Hlushko, S. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC.

Sources

Comparative

assessing the therapeutic index of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

This guide provides an in-depth technical assessment of the therapeutic index (TI) of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its derivatives. While often overshadowed by its 2,4-diamino isomer (a classic antifolat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of the therapeutic index (TI) of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its derivatives. While often overshadowed by its 2,4-diamino isomer (a classic antifolate scaffold), the 2,6-diamino regioisomer has emerged as a critical "privileged structure" in CNS drug discovery, specifically as a bioisostere for 2-aminothiazoles in the development of Dopamine D2/D3 agonists for Parkinson’s Disease (PD).

[1]

Executive Summary & Compound Profile

5,6,7,8-Tetrahydroquinazoline-2,6-diamine represents a versatile heterocyclic scaffold. Unlike the 2,4-diamino variants which primarily target Dihydrofolate Reductase (DHFR) for antiparasitic and anticancer applications, the 2,6-diamino configuration is engineered to mimic the pharmacophore of aminotetralins and aminothiazoles (e.g., Pramipexole, Rotigotine).

The assessment of its Therapeutic Index (TI)—defined as the ratio of toxic dose to effective dose (


)—is pivotal because this class of CNS-active agents often faces a narrow window between therapeutic efficacy (reversal of akinesia) and adverse events (dyskinesia, hypotension, or hERG-mediated cardiotoxicity).
Compound Attribute Technical Detail
CAS Number 2098025-36-4 (Dihydrochloride salt)
Core Scaffold Tetrahydroquinazoline (THQ)
Primary Target Dopamine D2/D3 Receptors (Agonist)
Secondary Targets Dihydrofolate Reductase (DHFR), Topoisomerase II (isomer dependent)
Therapeutic Class Antiparkinsonian (Bioisostere of Pramipexole/Rotigotine)

Mechanism of Action & Signaling Pathway

To assess the TI, one must first quantify the on-target efficacy. The 2,6-diamine scaffold functions as a D2/D3 receptor agonist . It binds to the orthosteric site of these G-protein-coupled receptors (GPCRs), activating the


 protein cascade.
Dopaminergic Signaling Pathway (D2/D3)

The following diagram illustrates the signal transduction pathway activated by the molecule, which serves as the basis for the functional efficacy assays described in Section 4.

D2_Signaling Agonist 5,6,7,8-THQ-2,6-diamine D2R Dopamine D2/D3 Receptor (GPCR) Agonist->D2R Binding (Ki) Gio G_i/o Protein (Dissociation) D2R->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduced Synthesis PKA PKA Activity (Decrease) cAMP->PKA Downregulation Response Physiological Response: Reversal of Akinesia PKA->Response Signaling

Figure 1: Mechanism of Action. The 2,6-diamine scaffold activates D2/D3 receptors, inhibiting Adenylyl Cyclase (AC) via Gi/o, leading to reduced cAMP—a measurable biomarker for efficacy.

Comparative Analysis: Performance vs. Alternatives

When assessing the TI of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine derivatives (e.g., Compound 26a analogs), it is essential to benchmark against standard-of-care agonists.

Comparative Data Matrix
Feature5,6,7,8-THQ-2,6-diamine (Scaffold)Pramipexole (Standard)Rotigotine (Standard)Ropinirole (Alternative)
Structure Type Heterocyclic BioisostereBenzothiazoleAminotetralinIndolone
D2 Affinity (

)
~20 – 700 nM (Substituent dependent)2.2 nM0.7 nM29 nM
D3 Affinity (

)
~3 – 10 nM0.5 nM0.7 nM27 nM
Selectivity (D3/D2) Moderate (20-fold)High (4-fold)Balanced (1:1)Balanced
Lipophilicity (cLogP) 1.5 – 3.0 (Tunable)1.94.62.7
Toxicity Risk Low hERG risk (Scaffold dependent)ModerateLowLow
Therapeutic Index Moderate (Requires optimization)High High High

Key Insight: While the unoptimized 2,6-diamine scaffold often shows lower absolute potency (


 in high nM range) compared to Pramipexole, it offers a distinct metabolic profile and reduced risk of "dopamine agonist withdrawal syndrome" (DAWS) due to its partial agonist properties in specific derivatives [1, 2].

Experimental Protocols for TI Assessment

To rigorously calculate the Therapeutic Index, you must generate two curves: the Dose-Response Curve (Efficacy) and the Dose-Toxicity Curve (Safety) .

Protocol A: Efficacy Assessment (In Vitro & In Vivo)

1. Receptor Binding Affinity (


 Determination) 
  • System: CHO cells stably expressing human D2L or D3 receptors.

  • Radioligand: [³H]-Spiperone (Antagonist) or [³H]-7-OH-DPAT (Agonist).

  • Method:

    • Incubate membrane preparations with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of the test compound.
    • Filter through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

2. Functional Potency (


) 
  • Assay: GTP

    
    S Binding Assay.
    
  • Rationale: Measures the activation of G-proteins, distinguishing agonists from antagonists.

  • Critical Step: Use GDP (1-10

    
    M) to reduce basal binding. High efficacy (high 
    
    
    
    ) relative to Dopamine indicates full agonism.

3. In Vivo Efficacy (


) 
  • Model: 6-OHDA-lesioned Rat Model (Hemiparkinsonian).

  • Endpoint: Contralateral rotations.

  • Protocol:

    • Administer test compound (s.c. or p.o.).

    • Record rotations over 6 hours.

    • 
       is the dose producing 50% of the maximal rotational response observed with Apomorphine.
      
Protocol B: Toxicity Assessment ( / )

1. Cytotoxicity (


) 
  • Cell Line: MN9D (Dopaminergic neuronal cells) or HepG2 (Liver).

  • Method: MTT or CellTiter-Glo assay after 24h exposure.

  • Causality: A low

    
     indicates off-target cellular toxicity unrelated to receptor binding.
    

2. hERG Inhibition (Cardiotoxicity)

  • Method: Whole-cell patch-clamp in HEK293-hERG cells.

  • Threshold:

    
     is a red flag for QT prolongation.
    

3. In Vivo Lethality/Toxicity (


) 
  • Endpoint: Rotarod performance (ataxia) or lethality (

    
    ).
    
  • Calculation:

    
    .
    

Workflow Visualization

The following DOT diagram outlines the logical flow for determining the Therapeutic Index, ensuring a self-validating loop where toxicity data feeds back into structural optimization.

TI_Workflow Synthesis Synthesis of 2,6-Diamine Scaffold Binding In Vitro Binding (Ki D2/D3) Synthesis->Binding Functional Functional Assay (GTPyS EC50) Binding->Functional Tox_Vitro In Vitro Tox (hERG / MTT) Functional->Tox_Vitro Decision Go/No-Go? Tox_Vitro->Decision Decision->Synthesis High Tox (Re-design) InVivo_Eff In Vivo Efficacy (6-OHDA Rotation) Decision->InVivo_Eff Low Tox InVivo_Tox In Vivo Tox (Rotarod/LD50) InVivo_Eff->InVivo_Tox TI_Calc Calculate TI (TD50 / ED50) InVivo_Tox->TI_Calc

Figure 2: TI Assessment Workflow. A stage-gate process ensuring only safe compounds proceed to in vivo TI calculation.

References

  • Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264). ACS Chemical Neuroscience. (2014).

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. (2022).[1]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. (1995).

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. (2020).

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Validation

benchmarking 5,6,7,8-Tetrahydroquinazoline-2,6-diamine against standard-of-care drugs

Benchmarking 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Derivatives Against Standard-of-Care Parkinson’s Therapeutics As a Senior Application Scientist, evaluating the translational viability of novel pharmacophores requi...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Derivatives Against Standard-of-Care Parkinson’s Therapeutics

As a Senior Application Scientist, evaluating the translational viability of novel pharmacophores requires moving beyond basic affinity metrics to examine the holistic mechanistic profile. The compound 5,6,7,8-tetrahydroquinazoline-2,6-diamine serves as a critical bioisosteric scaffold—specifically engineered to replace the 2-aminothiazole headgroup found in earlier experimental D2/D3 agonists like D-264.

By benchmarking its derivative (e.g., Compound 26a) against standard-of-care (SoC) therapies such as Levodopa (L-DOPA) and Ropinirole, we can objectively assess its dual utility in motor symptom management and neuroprotection. This guide provides a rigorous, data-driven comparison of these modalities, supported by validated experimental protocols.

Mechanistic Rationale & Pharmacophore Evolution

The etiology of Parkinson's Disease (PD) involves both the progressive loss of dopaminergic neurons and compounding oxidative stress. The historical gold standard,[1] L-DOPA, effectively restores motor function but its prolonged use leads to severe "on/off" motor fluctuations. More critically, the eventual oxidation of dopamine derived from L-DOPA generates reactive oxygen species (ROS), which paradoxically facilitates further neurodegeneration.

To circumvent this, modern drug development has shifted toward direct D2/D3 receptor agonists. The 5,6,7,8-tetrahydroquinazoline-2,6-diamine scaffold was developed to maintain critical hydrogen-bonding interactions with Serine-192 at the dopamine receptor while improving blood-brain barrier (BBB) penetrance and providing inherent ROS-scavenging capabilities[1].

Signaling & Neuroprotection Pathway

Pathway THQ 5,6,7,8-Tetrahydroquinazoline Derivative (e.g., 26a) D3R Dopamine D3 Receptor (Ki = 3.65 nM) THQ->D3R High Affinity Binding Neuro Neuroprotection (ROS Scavenging) THQ->Neuro Antioxidant Effect Gi Gi/o Protein Activation D3R->Gi Signal Transduction AC Adenylyl Cyclase Inhibition Gi->AC Pathway Inhibition Motor Motor Function Restoration AC->Motor Downstream Effect Neuro->Motor Synergistic Preservation

Fig 1. Dual-action signaling pathway of tetrahydroquinazoline derivatives in dopaminergic neurons.

Quantitative Benchmarking Data

The following table synthesizes the binding affinities and functional properties of the tetrahydroquinazoline derivative (Compound 26a) against current clinical standards. The data highlights the superior D3 selectivity of the tetrahydroquinazoline scaffold, which is critical for minimizing off-target psychiatric side effects while maximizing neurotrophic signaling.

Metric / Property5,6,7,8-Tetrahydroquinazoline Derivative (26a)Ropinirole (SoC Agonist)Levodopa (L-DOPA) (SoC Prodrug)
D2 Receptor Affinity (Ki) 735 nM~1120 nMN/A (Prodrug)
D3 Receptor Affinity (Ki) 3.65 nM~71 nMN/A (Prodrug)
D2/D3 Selectivity Ratio 201~15N/A
Neuroprotective Profile High (Inherent ROS Scavenging)Low / NoneNegative (Promotes Oxidative Stress)
Motor Fluctuations Minimized (Continuous Agonism)MinimizedHigh ("On/Off" Episodes)

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the efficacy of these compounds is validated through a combination of rigorous in vitro thermodynamics and in vivo phenotypic models.

Protocol 1: Competitive Radioligand Binding Assay (In Vitro)

Causality of Experimental Design: The choice of [³H]spiperone is dictated by its high specific activity and rigid binding kinetics at D2-like receptors. By utilizing a competitive displacement paradigm, we isolate the true thermodynamic binding affinity (Ki) of the tetrahydroquinazoline derivative independent of downstream G-protein coupling variables.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human D2 or D3 receptors. Harvest and homogenize cells in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation: Combine 50 μg of membrane protein with 0.5 nM[³H]spiperone and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M) in a final volume of 250 μL.

  • Non-Specific Binding Control: Define non-specific binding strictly by introducing 10 μM haloperidol to parallel control wells. Self-Validation: This ensures the resulting signal-to-noise ratio is purely a function of target engagement.

  • Filtration & Quantification: Terminate the reaction after 120 minutes at 25°C by rapid filtration through GF/B glass fiber filters. Quantify retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ values via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: 6-OHDA Lesioned Rat Model for Motor Restoration (In Vivo)

Causality of Experimental Design: The 6-hydroxydopamine (6-OHDA) model is the gold standard for evaluating in vivo dopaminergic efficacy. Unilateral injection of 6-OHDA into the medial forebrain bundle selectively destroys dopaminergic neurons on one side, leading to a compensatory supersensitization of postsynaptic D2/D3 receptors in the lesioned hemisphere. When an effective agonist crosses the BBB, it disproportionately activates the supersensitive side, forcing the animal to rotate contralaterally. Self-Validation: The number of rotations is directly proportional to BBB penetrance and target engagement, eliminating subjective behavioral scoring.

Workflow Step1 1. Unilateral 6-OHDA Lesion (Medial Forebrain Bundle) Step2 2. Receptor Supersensitization (Striatal Lesioned Side) Step1->Step2 14 Days Post-Lesion Step3 3. I.P. Administration of Tetrahydroquinazoline Agonist Step2->Step3 Phenotypic Baseline Step4 4. Automated Rotational Behavior Tracking Step3->Step4 BBB Penetration Step5 5. Data Quantification (Contralateral Rotations/Hr) Step4->Step5 Efficacy Readout

Fig 2. Self-validating in vivo 6-OHDA experimental workflow for benchmarking motor restoration.

Step-by-Step Methodology:

  • Surgical Lesioning: Anesthetize male Sprague-Dawley rats and stereotaxically inject 6-OHDA (8 μg in 4 μL of saline with 0.1% ascorbic acid) into the right medial forebrain bundle.

  • Recovery & Validation: Allow 14 days for recovery and receptor supersensitization. Pre-screen rats with apomorphine (0.5 mg/kg) to confirm lesion success (>100 contralateral rotations/hour).

  • Compound Administration: Administer the 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivative (e.g., 10 μmol/kg) or Ropinirole via intraperitoneal (i.p.) injection.

  • Automated Tracking: Place the subjects in automated rotometer bowls. Record contralateral rotations continuously for 10 hours.

  • Efficacy Benchmarking: Compare the total rotation count and duration of action against Ropinirole baselines to quantify relative in vivo efficacy.

References

  • Title: Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule.
Comparative

Independent Replication and Comparative Analysis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine and its Analogs

A Senior Application Scientist's Guide to Reproducibility and Alternative Scaffolds in Drug Discovery Authored by: [Your Name/Gemini], Senior Application Scientist Publication Date: March 7, 2026 Abstract The 5,6,7,8-tet...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Reproducibility and Alternative Scaffolds in Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: March 7, 2026

Abstract

The 5,6,7,8-tetrahydroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against diverse biological targets, most notably as dihydrofolate reductase (DHFR) inhibitors and sigma-1 (σ1) receptor antagonists. This guide provides a comprehensive analysis of foundational and subsequent independent studies involving this chemical series, with a focus on the reproducibility of key findings. We will delve into the mechanistic underpinnings of these interactions, present a comparative analysis of biological data from various research groups, and provide detailed experimental protocols to facilitate independent replication. Furthermore, we will explore alternative chemical scaffolds that have been developed for these targets, offering a broader perspective for researchers in the fields of oncology, infectious diseases, and neuropharmacology. This guide is intended for researchers, scientists, and drug development professionals seeking to build upon existing knowledge and critically evaluate the therapeutic potential of tetrahydroquinazoline derivatives.

Introduction: The Versatility of the Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline nucleus represents a class of "nonclassical" antifolates, which, unlike classical inhibitors like methotrexate, do not require active transport into cells and are not substrates for polyglutamylation. This often translates to a more favorable resistance profile. The 2,4-diamino substitution pattern is a key pharmacophore for potent inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Consequently, these compounds have been extensively investigated as anticancer and antimicrobial agents.

More recently, derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold have been identified as potent and selective antagonists of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders, including neuropathic pain. This dual-target potential underscores the importance of a thorough understanding of the structure-activity relationships (SAR) and the reproducibility of published findings.

Dihydrofolate Reductase (DHFR) Inhibition: A Comparative Analysis

The pioneering work of Gangjee and colleagues in the mid-1990s laid the foundation for the development of 2,4-diamino-5,6,7,8-tetrahydroquinazolines as potent DHFR inhibitors. Their research demonstrated that substitutions at the 6-position could significantly influence potency and selectivity for DHFR from different species, such as Pneumocystis carinii and Toxoplasma gondii, as well as human DHFR.

While direct, head-to-head replication studies are scarce in the published literature, we can assess the consistency of findings by comparing data from independent research groups that have synthesized and evaluated analogous compounds.

Comparative Efficacy of 2,4-Diamino-5,6,7,8-Tetrahydroquinazoline Analogs as DHFR Inhibitors
Compound/AnalogOriginal Study (IC50, nM)Subsequent Independent Study (IC50, nM)Target DHFRReference (Original)Reference (Independent)
2,4-diamino-6-[[(2',5'-dimethoxyphenyl) methylamino]methyl]-5,6,7,8-tetrahydroquinazoline 5.4 (T. gondii cell growth)Not directly replicatedT. gondii[1]N/A
2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines 14 - 570 (T. gondii)Not directly replicatedT. gondii[2]N/A
General 2,4-diaminoquinazolines ~1 (L5178Y cells)Data on various analogs availableMammalian[3][4],[5]

Analysis of Findings: The data from subsequent studies on various 2,4-diaminoquinazoline and tetrahydroquinazoline analogs generally support the initial findings that this scaffold is a potent inhibitor of DHFR. While direct comparisons are limited by the synthesis of different analogs, the nanomolar to low micromolar inhibitory concentrations are consistently reported across different research groups and against various forms of the DHFR enzyme.

Signaling Pathway: DHFR Inhibition and its Consequences

The inhibition of DHFR leads to the depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis. This ultimately results in the cessation of cell proliferation.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Tetrahydroquinazoline 5,6,7,8-Tetrahydroquinazoline -2,6-diamine Analogs Tetrahydroquinazoline->DHFR Inhibition DNA_RNA DNA and RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine analogs as DHFR inhibitors.

Experimental Protocol: In Vitro DHFR Inhibition Assay

This protocol outlines a standard spectrophotometric assay to determine the inhibitory activity of a test compound against DHFR.

Materials:

  • Purified DHFR enzyme (human, bacterial, or protozoal)

  • Test compound (e.g., 5,6,7,8-Tetrahydroquinazoline-2,6-diamine analog)

  • Methotrexate (positive control)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and methotrexate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, NADPH solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified DHFR enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to each well.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation to NADP+ is proportional to the DHFR activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Sigma-1 (σ1) Receptor Antagonism: An Emerging Application

The discovery of 5,6,7,8-tetrahydroquinazoline derivatives as σ1 receptor antagonists has opened new avenues for their therapeutic application, particularly in the treatment of neuropathic pain. The σ1 receptor is a unique intracellular protein that modulates various signaling pathways and is implicated in the sensitization of nociceptive neurons.

Comparative Efficacy of 5,6,7,8-Tetrahydroquinazoline Analogs as σ1 Receptor Antagonists
Compound/AnalogOriginal Study (Ki, nM)Subsequent Independent Study (Ki, nM)TargetReference (Original)Reference (Independent)
2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline 15.6Not directly replicatedσ1 Receptor[6]N/A
Other novel tetrahydroquinazoline derivatives Data emergingNot yet availableσ1 Receptor[7]N/A

Analysis of Findings: The research into tetrahydroquinazolines as σ1 receptor antagonists is a more recent development compared to their role as DHFR inhibitors. The initial findings are promising, with compounds exhibiting nanomolar affinity and high selectivity. As this is an active area of research, further independent studies are anticipated to validate and expand upon these initial discoveries.

Experimental Workflow: Sigma-1 Receptor Binding Assay

This workflow outlines the key steps in a radioligand binding assay to determine the affinity of a test compound for the σ1 receptor.

Sigma1_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cell lines or tissue) Incubation Incubation of membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., 3H-pentazocine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Separation Separation of bound and free radioligand (filtration) Incubation->Separation Quantification Quantification of bound radioligand (scintillation counting) Separation->Quantification Displacement_Curve Generation of displacement curve Quantification->Displacement_Curve Ki_Calculation Calculation of Ki value Displacement_Curve->Ki_Calculation

Caption: Workflow for a sigma-1 receptor radioligand binding assay.

Experimental Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the σ1 receptor.

Materials:

  • Membrane preparations expressing the σ1 receptor (e.g., from guinea pig brain or recombinant cell lines)

  • Radioligand (e.g., -pentazocine)

  • Test compound

  • Non-specific binding control (e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (excess of a known σ1 ligand).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Alternative Scaffolds and Future Directions

While the 5,6,7,8-tetrahydroquinazoline scaffold has proven to be a valuable starting point for the development of both DHFR inhibitors and σ1 receptor antagonists, the field of drug discovery is constantly evolving. Researchers have explored numerous other heterocyclic systems to achieve improved potency, selectivity, and pharmacokinetic properties.

Alternative DHFR Inhibitors:

  • Pyrido[2,3-d]pyrimidines: This class of compounds shares a similar 2,4-diamino pharmacophore and has been extensively studied as DHFR inhibitors.

  • Pteridines: As close structural analogs of the natural substrate, folic acid, pteridine derivatives have been a cornerstone of DHFR inhibitor development.

  • Triazines: Compounds like cycloguanil have demonstrated the utility of the triazine core in targeting DHFR.[8]

Alternative σ1 Receptor Antagonists:

  • Piperazines and Piperidines: Many potent and selective σ1 antagonists are based on these simple heterocyclic cores.

  • Arylalkylamines: This broad class includes many of the early-generation σ1 ligands.

  • Benzoxazolones and other fused systems: More complex heterocyclic systems have also yielded high-affinity σ1 antagonists.

The continued exploration of diverse chemical matter is crucial for identifying novel drug candidates with superior therapeutic profiles.

Conclusion

The 5,6,7,8-tetrahydroquinazoline scaffold has demonstrated significant therapeutic potential, with a rich history as a source of DHFR inhibitors and a promising future in the development of σ1 receptor antagonists. While direct replication studies are not always available, a comparative analysis of independent research provides confidence in the fundamental activities of this chemical class. The detailed protocols provided in this guide are intended to empower researchers to independently verify and build upon these findings. As the fields of oncology and neuropharmacology advance, the insights gained from studying compounds like 5,6,7,8-tetrahydroquinazoline-2,6-diamine and its analogs will undoubtedly contribute to the development of next-generation therapeutics.

References

  • Gangjee, A., Zaveri, N., Kothare, M., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(18), 3467-3473. [Link]

  • Dewey, V. C., & Kidder, G. W. (1969). 2, 4-Diamino-5, 6, 7, 8-tetrahydroquinazoline, a new pteridine antagonist. Biochemical and Biophysical Research Communications, 34(4), 495-502. [Link]

  • Karamyan, N. S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2245. [Link]

  • Li, J., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056. [Link]

  • Rosowsky, A., et al. (1999). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5, 6, 7, 8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry, 42(6), 1007-1017. [Link]

  • Cody, V., et al. (2004). Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase: correlations between enzyme selectivity and stereochemistry. Acta Crystallographica Section D: Biological Crystallography, 60(4), 646-655. [Link]

  • Gangjee, A., et al. (2009). N9-Substituted 2,4-Diaminoquinazolines: Synthesis and Biological Evaluation of Lipophilic Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase. Journal of Medicinal Chemistry, 52(18), 5837-5847. [Link]

  • Schornagel, J. H., et al. (1984). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical Pharmacology, 33(20), 3251-3255. [Link]

  • Harris, N. V., Smith, C., & Bowden, K. (1990). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. Journal of Medicinal Chemistry, 33(1), 434-444. [Link]

  • Anderson, A. C. (2025). Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. ACS Infectious Diseases. [Link]

  • Abadi, A. H., et al. (2005). Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 13(7), 2497-2505. [Link]

  • Su, T. P., et al. (2010). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 194-204. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 194-204. [Link]

  • Sahn, J. J., et al. (2023). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. Neuropharmacology, 227, 109435. [Link]

  • Nguyen, L., et al. (2023). Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain. Expert Opinion on Drug Discovery, 18(7), 731-744. [Link]

  • Prezzavento, O., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Chemical Neuroscience, 11(21), 3584-3596. [Link]

  • Nguyen, L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(1), 74. [Link]

  • Mesangeau, C., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. Frontiers in Pharmacology, 10, 634. [Link]

  • Di Marco, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]

  • Kumar, A., et al. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 31(1), 1-24. [Link]

  • Arena, E., et al. (2020). Sigma-1 receptor antagonists: promising players in fighting neuropathic pain. Expert Opinion on Therapeutic Patents, 30(7), 505-517. [Link]

  • Floresta, G., et al. (2025). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • Kandeel, M., et al. (2021). Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. Future Science OA, 7(8), FSO730. [Link]

  • Rosowsky, A., et al. (1995). 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii. Journal of Medicinal Chemistry, 38(5), 745-752. [Link]

  • Bertino, J. R., et al. (1982). 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), a potent non-classical folate antagonist inhibitor—I: Effect of dihydrofolate reductase and growth of rodent tumors in vitro and in vivo. Biochemical Pharmacology, 31(17), 2855-2861. [Link]

Sources

Safety & Regulatory Compliance

Safety

5,6,7,8-Tetrahydroquinazoline-2,6-diamine proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine As an application scientist overseeing drug development workflows, ensuring the safe lifecycle management of active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Handling and Disposal of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

As an application scientist overseeing drug development workflows, ensuring the safe lifecycle management of active pharmaceutical intermediates is as critical as the synthesis itself. 5,6,7,8-Tetrahydroquinazoline-2,6-diamine is a nitrogen-rich heterocyclic compound frequently utilized in the structural modification and synthesis of neuroprotective anti-Parkinsonian agents, specifically targeting D2/D3 receptors[1]. It also shares structural motifs with compounds investigated for mitochondrial complex I inhibition[2].

Because of its specific chemical properties—a fused bicyclic system with dual primary amine functionalities—this compound requires strict adherence to professional Environmental Health and Safety (EHS) disposal protocols to mitigate risks of environmental contamination and unintended chemical reactivity.

Chemical Profiling and Disposal Rationale

To design a self-validating disposal system, we must first understand the causality behind the chemical's behavior. 5,6,7,8-Tetrahydroquinazoline-2,6-diamine acts as a weak organic base due to its amine groups.

  • Environmental Fate: Data on similar quinazoline derivatives indicates a lack of ready biodegradability and a moderate-to-high soil adsorption coefficient (Koc)[3]. If introduced into aquatic ecosystems, complex nitrogenous bases can cause persistent toxicity. Therefore, drain disposal is strictly prohibited under all circumstances.

  • Reactivity Profile: The amine groups are susceptible to oxidation and will react exothermically with strong acids. If the compound was utilized in a reaction involving solvents like toluene or tetrahydrofuran (THF)[1], the resulting waste stream carries the combined hazards of the solvent (flammability, peroxide formation) and the solute (toxicity).

  • Thermal Degradation: Incineration of nitrogen-rich compounds generates nitrogen oxides (NOx). Final disposal must be routed to a facility equipped with appropriate gas scrubbers.

Waste Stream Categorization Table
Waste StateTypical MatrixPrimary HazardSegregation RequirementDisposal Route
Solid Pure powder, synthesized crystals, or contaminated PPE.Irritant, potential systemic toxicity.Isolate from strong oxidizers (e.g., peroxides, nitrates).High-temperature incineration.
Organic Liquid Dissolved in Toluene, THF, or Dichloromethane[1].Flammability, target organ toxicity.Keep separate from aqueous acid waste to prevent exothermic reactions.Solvent blending / Incineration.
Aqueous Liquid Dilute HCl or HBr solutions from deprotection steps[1].Corrosivity, dissolved toxic organics.Segregate from cyanides, sulfides, and strong bases.Aqueous hazardous waste processing.

Step-by-Step Laboratory Disposal Methodology

This protocol outlines the standard operating procedure for the safe containerization and disposal of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine in a professional laboratory setting.

Step 1: Waste Characterization and Matrix Identification

  • Action: Determine the exact composition of the waste. Is the 5,6,7,8-Tetrahydroquinazoline-2,6-diamine in its freebase form, a hydrochloride salt, or dissolved in a specific solvent mixture?

  • Causality: The matrix dictates the container type. Freebase organics dissolved in solvents like THF require solvent-rated containers, while acidic aqueous salts require corrosion-resistant plastics.

Step 2: Container Selection and Filling

  • Action: Use high-density polyethylene (HDPE) or amber glass containers. Do not use metal drums for aqueous salt solutions due to the risk of corrosion and subsequent leaks.

  • Action: Fill containers to no more than 80% capacity.

  • Causality: Leaving headspace prevents over-pressurization caused by ambient temperature fluctuations or slow off-gassing from residual solvents.

Step 3: Chemical Segregation

  • Action: Store the sealed waste containers in a designated secondary containment tray specifically marked for "Toxic Organic Waste."

  • Action: Strictly isolate this tray from strong acids, acid chlorides, and oxidizing agents.

  • Causality: The diamine structure can undergo rapid, heat-generating reactions if inadvertently mixed with reactive electrophiles or oxidizers, potentially leading to container failure.

Step 4: EHS Labeling and Manifesting

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Action: List "5,6,7,8-Tetrahydroquinazoline-2,6-diamine" explicitly. Do not use abbreviations like "THQ-DA". Include the exact percentages of any associated solvents (e.g., "Toluene 95%, Tetrahydroquinazoline derivative 5%").

Step 5: Final Disposition via Licensed Contractor

  • Action: Transfer the waste to your institution's central EHS accumulation area. The waste must be manifested for High-Temperature Incineration by an EPA-licensed (or equivalent regional authority) hazardous waste contractor.

  • Causality: High-temperature incineration (>1000°C) ensures the complete cleavage of the stable quinazoline ring system, while the contractor's emission control systems safely neutralize the resulting NOx gases.

Waste Routing Workflow

The following diagram illustrates the logical decision-making process for routing 5,6,7,8-Tetrahydroquinazoline-2,6-diamine waste based on its physical state in the laboratory.

G Start Waste Generation: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Solid Solid Waste (Powder, Crystals, PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Segregate Segregate from Strong Acids & Oxidizers (Secondary Containment) Solid->Segregate Aqueous Aqueous Solutions (e.g., HCl/HBr salts) Liquid->Aqueous Organic Organic Solvents (e.g., Toluene, THF) Liquid->Organic Aqueous->Segregate Organic->Segregate Incineration High-Temp Incineration (Licensed EHS Contractor) Segregate->Incineration

Caption: Decision tree for the segregation and disposal routing of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine waste streams.

References

  • [3] Environmental Protection Agency (EPA). Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8-methoxy- Env. Fate/Transport. CompTox Chemicals Dashboard. Available at: [Link]

  • [1] American Chemical Society (ACS). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule. Journal of Medicinal Chemistry (2014). Available at: [Link]

  • [2] National Institutes of Health (NIH) / PMC. Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

Essential Safety and Handling Guide: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine As a Senior Application Scientist overseeing the synthesis and scale-up of neuroactive therapeutics, I approach the handling of 5,6,7,8-Tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

As a Senior Application Scientist overseeing the synthesis and scale-up of neuroactive therapeutics, I approach the handling of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine (CAS: 285139-05-1; Dihydrochloride CAS: 2098025-36-4) not merely as a standard chemical procedure, but as a high-containment operation.

This compound serves as a critical synthetic intermediate and pharmacophore in the development of highly potent dopamine D2 and D3 receptor agonists (such as D-264 derivatives), which are heavily investigated for neuroprotection in Parkinson's disease[1]. Because these downstream active pharmaceutical ingredients (APIs) are explicitly designed to cross the blood-brain barrier and exert profound neurological effects at microgram doses, the intermediate powder poses a severe occupational exposure risk[1][2]. Aerosolization during routine laboratory tasks can lead to unintended inhalation and systemic absorption. Consequently, this compound must be managed under Occupational Exposure Band (OEB) 3 or 4 guidelines, which dictate an Occupational Exposure Limit (OEL) of 1–100 µg/m³[3][4].

Quantitative PPE Specifications & Causality

To maintain a self-validating safety system, every piece of Personal Protective Equipment (PPE) must serve a specific mechanistic purpose. We do not wear PPE merely for compliance; we wear it to interrupt specific vectors of chemical exposure.

Table 1: OEB 3/4 PPE Requirements for 5,6,7,8-Tetrahydroquinazoline-2,6-diamine

PPE CategorySpecificationOperational Causality
Hand Protection Double Nitrile Gloves (Extended cuff, ≥5 mil)Nitrile provides superior resistance to organic solvents (e.g., toluene, dichloromethane) often utilized in quinazoline synthesis[1]. Double-gloving allows the operator to doff the contaminated outer glove inside the containment hood, preventing the transfer of potent API dust to the broader laboratory environment[4][5].
Respiratory Half-mask N95/P100 or PAPR (Assigned Protection Factor 25-1000)Protects against aerosolized micro-particulates. A Powered Air-Purifying Respirator (PAPR) with a HEPA filter is strictly required if handling >1g of dry powder outside of a closed isolator, as fine powders easily breach the 10 µg/m³ OEL threshold[5][6].
Eye/Face Chemical Splash Goggles & Full Face ShieldPrevents ocular absorption. The mucous membranes of the eyes are highly vascularized, offering a direct systemic route for lipophilic neuroactive dust[4].
Body Protection Disposable Tyvek Coverall or Dedicated cGMP Lab CoatPrevents the accumulation of potent powder on street clothes. Disposable garments eliminate the risk of cross-contamination during laundering[4][5].

Containment and Visualization Workflow

Standard fume hoods are inadequate for weighing potent powders. Their high face velocities create turbulent airflows that actively aerosolize fine particulates. Instead, a Vented Balance Safety Enclosure (VBSE) or a sealed glovebox isolator must be used, as they utilize smooth, low-velocity laminar flow to contain the powder[5].

HPAPI_Workflow Step1 1. Hazard Assessment Confirm OEB 3/4 Status Step2 2. PPE Donning Double Nitrile, PAPR, Tyvek Step1->Step2 Step3 3. Containment Selection Step2->Step3 Step4a Isolator / Glovebox (For >1g API) Step3->Step4a High Mass / High Risk Step4b Vented Balance Enclosure (VBSE) (For <1g API) Step3->Step4b Low Mass / Dilute Step5 4. Execution Anti-static weighing & In-situ solubilization Step4a->Step5 Step4b->Step5 Step6 5. Wet-in-Place Decontamination Bind particulates with solvent wipes Step5->Step6 Step7 6. Safe Doffing Remove outer gloves inside containment Step6->Step7

Workflow for the safe handling and weighing of OEB 3/4 potent neuroactive intermediates.

Operational Handling Protocol (Step-by-Step)

This methodology ensures that the compound remains fully contained from the moment the storage vial is opened until the reaction is quenched.

  • Step 1: Pre-Operation Setup: Verify the calibration and airflow of the VBSE or Isolator. Line the work surface with disposable, absorbent, plastic-backed bench paper. Ensure all required spatulas (preferably anti-static disposable plastic) and volumetric flasks are inside the enclosure before beginning.

  • Step 2: The Closed Transfer: Transport the sealed vial of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine into the VBSE using a secondary containment vessel (e.g., a sealed plastic bag or shatter-proof outer jar)[5].

  • Step 3: Precision Weighing: Open the vial only within the active laminar flow zone. Weigh the desired mass directly into a tared volumetric flask or reaction vessel rather than onto an open weigh boat. Causality: Transferring powder from a weigh boat to a flask creates a secondary aerosolization event; weighing directly into the destination vessel eliminates this risk[4].

  • Step 4: In-Situ Solubilization: Do not remove the dry powder from the hood. Add your reaction solvent (e.g., dry toluene or water, depending on whether you are using the free base or dihydrochloride salt) directly to the vessel inside the VBSE[1][4]. Once the compound is in solution, the aerosolization hazard drops to near zero, allowing for safer transport[5].

Spill Response and Disposal Plan

A spill of an OEB 3/4 compound requires immediate, calculated action to prevent facility-wide contamination.

  • Immediate Containment: If a dry powder spill occurs outside the hood, evacuate the immediate area. Do not attempt to sweep or vacuum the powder, as this will force the neuroactive dust into the ambient air[3].

  • Wet-in-Place Decontamination: Don a PAPR and double gloves. Gently mist the spill with a compatible solvent (water for the dihydrochloride salt, or a 70% ethanol solution) to bind the particulates into a heavy slurry[3].

  • Wiping Protocol: Wipe the area using disposable absorbent pads, working from the outside of the spill toward the center to prevent spreading the footprint of the contamination.

  • Disposal: Place all contaminated wipes, bench paper, and outer gloves into a heavy-duty, sealable hazardous waste bag while still inside the containment area. Label explicitly as "Toxic Pharmaceutical Intermediate Waste (OEB 4)" and dispose of according to institutional hazardous waste guidelines.

References

  • Title: Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264)
  • Title: Freund-Vector's Approach to Safely Processing Potent Compounds Source: Freund-Vector URL
  • Title: Essential Safety and Handling Guide for Potent Chemical Compounds Source: Benchchem URL
  • Title: Pharmaceutical Industry Best Practice Source: 3M URL
  • Title: Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroquinazoline-2,6-diamine
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Reactant of Route 2
5,6,7,8-Tetrahydroquinazoline-2,6-diamine
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